1-Iodo-2-methylpropane
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
1-iodo-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9I/c1-4(2)3-5/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUGGGLMQBJCBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9I | |
| Record name | IODOMETHYLPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3649 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060154 | |
| Record name | Propane, 1-iodo-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Iodomethylpropane appears as a colorless liquid mixture of isomers that discolors in air. Denser than water. Vapors are heavier than air. May be mildly toxic by inhalation. Used as a solvent and to make pharmaceuticals. | |
| Record name | IODOMETHYLPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3649 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
513-38-2 | |
| Record name | IODOMETHYLPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3649 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Isobutyl iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=513-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isobutyl iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isobutyl iodide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8421 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propane, 1-iodo-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propane, 1-iodo-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-iodo-2-methylpropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.419 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOBUTYL IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82IJ6B9708 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Chemical Properties and Structure of 1-Iodo-2-methylpropane
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and safety information for this compound. The information is intended for use by professionals in the fields of chemical research and drug development.
Chemical Structure and Identification
This compound, also commonly known as isobutyl iodide, is a primary alkyl halide. Its structure consists of an isobutyl group attached to an iodine atom.
Table 1: Structural and Identification Information
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | Isobutyl iodide, 1-Iodoisobutane, 2-Methyl-1-iodopropane | [1][2] |
| CAS Number | 513-38-2 | [1] |
| Molecular Formula | C₄H₉I | [1] |
| Molecular Weight | 184.02 g/mol | [3] |
| SMILES | CC(C)CI | [1][4] |
| InChI | InChI=1S/C4H9I/c1-4(2)3-5/h4H,3H2,1-2H3 | [1][5] |
| InChIKey | BTUGGGLMQBJCBN-UHFFFAOYSA-N | [1][4] |
Physicochemical Properties
This compound is a colorless liquid that may discolor when exposed to air.[1] It is a highly flammable substance.[1][3]
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | Clear, colorless to yellow or brown liquid | [4][6] |
| Boiling Point | 120-121 °C | [2] |
| Melting Point | -93 °C | [3] |
| Density | 1.599 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.496 | [5] |
| Vapor Pressure | 20 mmHg (at 20 °C) | [5] |
| Vapor Density | 6 (vs air) | [5] |
| Flash Point | 12 °C (53.6 °F) | [3] |
| Solubility | Insoluble in water; miscible with alcohol and diethyl ether.[5][7] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Table 3: Spectroscopic Data Summary
| Technique | Key Features and Observations | Source |
| ¹H NMR | The spectrum shows three distinct proton signals with an integration ratio of 6:2:1, corresponding to the different proton environments in the molecule.[6][8] | [6][8] |
| ¹³C NMR | The spectrum displays three resonances, indicating three different carbon environments in the molecule.[9][10] | [9][10] |
| Infrared (IR) Spectroscopy | The IR spectrum exhibits characteristic C-H stretching vibrations (~2845-2975 cm⁻¹), C-H bending vibrations (~1365-1470 cm⁻¹), and a C-I stretching absorption (~500-600 cm⁻¹).[9] The region from ~1500 to 400 cm⁻¹ is considered the fingerprint region.[9] | [9] |
| Mass Spectrometry (MS) | The parent molecular ion peak [M]⁺ is observed at an m/z of 184.[11] The base peak is often the alkyl fragment. An m/z of 127, corresponding to the iodine atom, is also indicative of an iodine-containing compound.[11] | [11] |
Synthesis and Reactivity
Synthesis
A common method for the synthesis of this compound is through the reaction of isobutanol with a source of iodine, such as hydroiodic acid or by using an iodine/red phosphorus mixture. Another approach involves the anti-Markovnikov addition of hydrogen iodide to 2-methylpropene, often in the presence of peroxides.[12]
Reactivity
This compound is a primary alkyl halide and can undergo nucleophilic substitution reactions, typically following an Sₙ2 mechanism due to the relatively unhindered nature of the primary carbon.[13] It is incompatible with strong oxidizing and reducing agents, as well as many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides.[1]
Experimental Protocols
Synthesis of this compound from Isobutanol
Objective: To synthesize this compound via a nucleophilic substitution reaction using isobutanol and hydroiodic acid.
Materials:
-
Isobutanol ((CH₃)₂CHCH₂OH)
-
Concentrated hydroiodic acid (HI)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Distilled water
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus.
Procedure:
-
Place isobutanol in a round-bottom flask equipped with a reflux condenser.
-
Carefully add concentrated hydroiodic acid to the flask.
-
Heat the mixture to reflux for a specified period to allow the reaction to proceed to completion.
-
After cooling, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with distilled water, 5% sodium bicarbonate solution, and finally with distilled water again to remove unreacted acid and other aqueous impurities.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Purify the crude this compound by distillation, collecting the fraction at its known boiling point (120-121 °C).
Characterization by ¹H NMR Spectroscopy
Objective: To obtain a proton NMR spectrum of the synthesized this compound for structural verification.
Materials:
-
Synthesized this compound
-
Deuterated chloroform (B151607) (CDCl₃)
-
Tetramethylsilane (B1202638) (TMS) as an internal standard
-
NMR tube
-
NMR spectrometer
Procedure:
-
Dissolve a small amount of the purified this compound in deuterated chloroform in an NMR tube.
-
Add a small drop of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Place the NMR tube in the spectrometer and acquire the ¹H NMR spectrum.
-
Process the spectrum to integrate the peaks and determine the chemical shifts and splitting patterns. The expected spectrum will show three sets of signals with an integration ratio of 6:2:1.[8]
Safety Information
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.[14]
Table 4: GHS Hazard and Precautionary Statements
| Category | Code | Description | Source |
| Pictograms | GHS02, GHS07 | Flame, Harmful | [15] |
| Signal Word | Danger | [3][15] | |
| Hazard Statements | H225 | Highly flammable liquid and vapour. | [3][15] |
| H315 | Causes skin irritation. | [3] | |
| H332 | Harmful if inhaled. | [3][15] | |
| Precautionary Statements | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | [3][15] |
| P233 | Keep container tightly closed. | [15] | |
| P240 | Ground and bond container and receiving equipment. | [3][15] | |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [3] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [3] | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [15] |
Visualizations
Synthesis Pathway from 2-Methylpropene
References
- 1. Isobutyl iodide | C4H9I | CID 10556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. far-chemical.com [far-chemical.com]
- 3. fishersci.no [fishersci.no]
- 4. This compound, 97%, stabilized 25 mL | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. This compound copper stabilizer, 97 513-38-2 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. 1-iodo-2-méthylpropane, 98 %, stab. au cuivre, Thermo Scientific Chemicals 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fr]
- 8. 1H proton nmr spectrum of this compound C4H9I (CH3)2CHCH2I low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. infrared spectrum of this compound C4H9I (CH3)2CHCH2I prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. 13C nmr spectrum of this compound C4H9I (CH3)2CHCH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyl iodide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. mass spectrum of this compound C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. homework.study.com [homework.study.com]
- 13. vedantu.com [vedantu.com]
- 14. This compound(513-38-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 15. dcfinechemicals.com [dcfinechemicals.com]
An In-depth Technical Guide to 1-Iodo-2-methylpropane (CAS Number: 513-38-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Iodo-2-methylpropane (also known as isobutyl iodide), a key reagent in organic synthesis. This document consolidates its chemical and physical properties, detailed spectroscopic data, experimental protocols for its synthesis, and common reaction pathways.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid.[1][2] It is a flammable and reactive haloalkane commonly used as an alkylating agent to introduce the isobutyl group in various synthetic applications, including pharmaceutical research.[1][2] It is generally insoluble in water but miscible with alcohols and ethers.[1][3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 513-38-2 | [3] |
| Molecular Formula | C₄H₉I | [4] |
| Molecular Weight | 184.02 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Boiling Point | 120-121 °C | [3][4] |
| Melting Point | -93 °C | [4] |
| Density | 1.599 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.496 | [3] |
| Vapor Pressure | 20 mmHg at 20 °C | [3] |
| Vapor Density | 6 (vs air) | [3] |
| Flash Point | 13 °C (55.4 °F) - closed cup | [3] |
| Solubility | Insoluble in water; miscible with alcohol and diethyl ether | [1][3] |
| InChI | 1S/C4H9I/c1-4(2)3-5/h4H,3H2,1-2H3 | [3] |
| InChIKey | BTUGGGLMQBJCBN-UHFFFAOYSA-N | [3] |
| SMILES | CC(C)CI | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Key Features and Peaks | Reference(s) |
| ¹H NMR | Three distinct proton environments with an integration ratio of 6:2:1. Signals are observed at approximately δ 1.02 ppm (doublet, 6H), δ 1.74 ppm (multiplet, 1H), and δ 3.14 ppm (doublet, 2H). | [5][6] |
| ¹³C NMR | Three distinct carbon environments. | [7] |
| Infrared (IR) | C-H stretching: ~2845-2975 cm⁻¹C-H bending: ~1365-1470 cm⁻¹C-I stretching: ~500-600 cm⁻¹ | [3] |
| Mass Spectrometry (MS) | Molecular ion peak at m/z 184. A prominent base peak is often observed at m/z 57, corresponding to the isobutyl cation. Another significant fragment is at m/z 127, corresponding to the iodine cation. | [8] |
Synthesis of this compound
This compound can be efficiently synthesized via nucleophilic substitution reactions. Two common methods are detailed below.
Synthesis from Isobutanol
A traditional method for preparing primary alkyl iodides involves the reaction of the corresponding alcohol with a mixture of red phosphorus and iodine. This in situ generation of phosphorus triiodide (PI₃) is a well-established procedure.
Experimental Protocol: Synthesis from Isobutanol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place red phosphorus (e.g., 1.2 equivalents). Add isobutanol (1.0 equivalent) to the flask.
-
Addition of Iodine: Slowly add iodine (e.g., 1.1 equivalents) portion-wise to the stirred mixture. The reaction is exothermic and may require cooling in an ice bath to maintain a controlled temperature.
-
Reaction: After the addition of iodine is complete, heat the mixture to reflux for a period of 2-4 hours to drive the reaction to completion.
-
Work-up: After cooling to room temperature, distill the crude this compound from the reaction mixture.
-
Purification: Wash the distillate with a dilute solution of sodium thiosulfate (B1220275) to remove any remaining iodine, followed by a wash with water and then brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Final Distillation: Perform a final fractional distillation to obtain pure this compound.
Caption: Workflow for the synthesis of this compound from isobutanol.
Synthesis via Finkelstein Reaction
The Finkelstein reaction is an efficient method for preparing alkyl iodides from alkyl chlorides or bromides via an SN2 mechanism. The reaction is driven to completion by the precipitation of the insoluble sodium chloride or bromide in an acetone (B3395972) solvent.
Experimental Protocol: Finkelstein Reaction
-
Reaction Setup: In a round-bottom flask, dissolve sodium iodide (e.g., 1.5 equivalents) in dry acetone.
-
Addition of Alkyl Halide: Add 1-chloro-2-methylpropane (B167039) (1.0 equivalent) to the solution.
-
Reaction: Heat the mixture to reflux. A white precipitate of sodium chloride will form as the reaction progresses. The reaction can be monitored by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium chloride.
-
Solvent Removal: Remove the acetone from the filtrate by rotary evaporation.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and then brine. Dry the organic layer over an anhydrous drying agent.
-
Final Purification: Remove the solvent by rotary evaporation. The resulting crude product can be further purified by distillation if necessary.
Chemical Reactivity and Mechanisms
This compound is a versatile substrate for a variety of organic transformations, primarily involving the carbon-iodine bond.
Nucleophilic Substitution (SN2) Reactions
As a primary alkyl halide, this compound readily undergoes SN2 reactions with a wide range of nucleophiles.[8] The iodide ion is an excellent leaving group, facilitating these reactions.
Caption: General mechanism for the SN2 reaction of this compound.
Elimination Reactions
In the presence of a strong, sterically hindered base, this compound can undergo an E2 elimination reaction to form isobutylene.[8]
Caption: E2 elimination reaction of this compound.
Wurtz Reaction
The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal to form a new carbon-carbon bond, resulting in a longer alkane chain. When a mixture of this compound and another alkyl iodide is used, a mixture of products is obtained.
Formation of Organometallic Reagents
This compound reacts with metals such as lithium to form organolithium reagents (isobutyllithium), which are potent nucleophiles and bases in organic synthesis.
Safety and Handling
This compound is a highly flammable liquid and vapor and is harmful if inhaled.[5] It can cause skin and serious eye irritation.[5]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6] Keep away from heat, sparks, open flames, and hot surfaces.[6]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] It may be stabilized with copper.[3]
Always consult the Safety Data Sheet (SDS) before handling this chemical.
References
- 1. Make a rough estimation of the 1H NMR spectrum for: 1-iodo-2-methylpropa.. [askfilo.com]
- 2. benchchem.com [benchchem.com]
- 3. infrared spectrum of this compound C4H9I (CH3)2CHCH2I prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. benchchem.com [benchchem.com]
- 5. 1H proton nmr spectrum of this compound C4H9I (CH3)2CHCH2I low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Isobutyl iodide(513-38-2) 1H NMR [m.chemicalbook.com]
- 7. 13C nmr spectrum of this compound C4H9I (CH3)2CHCH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyl iodide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. mass spectrum of this compound C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to the Physical Constants and Boiling Point of Isobutyl Iodide
This technical guide provides a comprehensive overview of the physical constants of isobutyl iodide, with a particular focus on its boiling point. Designed for researchers, scientists, and professionals in drug development, this document collates critical data, outlines experimental methodologies, and presents information in a clear and accessible format.
Introduction
Isobutyl iodide, also known as 1-iodo-2-methylpropane, is an organic compound with the chemical formula C4H9I.[1][2] It is a colorless to light orange liquid that may discolor when exposed to air.[3][4] This alkyl halide is a versatile reagent in organic synthesis, particularly in the introduction of the isobutyl group into various molecules, and finds application in the pharmaceutical and agrochemical industries.[3][5] It is characterized as a flammable liquid that is denser than water and has vapors heavier than air.[4][6] Isobutyl iodide is slightly soluble in water but miscible with organic solvents like alcohol and ether.[2][6][7]
Physical Constants of Isobutyl Iodide
The following table summarizes the key physical constants of isobutyl iodide, compiled from various sources. These properties are crucial for its handling, application in synthetic protocols, and for safety considerations.
| Physical Constant | Value | References |
| Boiling Point | 119-121 °C | [2][7][8][9][10][11][12][13] |
| Melting Point | -93 °C | [2][7][8][9] |
| Density | 1.599 - 1.605 g/mL at 20-25 °C | [2][6][7][8][9] |
| Molar Mass | 184.02 g/mol | [2][3][4][6][7][9] |
| Refractive Index (n_D^20) | 1.4948 - 1.4968 | [2][7][8][9][10] |
| Vapor Pressure | 15.66 - 20 mmHg at 20 °C | [2][6][8][12] |
| Flash Point | 12 - 13 °C (closed cup) | [8][14] |
| Solubility in Water | Insoluble / Slightly soluble | [2][4][6][7][15] |
| Solubility in Organic Solvents | Miscible with alcohol and ether | [2][7][15] |
| Molecular Formula | C4H9I | [2][3][4][6][7][8] |
Experimental Protocol: Determination of Boiling Point
While specific experimental protocols for determining the boiling point of isobutyl iodide are not detailed in the cited literature, a general and widely accepted method for organic liquids is the Thiele tube method.[16] This micro-boiling point determination is suitable for small sample volumes.
Objective: To determine the boiling point of a liquid organic compound, such as isobutyl iodide.
Materials:
-
Thiele tube filled with mineral oil
-
Thermometer
-
Small test tube (e.g., 6 x 50 mm) or a fusion tube
-
Capillary tube, sealed at one end
-
Rubber band or a piece of rubber tubing
-
Heating source (e.g., Bunsen burner or hot plate)
-
Sample of isobutyl iodide
-
Safety glasses
Procedure:
-
Sample Preparation: Add a few drops of isobutyl iodide into the small test tube to a depth of about 1.5-2.0 cm.[17]
-
Capillary Tube Insertion: Place the capillary tube into the test tube with the open end downwards.[16]
-
Apparatus Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is aligned with the thermometer bulb.[17]
-
Thiele Tube Setup: Insert the thermometer and the attached test tube into the Thiele tube, ensuring the sample is below the upper opening of the side arm.[16][17]
-
Heating: Gently heat the side arm of the Thiele tube with a slow and steady flame or a hot plate.[16][17] The temperature should rise at a rate of 5-10 degrees per minute.[17]
-
Observation: As the liquid heats, air trapped in the capillary tube will bubble out. When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the capillary tube.[16][17]
-
Cooling and Measurement: Remove the heat source and allow the apparatus to cool. The bubbling will slow down and stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[16]
-
Recording: Record the temperature at which the liquid enters the capillary tube. This is the boiling point of the sample. It is also important to record the atmospheric pressure, as boiling point is dependent on it.[16][18]
Safety Precautions:
-
Always wear safety glasses.[19]
-
Handle flammable liquids like isobutyl iodide with care and away from open flames.[3][17]
-
Be cautious with the thermometer and capillary tubes as they can break easily.[19]
Logical Relationships of Isobutyl Iodide Properties
The following diagram illustrates the key properties of isobutyl iodide and their interconnections.
Caption: Key properties and relationships of isobutyl iodide.
References
- 1. CAS 513-38-2: Isobutyl iodide | CymitQuimica [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. Isobutyl Iodide | CAS#: 513-38-2 | Iofina [iofina.com]
- 4. Isobutyl iodide | C4H9I | CID 10556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. Isobutyl iodide | 513-38-2 [chemicalbook.com]
- 7. Isobutyl Iodide [drugfuture.com]
- 8. Page loading... [wap.guidechem.com]
- 9. isobutyl iodide [stenutz.eu]
- 10. CAS # 513-38-2, Isobutyl iodide, this compound - chemBlink [ww.chemblink.com]
- 11. Isobutyl iodide CAS#: 513-38-2 [m.chemicalbook.com]
- 12. Isobutyl iodide | 513-38-2 [amp.chemicalbook.com]
- 13. Isobutyl iodide, 98% 513-38-2 India [ottokemi.com]
- 14. Isobutyl iodide - Safety Data Sheet [chemicalbook.com]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chymist.com [chymist.com]
- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 19. cdn.juniata.edu [cdn.juniata.edu]
An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 1-Iodo-2-methylpropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-iodo-2-methylpropane. It details the interpretation of the spectrum, presents quantitative data in a structured format, outlines a standard experimental protocol for data acquisition, and includes a visual representation of the molecular structure and its proton environments. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical analysis, structural elucidation, and drug development.
Spectral Interpretation
The ¹H NMR spectrum of this compound, also known as isobutyl iodide, is characterized by three distinct signals, which is consistent with the three non-equivalent proton environments in the molecule.[1] The integration ratio of these signals is 6:2:1, corresponding directly to the number of protons in each unique environment.[1][2]
-
The Doublet at ~1.02 ppm (6H): This upfield signal corresponds to the six chemically equivalent protons of the two methyl (-CH₃) groups. Due to the free rotation around the carbon-carbon single bond, these six protons are indistinguishable. The signal is split into a doublet by the single adjacent methine proton (-CH).
-
The Nonet (or Multiplet) at ~1.74 ppm (1H): This signal is attributed to the single methine proton (-CH). It is coupled to the six protons of the two methyl groups and the two protons of the methylene (B1212753) group (-CH₂), resulting in a complex splitting pattern. Theoretically, this would be a nonet (a signal split into nine lines), but it is often observed as a multiplet due to overlapping peaks.
-
The Doublet at ~3.14 ppm (2H): This downfield signal represents the two protons of the methylene group (-CH₂I) directly attached to the electronegative iodine atom. The deshielding effect of the iodine atom causes this signal to appear at a higher chemical shift. This signal is split into a doublet by the adjacent methine proton.
Data Presentation
The quantitative data extracted from the ¹H NMR spectrum of this compound is summarized in the table below. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and coupling constants (J) are given in Hertz (Hz).
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| (CH₃)₂CH- | 1.02 | Doublet | 6H | J = 6.3 Hz |
| (CH₃)₂CH - | 1.74 | Nonet / Multiplet | 1H | J = 6.3 Hz, J = 5.8 Hz |
| -CH₂I | 3.14 | Doublet | 2H | J = 5.8 Hz |
Data sourced from ChemicalBook.[3]
Experimental Protocols
The following outlines a standard methodology for the acquisition of a high-resolution ¹H NMR spectrum of this compound.
Sample Preparation
-
Sample Quantity: Weigh approximately 5-25 mg of purified this compound.
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), inside a clean, dry vial. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference for chemical shifts (δ = 0.00 ppm).
-
Filtration: To ensure a homogeneous magnetic field and prevent line broadening, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Labeling: Clearly label the NMR tube with the sample's identity.
NMR Data Acquisition
The following are typical acquisition parameters for a high-field NMR spectrometer (e.g., 400 or 500 MHz):
-
Spectrometer Frequency: 400 MHz (or higher for better resolution)
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Pulse Width: A 30° or 45° pulse is recommended to ensure a good signal-to-noise ratio without saturating the signals.
-
Acquisition Time (AT): Typically 2-4 seconds to allow for good digital resolution.
-
Relaxation Delay (D1): A delay of 1-5 seconds between pulses is used to allow for the relaxation of the nuclei back to their equilibrium state, which is important for accurate integration.
-
Number of Scans (NS): A minimum of 8 or 16 scans are typically co-added to improve the signal-to-noise ratio and reduce artifacts.
-
Spectral Width (SW): A spectral width of approximately 12-16 ppm is sufficient to cover the expected range of proton chemical shifts for this molecule.
-
Temperature: The experiment is typically run at room temperature (e.g., 298 K).
Data Processing
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode with a flat baseline.
-
Baseline Correction: A baseline correction is applied to remove any broad distortions.
-
Referencing: The spectrum is referenced by setting the TMS peak to 0.00 ppm.
-
Integration: The area under each signal is integrated to determine the relative ratio of protons.
-
Peak Picking and Analysis: The chemical shift of each peak is determined, and the splitting patterns and coupling constants are analyzed.
Visualization of Molecular Structure and Proton Environments
The following diagram illustrates the molecular structure of this compound and highlights the distinct proton environments and their corresponding signals in the ¹H NMR spectrum.
Caption: Molecular structure of this compound with proton assignments and their corresponding ¹H NMR signals.
References
13C NMR chemical shifts for 1-Iodo-2-methylpropane
An In-depth Technical Guide to the 13C NMR Chemical Shifts of 1-Iodo-2-methylpropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectrum of this compound. The document includes tabulated chemical shift data, a comprehensive experimental protocol for data acquisition, and a visual representation of the molecular structure and its corresponding NMR signals to facilitate understanding and application in research and development.
Introduction
This compound, also known as isobutyl iodide, is an alkyl halide of interest in synthetic organic chemistry. The structural elucidation and purity assessment of such compounds heavily rely on spectroscopic techniques, with 13C NMR spectroscopy being a primary tool for determining the carbon framework. This guide focuses on the 13C NMR chemical shifts of this compound, providing precise data for the scientific community.
The 13C NMR spectrum of this compound is characterized by three distinct signals, corresponding to the three unique carbon environments within the molecule.[1] The symmetry of the two methyl groups results in their chemical equivalence, thus they resonate at the same frequency.[1]
13C NMR Chemical Shift Data
The 13C NMR chemical shifts for this compound are summarized in the table below. The data is referenced to a tetramethylsilane (B1202638) (TMS) standard at 0.0 ppm.[1] The spectrum was recorded in deuterated chloroform (B151607) (CDCl₃), a common solvent for such analyses.[1]
| Carbon Atom | Structure | Chemical Shift (δ) in ppm |
| C1 (-CH₂I) | (CH₃)₂CHC H₂I | 10.1 |
| C2 (-CH) | (CH₃)₂C HCH₂I | 30.5[1] |
| C3, C4 (-CH₃) | (C H₃)₂CHCH₂I | 22.6[1] |
Experimental Protocol
The following is a detailed methodology for the acquisition of a 13C NMR spectrum of this compound.
3.1. Sample Preparation
-
Approximately 5-10 mg of purified this compound is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
The solution is transferred to a 5 mm NMR tube.
-
A small amount of tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0.0 ppm.[1]
3.2. NMR Spectrometer Parameters
-
Spectrometer: A 300-600 MHz NMR Spectrometer is recommended.
-
Nucleus Observed: ¹³C
-
Solvent: CDCl₃
-
Spectral Width: 0-220 ppm
-
Number of Scans: 1024-4096 scans are typically averaged to achieve an adequate signal-to-noise ratio, owing to the low natural abundance of ¹³C.
-
Relaxation Delay: A relaxation delay of 2-10 seconds is employed between pulses to ensure full relaxation of the carbon nuclei.
-
Decoupling: Proton broadband decoupling is utilized to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon environment.
3.3. Data Processing
-
The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum is phased and baseline corrected.
-
The chemical shifts are referenced to the TMS signal at 0.0 ppm.
Visualization of Signal Assignments
The following diagram illustrates the relationship between the carbon atoms in this compound and their corresponding 13C NMR chemical shifts.
References
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Isobutyl Iodide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of isobutyl iodide (1-iodo-2-methylpropane). The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who utilize mass spectrometry for structural elucidation and impurity profiling.
Executive Summary
The mass spectrum of isobutyl iodide is characterized by a distinct fragmentation pattern dominated by the facile cleavage of the carbon-iodine bond. This guide details the primary fragmentation pathways, presents quantitative data on the major fragment ions, and provides a standardized experimental protocol for acquiring the mass spectrum of this compound. A visual representation of the fragmentation logic is also included to facilitate a deeper understanding of the underlying ionization and fragmentation processes.
Mass Spectrometry Data
The electron ionization mass spectrum of isobutyl iodide reveals several key fragments that are indicative of its structure. The data presented in Table 1 has been compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1]
Table 1: Mass Spectrometry Fragmentation Data for Isobutyl Iodide
| m/z | Relative Intensity (%) | Ion Formula (Proposed) | Fragment Name |
| 27 | 25 | [C₂H₃]⁺ | Vinyl cation |
| 29 | 15 | [C₂H₅]⁺ | Ethyl cation |
| 39 | 20 | [C₃H₃]⁺ | Propargyl cation |
| 41 | 60 | [C₃H₅]⁺ | Allyl cation |
| 43 | 30 | [C₃H₇]⁺ | Isopropyl cation |
| 57 | 100 | [C₄H₉]⁺ | Isobutyl cation (Base Peak) |
| 127 | 5 | [I]⁺ | Iodine cation |
| 184 | 2 | [C₄H₉I]⁺ | Molecular Ion (M⁺) |
Fragmentation Pattern and Mechanisms
The fragmentation of isobutyl iodide upon electron ionization is primarily dictated by the weakness of the carbon-iodine bond. The process can be summarized as follows:
-
Ionization: The high-energy electrons in the ion source remove an electron from the isobutyl iodide molecule, forming a molecular ion, [C₄H₉I]⁺, with a mass-to-charge ratio (m/z) of 184.[2] Due to the instability of the molecular ion, its abundance is typically low.[2]
-
Primary Fragmentation (α-Cleavage): The most favorable fragmentation pathway is the homolytic cleavage of the C-I bond. This is because the C-I bond is the weakest bond in the molecule.[2] This cleavage results in the formation of a neutral iodine radical (I•) and an isobutyl cation ([C₄H₉]⁺).
[C₄H₉I]⁺ → [C₄H₉]⁺ + I•
The resulting isobutyl cation has an m/z of 57 and is the most stable and abundant ion in the spectrum, hence it is designated as the base peak (100% relative intensity).[2]
-
Secondary Fragmentation: The isobutyl cation (m/z 57) can undergo further fragmentation through the loss of neutral molecules like ethene (C₂H₄) or propene (C₃H₆) to form smaller, less abundant fragment ions observed in the spectrum, such as the allyl cation (m/z 41).
-
Other Fragments: A small peak at m/z 127, corresponding to the iodine cation ([I]⁺), is also observed.[2] This indicates that, to a lesser extent, the charge can be retained by the iodine atom during the initial C-I bond cleavage.
The following diagram illustrates the primary fragmentation pathway of isobutyl iodide.
References
An In-depth Technical Guide to the Infrared Spectroscopy of 1-Iodo-2-methylpropane: Focusing on the C-I Stretch
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the infrared (IR) spectroscopic characteristics of 1-iodo-2-methylpropane, with a specific focus on the carbon-iodine (C-I) stretching vibration. This document outlines the key spectral features of the molecule, provides comprehensive experimental protocols for obtaining high-quality spectra, and presents a logical workflow for spectroscopic analysis.
Spectroscopic Data Presentation
The infrared spectrum of this compound is characterized by several key absorption bands that correspond to the vibrational modes of its constituent functional groups. The most notable of these is the C-I stretching frequency, which is found in the fingerprint region of the spectrum. A summary of the prominent vibrational modes is presented in the table below.
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Notes |
| C-H stretch (sp³ hybridization) | ~2975 - 2845 | Strong | Corresponds to the stretching of the carbon-hydrogen bonds in the methyl and methylene (B1212753) groups.[1] |
| C-H bend/deformation | ~1470 - 1365 | Medium | Arises from the bending and deformation of the C-H bonds.[1] |
| C-C-C skeletal vibrations | ~1170 - 1140 | Medium | Associated with the skeletal framework of the isobutyl group.[1] |
| C-I stretch | ~600 - 500 | Medium | The characteristic absorption for the carbon-iodine bond in alkyl iodides. [1][2] |
Experimental Protocols
The following protocols describe standard methods for obtaining the infrared spectrum of a liquid sample such as this compound. The choice of method may depend on the available equipment and the specific requirements of the analysis.
Method A: Transmission Spectroscopy using Salt Plates (Neat Liquid)
This is a traditional and widely used method for obtaining the IR spectrum of a pure liquid.
Materials:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Demountable liquid sample cell with infrared-transparent windows (e.g., Sodium Chloride (NaCl) or Potassium Bromide (KBr) plates)
-
Pasteur pipette or syringe
-
This compound sample
-
Appropriate solvent for cleaning (e.g., anhydrous chloroform (B151607) or methylene chloride)
-
Lint-free wipes
Procedure:
-
Plate Preparation: Ensure the salt plates are clean and dry. If necessary, polish the plates with a suitable polishing kit and clean them with a volatile, anhydrous solvent. Handle the plates by their edges to avoid transferring moisture and oils.
-
Sample Application: Place one to two drops of the this compound sample onto the center of one salt plate using a clean Pasteur pipette.
-
Cell Assembly: Carefully place the second salt plate on top of the first, sandwiching the liquid sample. Gently rotate the top plate to create a thin, uniform liquid film and to remove any air bubbles.
-
Mounting the Cell: Place the assembled salt plates into the demountable cell holder and secure them.
-
Acquiring the Spectrum: Place the sample holder in the FTIR spectrometer.
-
Instrument Settings: Set the desired spectral range (e.g., 4000-400 cm⁻¹) and resolution (e.g., 4 cm⁻¹). Collect a background spectrum with an empty beam path.
-
Data Collection: Acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: After analysis, disassemble the cell and thoroughly clean the salt plates with an appropriate solvent. Store the plates in a desiccator to prevent fogging from atmospheric moisture.
Method B: Attenuated Total Reflectance (ATR) Spectroscopy
ATR-FTIR is a modern, convenient method that requires minimal sample preparation.
Materials:
-
FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)
-
Micropipette
-
This compound sample
-
Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)
-
Lint-free wipes
Procedure:
-
ATR Crystal Cleaning: Clean the surface of the ATR crystal with a lint-free wipe soaked in a suitable solvent to remove any residues from previous analyses.
-
Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This will account for any ambient atmospheric absorptions (e.g., water vapor and carbon dioxide).
-
Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal. Ensure the crystal surface is completely covered by the sample.
-
Data Acquisition: Initiate the spectral acquisition. As with the transmission method, co-adding multiple scans (e.g., 16-32) is recommended.
-
Cleaning: After the measurement, clean the ATR crystal surface thoroughly with a solvent-moistened wipe.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization of an organic compound like this compound.
Caption: Workflow for the FTIR analysis of this compound.
References
- 1. infrared spectrum of this compound C4H9I (CH3)2CHCH2I prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. infrared spectrum of 2-iodo-2-methylpropane (CH3)3CI prominent wavenumbers cm-1 detecting functional groups present finger print for identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to 1-Iodo-2-methylpropane: Synthesis, Spectroscopic Characterization, and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Iodo-2-methylpropane, a key alkyl halide in organic synthesis. This document details its molecular characteristics, physicochemical properties, and provides an illustrative synthetic protocol. Furthermore, it includes detailed methodologies for its characterization by nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by tabulated data and spectral interpretation.
Core Molecular and Physicochemical Properties
This compound, also known as isobutyl iodide, is a primary alkyl iodide with the chemical formula C₄H₉I.[1] Its structure consists of an isobutyl group attached to an iodine atom. This compound serves as a versatile reagent in various organic transformations, including nucleophilic substitutions and the formation of organometallic compounds. A summary of its key quantitative data is presented in Table 1.
| Property | Value |
| Molecular Formula | C₄H₉I |
| Molecular Weight | 184.02 g/mol [1] |
| CAS Number | 513-38-2[1] |
| Boiling Point | 120-121 °C |
| Density | 1.599 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.496 |
Synthesis of this compound via Finkelstein Reaction
A common and efficient method for the synthesis of this compound is the Finkelstein reaction, which involves the halide exchange of a corresponding alkyl bromide or chloride.[2][3] The following protocol describes the synthesis from 1-bromo-2-methylpropane (B43306).
Experimental Protocol
Materials:
-
1-bromo-2-methylpropane
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium iodide (1.5 equivalents) in anhydrous acetone.
-
To this solution, add 1-bromo-2-methylpropane (1.0 equivalent).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). A white precipitate of sodium bromide will form as the reaction proceeds.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the precipitated sodium bromide by filtration.
-
Concentrate the filtrate under reduced pressure to remove most of the acetone.
-
Dilute the residue with diethyl ether and wash sequentially with water, saturated aqueous sodium thiosulfate solution (to remove any unreacted iodine), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by distillation to obtain the final product.
Spectroscopic Characterization
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three different proton environments in the molecule.[4]
-
Experimental Protocol:
-
Prepare a sample by dissolving 5-10 mg of this compound in approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire the ¹H NMR spectrum on a 300 or 400 MHz NMR spectrometer.
-
Process the spectrum to obtain chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), integration values, and coupling constants (J) in Hertz (Hz).
-
-
Data Interpretation:
| Chemical Shift (ppm) | Integration | Multiplicity | Assignment |
| ~3.18 | 2H | Doublet | -CH₂-I |
| ~1.95 | 1H | Nonet | -CH(CH₃)₂ |
| ~1.02 | 6H | Doublet | -CH(CH₃)₂ |
3.1.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will exhibit three signals, corresponding to the three unique carbon environments.
-
Experimental Protocol:
-
Use the same sample prepared for ¹H NMR spectroscopy.
-
Acquire the proton-decoupled ¹³C NMR spectrum on the same NMR spectrometer.
-
Process the spectrum to determine the chemical shifts of the carbon signals.
-
-
Data Interpretation:
| Chemical Shift (ppm) | Assignment |
| ~29 | -CH(CH₃)₂ |
| ~22 | -CH(CH₃)₂ |
| ~12 | -CH₂-I |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
-
Experimental Protocol:
-
Obtain the IR spectrum of a neat liquid sample of this compound using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory or between salt plates (NaCl or KBr).
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Interpretation: The spectrum will be characterized by the following key absorption bands:[5]
-
~2960-2870 cm⁻¹: C-H stretching vibrations of the alkyl groups.
-
~1470-1365 cm⁻¹: C-H bending vibrations.
-
~590 cm⁻¹: C-I stretching vibration, which is characteristic of an iodoalkane.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Experimental Protocol:
-
Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) into a mass spectrometer, typically using an electron ionization (EI) source.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 40-200).
-
-
Data Interpretation: The mass spectrum will show the following key features:
-
Molecular Ion Peak ([M]⁺): A peak at m/z = 184, corresponding to the molecular weight of the compound.[6]
-
Key Fragmentation Peaks:
-
m/z = 127: [I]⁺, corresponding to the iodine atom.
-
m/z = 57: [C₄H₉]⁺, the isobutyl carbocation, which is often the base peak.
-
m/z = 43: [C₃H₇]⁺, resulting from the loss of a methyl group from the isobutyl fragment.
-
-
Logical Relationships and Workflow
The following diagram illustrates the logical workflow from synthesis to characterization of this compound.
References
- 1. scbt.com [scbt.com]
- 2. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 3. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]
- 4. 1H proton nmr spectrum of this compound C4H9I (CH3)2CHCH2I low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. infrared spectrum of this compound C4H9I (CH3)2CHCH2I prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Propane, 1-iodo-2-methyl- [webbook.nist.gov]
A Comprehensive Technical Guide to the Solubility of 1-Iodo-2-methylpropane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the solubility characteristics of 1-iodo-2-methylpropane (also known as isobutyl iodide). Aimed at professionals in research, science, and drug development, this document compiles available solubility data, outlines a robust experimental protocol for its determination, and presents a logical workflow for solvent selection.
Core Concepts in Solubility
The solubility of a substance is a fundamental chemical property that dictates its utility in various applications, from organic synthesis to formulation development. The principle of "like dissolves like" is a primary determinant of solubility, where non-polar solutes tend to dissolve in non-polar solvents, and polar solutes in polar solvents. This compound, with its alkyl structure and a carbon-iodine bond, is a predominantly non-polar molecule. This characteristic heavily influences its solubility in different organic media.
Data Presentation: Solubility of this compound
Quantitative solubility data for this compound is not extensively available in published literature. However, qualitative assessments from various chemical data sources provide a strong indication of its solubility profile. The following table summarizes the available information.
| Solvent Classification | Solvent Example | Qualitative Solubility | Source |
| Polar Protic | Water | Insoluble | [1][2][3][4][5][6][7] |
| Alcohol (general) | Miscible | [2] | |
| Polar Aprotic | Ethyl Acetate | Soluble | [8] |
| Dichloromethane | Soluble | [8] | |
| Non-Polar Ethereal | Diethyl Ether | Miscible | [1][6][7] |
| Non-Polar Hydrocarbon | Hexane | Soluble | [9] |
It is important to note that "miscible" indicates that the two substances will mix in all proportions to form a homogeneous solution.
Experimental Protocol: Determination of Solubility
For applications requiring precise quantitative solubility data, the following experimental protocol can be employed. This method is a standard procedure for determining the solubility of a liquid in a liquid solvent.
Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound (of known purity)
-
Selected organic solvent (of high purity)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Temperature-controlled shaker or water bath
-
Centrifuge (optional)
-
Gas chromatograph (GC) or other suitable analytical instrument
-
Vials with sealed caps
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to create a calibration curve.
-
Sample Preparation: In a series of sealed vials, add a known excess amount of this compound to a precisely measured volume of the organic solvent.
-
Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixtures for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The system has reached equilibrium when the concentration of the solute in the solvent remains constant over time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the undissolved this compound has settled. If necessary, centrifugation can be used to accelerate phase separation.
-
Sample Analysis: Carefully extract an aliquot of the clear, saturated supernatant (the solvent layer). Dilute this aliquot with a known volume of the solvent to bring the concentration within the range of the calibration curve. Analyze the diluted sample using a calibrated analytical technique such as gas chromatography to determine the concentration of this compound.
-
Data Calculation: Using the concentration determined from the analytical measurement and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature. The results can be expressed in various units, such as g/100 mL, mol/L, or mole fraction.
Mandatory Visualization
The following diagrams illustrate key workflows and relationships relevant to the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
References
- 1. This compound, 97%, stabilized 25 mL | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.no]
- 2. lookchem.com [lookchem.com]
- 3. chembk.com [chembk.com]
- 4. This compound(513-38-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. This compound | CAS#:513-38-2 | Chemsrc [chemsrc.com]
- 6. This compound, 97%, stabilized 100 mL | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]
- 7. This compound, 97%, stabilized 25 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. Page loading... [guidechem.com]
- 9. solubilityofthings.com [solubilityofthings.com]
The Alkyl Halide Workhorse: A Technical Guide to 1-Iodo-2-methylpropane and its Synonyms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Iodo-2-methylpropane, a versatile alkyl halide reagent crucial in various synthetic applications. This document delves into its chemical synonyms, physicochemical properties, and detailed experimental protocols. Furthermore, it explores a plausible signaling pathway, offering insights for researchers in medicinal chemistry and drug development.
Chemical Identity and Synonyms
This compound is a primary alkyl iodide widely recognized for its utility in introducing the isobutyl group in organic synthesis. Due to its common use, it is known by several synonyms in chemical literature and commercial catalogs. A clear understanding of these alternative names is essential for effective literature searches and procurement.
| Synonym Type | Name |
| IUPAC Name | This compound[1] |
| Common Name | Isobutyl iodide[2][3][4] |
| Systematic Name | 1-Iodoisobutane |
| Systematic Name | 2-Methyl-1-iodopropane |
| Systematic Name | 2-Methylpropan-1-yl iodide |
| Systematic Name | 2-Methylpropyl iodide |
| CAS Registry Number | 513-38-2[2][4] |
Physicochemical Properties
The following table summarizes the key quantitative data for this compound, providing essential information for experimental design and safety considerations.
| Property | Value | Source |
| Molecular Formula | C4H9I | [2][4] |
| Molecular Weight | 184.02 g/mol | [2][4] |
| Boiling Point | 120-121 °C | [1] |
| Melting Point | -93 °C | [1] |
| Density | 1.599 g/mL at 25 °C | |
| Refractive Index | n20/D 1.496 | |
| Vapor Pressure | 20 mmHg (20 °C) | |
| Solubility | Insoluble in water; miscible with alcohol and diethyl ether. | [5] |
Experimental Protocols
This compound is a key reagent in numerous organic transformations. Below are detailed methodologies for two fundamental reactions: the Grignard Reaction and the Williamson Ether Synthesis.
Preparation of Isobutylmagnesium Iodide (Grignard Reagent)
This protocol details the formation of the Grignard reagent, isobutylmagnesium iodide, a potent nucleophile for carbon-carbon bond formation.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
This compound
-
Anhydrous diethyl ether
-
Flame-dried, three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Nitrogen inlet
-
Magnetic stirrer and stir bar
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure the entire apparatus is under a positive pressure of dry nitrogen.
-
Magnesium Activation: Place magnesium turnings in the flask. Add a single crystal of iodine to activate the magnesium surface.
-
Initiation: Add a small portion of a solution of this compound in anhydrous diethyl ether via the dropping funnel. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution.
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining solution of this compound dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent. The resulting greyish solution of isobutylmagnesium iodide is ready for use in subsequent reactions.
Williamson Ether Synthesis: Preparation of Isobutyl Methyl Ether
This protocol describes the synthesis of an unsymmetrical ether, isobutyl methyl ether, via an SN2 reaction between an alkoxide and this compound.
Materials:
-
Sodium methoxide (B1231860)
-
This compound
-
Anhydrous dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium methoxide in anhydrous DMF under a nitrogen atmosphere.
-
Addition of Alkyl Halide: To the stirred solution of sodium methoxide, add this compound dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 50-60 °C and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield pure isobutyl methyl ether.
Plausible Signaling Pathway Involvement
While direct evidence for the involvement of this compound in specific signaling pathways is limited, its potential as a hypoglycemic agent suggests a possible interaction with metabolic regulation.[2] Drawing a parallel with other iodine-containing organic molecules that exhibit biological activity, a logical relationship can be proposed. For instance, certain organo-iodine compounds have been shown to modulate oxidative stress and apoptosis through pathways like the SIRT1-Nrf2 loop. The following diagram illustrates a hypothetical signaling cascade that could be influenced by a biologically active isobutyl-containing compound.
This diagram illustrates a plausible mechanism where a metabolite of this compound could activate the SIRT1-Nrf2 antioxidant response pathway, leading to enhanced cell survival under conditions of oxidative stress. This model provides a conceptual framework for researchers investigating the potential therapeutic effects of such compounds.
References
- 1. chembk.com [chembk.com]
- 2. This compound - (stabilized with Copper chip) | 513-38-2 | FI38492 [biosynth.com]
- 3. Sciencemadness Discussion Board - Synthesis of Isobutyl Nitrite (88.2% Yield) from Isobutyl Alcohol and Nitrous Acid formed in Situte - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. scbt.com [scbt.com]
- 5. Isobutyl iodide | C4H9I | CID 10556 - PubChem [pubchem.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Reactivity of Primary Alkyl Iodides
Abstract: Primary alkyl iodides represent a cornerstone in synthetic organic chemistry, valued for their high reactivity and versatility. This technical guide provides a comprehensive analysis of the core principles governing their reactivity. We delve into the kinetics and mechanisms of their primary reaction pathways—nucleophilic substitution (SN2) and elimination (E2)—and their application in forming organometallic compounds. This document presents quantitative data, detailed experimental protocols for key transformations, and mechanistic diagrams to offer a thorough resource for professionals in chemical research and drug development.
Core Reactivity Profile of Primary Alkyl Iodides
Alkyl halides are fundamental building blocks in organic synthesis, characterized by a carbon-halogen bond.[1] Among them, primary alkyl iodides (R-CH₂-I) exhibit the highest reactivity in many nucleophilic substitution reactions. This enhanced reactivity is a direct consequence of two key electronic and steric factors: the nature of the carbon-iodine bond and the unhindered structure of the primary alkyl group.
The Carbon-Iodine (C-I) Bond
The C-I bond is the longest and weakest among the carbon-halogen bonds.[2][3] This low bond dissociation energy means less energy is required to cleave the bond during a reaction. Furthermore, the iodide ion (I⁻) is an exceptionally stable leaving group. Its stability stems from being the conjugate base of a very strong acid, hydroiodic acid (HI). The large atomic radius of iodine allows the negative charge to be dispersed over a larger volume, further stabilizing the departing anion.[4][5][6] Consequently, reactions involving the displacement of iodide are often kinetically favorable.
Dominance of the SN2 Pathway
For primary alkyl halides, the bimolecular nucleophilic substitution (SN2) mechanism is the predominant reaction pathway.[1][7] This mechanism involves a single, concerted step where a nucleophile attacks the electrophilic carbon from the side opposite the leaving group (backside attack).[8][9] The minimal steric hindrance around the primary carbon atom allows for easy access by the nucleophile, leading to a rapid reaction.[9][10] Tertiary alkyl halides, in contrast, are too sterically hindered for the SN2 mechanism to occur.[10][11]
Competition with Elimination (E2)
While SN2 is dominant, primary alkyl iodides can undergo bimolecular elimination (E2) to form alkenes, particularly in the presence of a strong, sterically hindered base (like potassium tert-butoxide).[12][13][14] The E2 mechanism is a concerted process where the base abstracts a proton from a carbon adjacent to the one bearing the iodide, while the C-I bond simultaneously breaks.[15] For unhindered bases (e.g., hydroxide (B78521) or ethoxide), the SN2 pathway is overwhelmingly favored for primary alkyl halides.[14][16]
Quantitative Analysis of Reactivity
The superior reactivity of primary alkyl iodides can be quantified by comparing bond energies, leaving group abilities, and relative reaction rates.
Bond Dissociation Energies
The C-I bond is significantly weaker than other carbon-halogen bonds, facilitating its cleavage.
| Bond | Bond Dissociation Energy (kJ/mol) |
| C-F | ~485 |
| C-Cl | ~340 |
| C-Br | ~285 |
| C-I | ~240 [17] |
Data sourced from multiple references indicating general accepted values.[2][3][18]
Leaving Group Ability
The ability of a leaving group is inversely related to its basicity. Weaker bases are better leaving groups. This is often correlated with the pKₐ of the conjugate acid.
| Leaving Group | Conjugate Acid | pKₐ of Conjugate Acid | Leaving Group Ability |
| F⁻ | HF | +3.2 | Poor |
| Cl⁻ | HCl | -7 | Good |
| Br⁻ | HBr | -9 | Very Good |
| I⁻ | HI | -10 | Excellent [4][5] |
The lower the pKₐ of the conjugate acid, the more stable the anion and the better the leaving group.[4]
Relative Rates in SN2 Reactions
The combination of a weak C-X bond and an excellent leaving group makes alkyl iodides the most reactive substrates in SN2 reactions.
Table 2.3.1: Effect of the Halogen on SN2 Rate (Relative rate of reaction for CH₃-X with a common nucleophile)
| Alkyl Halide | Relative Rate |
| R-F | ~1 |
| R-Cl | ~200 |
| R-Br | ~40,000 |
| R-I | ~2,000,000 |
Table 2.3.2: Effect of Alkyl Group Structure on SN2 Rate (Relative rate of reaction for R-Br with a common nucleophile)
| Alkyl Halide | Structure | Relative Rate |
| Methyl | CH₃-Br | >100 |
| Primary | CH₃CH₂-Br | 1 |
| Secondary | (CH₃)₂CH-Br | ~0.02 |
| Tertiary | (CH₃)₃C-Br | ~0 (Elimination occurs) |
Relative rates are approximations and can vary with the nucleophile and solvent but demonstrate a clear trend.[10][19][20]
Key Synthetic Applications and Experimental Protocols
Primary alkyl iodides are key intermediates in numerous named reactions and synthetic transformations.
The Finkelstein Reaction
The Finkelstein reaction is a classic SN2 process used to synthesize alkyl iodides from alkyl chlorides or bromides by taking advantage of solubility differences.[21][22] Sodium iodide is soluble in acetone (B3395972), while the resulting sodium chloride or bromide is not, driving the equilibrium toward the formation of the alkyl iodide according to Le Châtelier's principle.[21][23][24]
Experimental Protocol: Synthesis of 1-Iodobutane from 1-Bromobutane (B133212)
-
Setup: Equip a 100 mL round-bottom flask with a reflux condenser. Ensure all glassware is dry.
-
Reagents: Add sodium iodide (7.5 g, 50 mmol) and 40 mL of anhydrous acetone to the flask.
-
Initiation: Add 1-bromobutane (4.6 mL, 42 mmol) to the flask.
-
Reaction: Gently heat the mixture to reflux using a heating mantle for 45-60 minutes. A white precipitate (NaBr) will form as the reaction proceeds.[22]
-
Workup: Cool the mixture to room temperature. Pour the contents into 100 mL of water. Extract the aqueous layer with two 25 mL portions of diethyl ether.
-
Washing: Combine the organic extracts and wash with 25 mL of 5% aqueous sodium thiosulfate (B1220275) solution to remove any unreacted iodine, followed by a wash with 25 mL of brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield 1-iodobutane.
Williamson Ether Synthesis
This reaction is a versatile method for preparing ethers via an SN2 reaction between an alkoxide and a primary alkyl halide.[8][25] Primary alkyl iodides are excellent substrates due to their high reactivity, ensuring good yields and minimizing competing elimination reactions.[26][27]
Experimental Protocol: Synthesis of Ethyl Propyl Ether
-
Setup: In a 100 mL three-necked flask fitted with a dropping funnel and a reflux condenser, add sodium metal (1.15 g, 50 mmol) to 30 mL of absolute ethanol. The reaction is exothermic and generates hydrogen gas; ensure proper ventilation.
-
Alkoxide Formation: Allow the sodium to react completely to form sodium ethoxide. The solution may need to be gently warmed to complete the reaction.
-
Addition: Cool the solution to room temperature. Add 1-iodopropane (B42940) (4.4 mL, 45 mmol) dropwise from the dropping funnel over 20 minutes while stirring.
-
Reaction: After the addition is complete, heat the mixture to reflux for 1 hour.
-
Workup: Cool the reaction mixture and pour it into 100 mL of cold water. Separate the organic layer. Extract the aqueous layer with a small portion of diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous potassium carbonate, filter, and purify by fractional distillation to isolate the ethyl propyl ether.
Grignard Reagent Formation
Primary alkyl iodides readily react with magnesium metal in an anhydrous ether solvent (such as diethyl ether or THF) to form organomagnesium halides, known as Grignard reagents.[28][29] These reagents are powerful nucleophiles and strong bases, essential for forming new carbon-carbon bonds.[30]
Experimental Protocol: Preparation of Propylmagnesium Iodide
-
Setup: Assemble a 250 mL three-necked flask with a reflux condenser (fitted with a drying tube), a mechanical stirrer, and a dropping funnel. All glassware must be rigorously flame-dried or oven-dried to remove all traces of water.
-
Reagents: Place magnesium turnings (1.8 g, 75 mmol) in the flask.
-
Initiation: Add a solution of 1-iodopropane (6.8 mL, 70 mmol) in 50 mL of anhydrous diethyl ether to the dropping funnel. Add a small portion (~5 mL) of this solution to the magnesium. The reaction should initiate spontaneously, evidenced by bubbling and a cloudy appearance. If it does not start, gently warm the flask or add a small crystal of iodine.[31][32]
-
Addition: Once the reaction begins, add the remaining 1-iodopropane solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture for an additional 30 minutes to ensure all the magnesium has reacted. The resulting gray-to-brown solution is the Grignard reagent, which should be used immediately in a subsequent reaction.
Mandatory Visualizations
Reaction Mechanisms and Pathways
Caption: SN2 mechanism showing concerted backside attack and stereochemical inversion.
Caption: E2 mechanism showing concerted proton abstraction and leaving group departure.
Caption: Logical relationship of competing SN2 and E2 pathways for primary alkyl iodides.
Experimental Workflows
Caption: Experimental workflow for the preparation of a Grignard reagent.
Conclusion
Primary alkyl iodides are exceptionally reactive substrates in organic synthesis, primarily due to the weak carbon-iodine bond and the outstanding stability of the iodide leaving group. Their reactivity is dominated by the SN2 mechanism, providing a reliable and efficient pathway for introducing a wide variety of functional groups. While the competing E2 elimination is a possibility, it can be effectively suppressed by selecting unhindered nucleophiles and moderate reaction temperatures. The facile formation of Grignard reagents further expands their synthetic utility. A thorough understanding of these principles, supported by quantitative data and robust experimental protocols, is essential for leveraging the full potential of primary alkyl iodides in the design and execution of complex molecular syntheses.
References
- 1. Breaking Down Alkyl Halides: Key Reactions and Uses [eureka.patsnap.com]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jove.com [jove.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. organic chemistry - Why is the reactivity of primary alkyl halides with nucleophiles (SN2 mechanism) greater than secondary and tertiary alkyl halides? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 11. crab.rutgers.edu [crab.rutgers.edu]
- 12. byjus.com [byjus.com]
- 13. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 14. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 15. E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 16. ocw.uci.edu [ocw.uci.edu]
- 17. The dissociation energy of a carbon-iodine bond is typically about $240 \.. [askfilo.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. grokipedia.com [grokipedia.com]
- 22. byjus.com [byjus.com]
- 23. adichemistry.com [adichemistry.com]
- 24. Finkelstein Reaction [unacademy.com]
- 25. byjus.com [byjus.com]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. masterorganicchemistry.com [masterorganicchemistry.com]
- 28. masterorganicchemistry.com [masterorganicchemistry.com]
- 29. chem.libretexts.org [chem.libretexts.org]
- 30. youtube.com [youtube.com]
- 31. Thieme E-Books & E-Journals [thieme-connect.de]
- 32. digitalcommons.ursinus.edu [digitalcommons.ursinus.edu]
An In-depth Technical Guide to the Electronegativity and Bond Polarity of the C-I Bond
For Researchers, Scientists, and Drug Development Professionals
The carbon-iodine (C-I) bond is a unique and functionally significant covalent bond encountered in a variety of organic compounds, including active pharmaceutical ingredients. A thorough understanding of its electronic properties, specifically its electronegativity and resulting bond polarity, is crucial for predicting molecular interactions, reaction mechanisms, and ultimately, for rational drug design. This technical guide provides a comprehensive overview of the C-I bond's core characteristics, supported by quantitative data, detailed experimental protocols for its analysis, and a logical visualization of the underlying principles.
Core Concepts: Electronegativity and Bond Polarity
Electronegativity is a fundamental chemical property that describes the tendency of an atom to attract shared electrons in a chemical bond.[1][2] This property is not directly measurable but is calculated based on other atomic and molecular properties.[1] The most widely used scale was developed by Linus Pauling.[2][3] The difference in electronegativity (Δχ) between two bonded atoms determines the nature of the bond. A large difference typically results in an ionic bond, a small difference in a nonpolar covalent bond, and an intermediate difference in a polar covalent bond.
Bond polarity arises from the unequal sharing of electrons between atoms with different electronegativities, leading to a separation of charge and the formation of an electric dipole moment.[4][5] This creates partial positive (δ+) and partial negative (δ-) charges on the atoms.[4] The dipole moment (μ) is a vector quantity that measures the magnitude of this charge separation and the distance between the charges.[6] It is a key factor influencing a molecule's physical properties, such as solubility and boiling point, as well as its interactions with biological targets.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the carbon-iodine bond, facilitating easy comparison and reference.
Table 1: Electronegativity Values (Pauling Scale)
| Element | Pauling Electronegativity (χ) |
| Carbon (C) | 2.55[2][7] |
| Iodine (I) | 2.66[7][8] |
Table 2: C-I Bond Characteristics
| Property | Value | Notes |
| Electronegativity Difference (Δχ) | 0.11 | Calculated as |χ(I) - χ(C)| = |2.66 - 2.55|. This small difference suggests the C-I bond is only slightly polar. |
| Bond Polarity | Slightly Polar Covalent | Due to the small electronegativity difference, the C-I bond exhibits a low degree of polarity.[9] |
| Dipole Moment (μ) of CH₃I | ~1.62 D | The molecular dipole moment of iodomethane (B122720) provides an experimental measure of the polarity of the C-I bond within a simple molecule. |
| Bond Dissociation Energy | ~57.6 kcal/mol (241 kJ/mol)[10] | This represents the energy required to break the C-I bond homolytically. The C-I bond is the weakest of the carbon-halogen bonds.[10] |
| Average Bond Length | ~2.14 Å | The distance between the carbon and iodine nuclei. |
Experimental Protocols for Characterization
The determination of electronegativity and bond polarity is not based on a single direct measurement but rather a combination of experimental techniques and theoretical calculations. Below are detailed methodologies for key experiments used to characterize the C-I bond.
X-ray Crystallography for Bond Length and Molecular Geometry Determination
X-ray crystallography is a powerful technique for determining the three-dimensional arrangement of atoms within a crystal, providing precise measurements of bond lengths and angles.[11][12]
Methodology:
-
Crystal Growth: High-quality single crystals of the organoiodine compound of interest are grown from a supersaturated solution. This is a critical step, as the quality of the crystal directly impacts the resolution of the final structure.[13]
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
X-ray Diffraction Data Collection: The crystal is placed in a beam of monochromatic X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots called reflections.[11][14] The intensities and positions of these reflections are recorded by a detector.[11]
-
Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and symmetry.
-
Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a model of the molecule's structure. The model is refined against the experimental data to obtain the final, high-resolution three-dimensional structure, including precise C-I bond lengths.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Probing the Electronic Environment
NMR spectroscopy is a technique that provides information about the local electronic environment of atomic nuclei.[15] While not a direct measure of bond polarity, it can provide insights into the electron-withdrawing or -donating effects of substituents, which are related to electronegativity.
Methodology:
-
Sample Preparation: A solution of the organoiodine compound is prepared in a suitable deuterated solvent.
-
Data Acquisition: The sample is placed in a strong, uniform magnetic field within the NMR spectrometer. The nuclei are irradiated with radiofrequency pulses, and the resulting signals (free induction decay) are detected.[16]
-
Spectral Analysis: The acquired signal is Fourier transformed to produce the NMR spectrum. Key parameters to analyze include:
-
Chemical Shift (δ): The position of a signal in the NMR spectrum is influenced by the electron density around the nucleus. The chemical shift of the carbon atom in the C-I bond can be compared to that in related compounds to infer the electronic effect of the iodine atom.[17][18]
-
Coupling Constants (J): The splitting of NMR signals due to the interaction of neighboring nuclear spins can provide information about the connectivity of atoms and, in some cases, the nature of the chemical bonds.[15]
-
Visualization of Electronegativity and C-I Bond Polarity
The following diagram illustrates the fundamental relationship between the electronegativity of carbon and iodine and the resulting polarity of the C-I bond.
Implications for Drug Development
The characteristics of the C-I bond have significant implications in the field of drug development:
-
Weak Bond Strength: The relatively low bond dissociation energy of the C-I bond makes it a good leaving group in nucleophilic substitution reactions, a property that can be exploited in synthetic chemistry.[10] However, this lability can also lead to metabolic instability of drug candidates containing this bond.[10]
-
Halogen Bonding: The iodine atom, despite its low electronegativity among halogens, can participate in halogen bonding. This is a non-covalent interaction where the electropositive region on the iodine atom (the σ-hole) interacts with a nucleophilic site, such as an oxygen or nitrogen atom on a biological target.[19] This interaction can contribute to the binding affinity and selectivity of a drug molecule.
-
Lipophilicity: The presence of an iodine atom generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.
References
- 1. Electronegativity - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemical polarity - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Electronegativities of the elements (data page) - Wikipedia [en.wikipedia.org]
- 8. WebElements Periodic Table » Iodine » electronegativity [webelements.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Organoiodine chemistry - Wikipedia [en.wikipedia.org]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. X-ray_crystallography [bionity.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. NMR Spectroscopy [www2.chemistry.msu.edu]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. analyzetest.com [analyzetest.com]
- 19. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of 1-Iodo-2-methylpropane from Isobutyl Alcohol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 1-iodo-2-methylpropane, also known as isobutyl iodide, from isobutyl alcohol. The primary method detailed herein is the reaction of isobutyl alcohol with red phosphorus and elemental iodine. This application note includes detailed experimental protocols, a summary of quantitative data, and safety precautions. The information is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who utilize alkyl iodides as versatile intermediates.
Introduction
This compound is a primary alkyl iodide that serves as a valuable building block in organic synthesis. Its utility lies in the reactivity of the carbon-iodine bond, which readily participates in nucleophilic substitution and cross-coupling reactions. This allows for the introduction of the isobutyl moiety into a wide range of molecular scaffolds, a common structural motif in many pharmaceutical agents and other biologically active compounds. The synthesis of this compound from the readily available and inexpensive isobutyl alcohol is a fundamental transformation in organic chemistry.
Data Presentation
The physical and spectroscopic properties of this compound are summarized in the following tables for easy reference.
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₉I |
| Molecular Weight | 184.02 g/mol |
| Appearance | Colorless to light brown liquid |
| Boiling Point | 120-121 °C |
| Density | 1.599 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.496 |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Key Data |
| ¹H NMR (CDCl₃) | Three distinct signals with an integration ratio of 6:2:1.[1] |
| ¹³C NMR (CDCl₃) | Three distinct resonances.[2] |
| Infrared (IR) | C-I stretching absorption at ~500-600 cm⁻¹.[2] |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 184.[3] |
Experimental Protocols
The following protocol is a detailed method for the synthesis of this compound from isobutyl alcohol using red phosphorus and iodine. This procedure is adapted from established methods for the preparation of primary alkyl iodides.
Materials and Equipment:
-
Isobutyl alcohol, anhydrous
-
Red phosphorus
-
Iodine, crystalline
-
Sodium thiosulfate (B1220275), 10% aqueous solution
-
Sodium bicarbonate, saturated aqueous solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Heating mantle
-
Stir bar and magnetic stirrer
-
Separatory funnel
-
Distillation apparatus
-
Ice bath
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a stir bar, reflux condenser, and dropping funnel, place red phosphorus (0.15 mol).
-
Reagent Addition: Add isobutyl alcohol (1.0 mol) to the flask. Begin stirring the suspension.
-
In a separate beaker, dissolve iodine (0.55 mol) in a minimal amount of isobutyl alcohol. Transfer this solution to the dropping funnel.
-
Reaction: Slowly add the iodine solution from the dropping funnel to the stirred suspension of red phosphorus and isobutyl alcohol. The reaction is exothermic and may require cooling with an ice bath to maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture to a gentle reflux for 2-3 hours to ensure the reaction goes to completion. The color of the reaction mixture should fade from dark purple/brown to a pale yellow or colorless solution.
-
Work-up: Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water (2 x 50 mL)
-
10% aqueous sodium thiosulfate solution to remove any unreacted iodine (the brown color will disappear).
-
Saturated aqueous sodium bicarbonate solution (1 x 50 mL).
-
Brine (1 x 50 mL).
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and purify the crude this compound by distillation. Collect the fraction boiling at 120-121 °C.
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood.
-
Iodine is corrosive and can cause stains. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction is exothermic; careful control of the addition rate and temperature is crucial.
-
This compound is a flammable liquid. Keep away from open flames and ignition sources.
Mandatory Visualizations
The following diagrams illustrate the key aspects of the synthesis of this compound.
References
- 1. 1H proton nmr spectrum of this compound C4H9I (CH3)2CHCH2I low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. infrared spectrum of this compound C4H9I (CH3)2CHCH2I prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. benchchem.com [benchchem.com]
Synthesis of 1-Iodo-2-methylpropane via Anti-Markovnikov Addition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 1-iodo-2-methylpropane, a valuable alkyl iodide intermediate in organic synthesis and drug development. The synthesis proceeds via a two-step sequence involving an anti-Markovnikov hydroboration-oxidation of 2-methylpropene to yield 2-methyl-1-propanol (B41256), followed by the conversion of the primary alcohol to the corresponding iodide. Direct anti-Markovnikov addition of hydrogen iodide to 2-methylpropene is not synthetically viable due to unfavorable thermodynamics of the radical addition of HI. The protocols provided herein are based on established and reliable methodologies, offering a practical guide for the laboratory-scale preparation of this compound.
Introduction
This compound, also known as isobutyl iodide, is a key building block in the synthesis of a variety of organic molecules. Its utility stems from the reactivity of the carbon-iodine bond, which allows for facile nucleophilic substitution and the formation of organometallic reagents. The synthesis of this primary alkyl iodide from the readily available starting material, 2-methylpropene (isobutylene), requires an anti-Markovnikov functionalization of the double bond. While the direct radical-mediated anti-Markovnikov addition of HBr is a well-established reaction (the "peroxide effect"), this method is not effective for the addition of HI. Therefore, an indirect, two-step approach is necessary to achieve the desired regioselectivity.
This protocol details the hydroboration-oxidation of 2-methylpropene to produce the anti-Markovnikov alcohol, 2-methyl-1-propanol. Subsequently, the conversion of this primary alcohol to this compound is described, with a focus on the Appel reaction, a mild and efficient method for this transformation.
Signaling Pathways and Logical Relationships
The overall synthetic strategy is a two-step process that circumvents the challenges of direct anti-Markovnikov hydroiodination. The logical flow of this synthesis is depicted below.
Caption: Two-step synthesis of this compound.
Experimental Protocols
Part 1: Synthesis of 2-Methyl-1-propanol via Hydroboration-Oxidation
This procedure details the anti-Markovnikov hydration of 2-methylpropene to yield 2-methyl-1-propanol.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Concentration/Purity |
| 2-Methylpropene | C4H8 | 56.11 | ≥99% |
| Borane-tetrahydrofuran complex | BH3·THF | 85.94 | 1.0 M in THF |
| Sodium hydroxide (B78521) | NaOH | 40.00 | 3 M aqueous solution |
| Hydrogen peroxide | H2O2 | 34.01 | 30% aqueous solution |
| Tetrahydrofuran (B95107) (THF) | C4H8O | 72.11 | Anhydrous, ≥99.9% |
| Diethyl ether | (C2H5)2O | 74.12 | Anhydrous |
| Saturated sodium chloride solution (brine) | NaCl | 58.44 | Saturated aqueous |
| Anhydrous magnesium sulfate | MgSO4 | 120.37 | Anhydrous |
Experimental Workflow:
Caption: Workflow for hydroboration-oxidation.
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Cool the flask to 0 °C in an ice bath.
-
Introduce a solution of 2-methylpropene (e.g., 10.0 g, 178 mmol) in anhydrous tetrahydrofuran (THF, 100 mL).
-
Slowly add a 1.0 M solution of borane-THF complex (65 mL, 65 mmol) dropwise via the dropping funnel while maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Cool the reaction mixture back to 0 °C and slowly add 3 M aqueous sodium hydroxide (25 mL), followed by the dropwise addition of 30% aqueous hydrogen peroxide (25 mL). Caution: The addition of hydrogen peroxide can be exothermic.
-
Allow the mixture to warm to room temperature and stir for an additional 1 hour.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Combine the organic layers and wash with saturated sodium chloride solution (brine, 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation to obtain 2-methyl-1-propanol.
Quantitative Data:
| Starting Material | Product | Typical Yield | Boiling Point of Product |
| 2-Methylpropene | 2-Methyl-1-propanol | 85-95% | 108 °C |
Part 2: Synthesis of this compound from 2-Methyl-1-propanol
This protocol describes the conversion of a primary alcohol to a primary iodide using the Appel reaction.[1]
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Purity |
| 2-Methyl-1-propanol | C4H10O | 74.12 | ≥99% |
| Triphenylphosphine (B44618) | P(C6H5)3 | 262.29 | ≥99% |
| Iodine | I2 | 253.81 | ≥99.8% |
| Imidazole | C3H4N2 | 68.08 | ≥99% |
| Dichloromethane (B109758) (DCM) | CH2Cl2 | 84.93 | Anhydrous, ≥99.8% |
| Saturated sodium thiosulfate (B1220275) solution | Na2S2O3 | 158.11 | Saturated aqueous |
| Saturated sodium chloride solution (brine) | NaCl | 58.44 | Saturated aqueous |
| Anhydrous magnesium sulfate | MgSO4 | 120.37 | Anhydrous |
Experimental Workflow:
Caption: Workflow for the Appel reaction.
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add triphenylphosphine (e.g., 1.2 eq) and imidazole (1.5 eq).
-
Add anhydrous dichloromethane (DCM) and cool the mixture to 0 °C in an ice bath.
-
Slowly add iodine (1.2 eq) in portions to the stirred solution.
-
Once the iodine has dissolved, add a solution of 2-methyl-1-propanol (1.0 eq) in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, which contains triphenylphosphine oxide as a byproduct, is then purified by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford pure this compound.
Quantitative Data:
| Starting Material | Product | Typical Yield | Boiling Point of Product |
| 2-Methyl-1-propanol | This compound | 80-95% | 120-121 °C |
Conclusion
The synthesis of this compound is efficiently achieved through a two-step sequence commencing with the anti-Markovnikov hydroboration-oxidation of 2-methylpropene to furnish 2-methyl-1-propanol. This intermediate is subsequently converted to the target primary alkyl iodide in high yield using the Appel reaction. The provided protocols offer a reliable and scalable method for the preparation of this important synthetic intermediate. The use of clear and detailed procedures, along with visual workflows, is intended to facilitate the successful implementation of this synthesis in a research and development setting.
References
Synthesis of 1-Iodo-2-methylpropane via Finkelstein Reaction: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-iodo-2-methylpropane, also known as isobutyl iodide, through the Finkelstein reaction. This halogen exchange reaction is a robust and efficient method for the preparation of alkyl iodides from their corresponding chlorides or bromides. The protocol herein describes the conversion of 1-bromo-2-methylpropane (B43306) to this compound using sodium iodide in an acetone (B3395972) solvent. The procedure is driven to completion by the precipitation of the insoluble sodium bromide byproduct. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and a visual representation of the workflow to ensure reproducibility for researchers in organic synthesis and drug development.
Introduction
The Finkelstein reaction is a type of nucleophilic bimolecular substitution (SN2) reaction that facilitates the conversion of alkyl chlorides or bromides into alkyl iodides.[1][2] The reaction is typically carried out by treating the alkyl halide with a solution of sodium iodide in acetone.[1] The success of the Finkelstein reaction hinges on Le Chatelier's principle; sodium iodide is soluble in acetone, while the resulting sodium chloride or sodium bromide is not.[1][3] This insolubility causes the sodium halide salt to precipitate out of the solution, thereby driving the equilibrium of the reversible reaction towards the formation of the desired alkyl iodide.[4] This method is particularly effective for primary alkyl halides.[1] this compound is a valuable building block in organic synthesis, often used to introduce the isobutyl moiety into larger molecules.
Data Presentation
The following table summarizes the key quantitative parameters for the synthesis of this compound using the Finkelstein reaction.
| Parameter | Value |
| Reactants | |
| 1-Bromo-2-methylpropane | 1.0 equivalent |
| Sodium Iodide (NaI) | 1.5 equivalents |
| Acetone (solvent) | Sufficient to make a ~1 M solution of the alkyl halide |
| Reaction Conditions | |
| Temperature | Reflux (approx. 56 °C) |
| Reaction Time | 12-24 hours |
| Product Information | |
| Product | This compound |
| Theoretical Yield | Varies based on starting material scale |
| Expected Yield | High |
Experimental Protocol
Materials:
-
1-Bromo-2-methylpropane
-
Sodium iodide (anhydrous)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium iodide (1.5 equivalents) in anhydrous acetone.
-
Addition of Reactant: To the stirred solution, add 1-bromo-2-methylpropane (1.0 equivalent).
-
Reaction: Heat the reaction mixture to reflux (approximately 56 °C) using a heating mantle. A white precipitate of sodium bromide will form as the reaction progresses.[1][3]
-
Monitoring the Reaction: The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material. Allow the reaction to proceed for 12-24 hours, or until the starting material is no longer detectable.
-
Work-up - Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetone using a rotary evaporator. To the residue, add diethyl ether and water. Transfer the mixture to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a wash with brine.
-
Work-up - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be purified by distillation to yield pure this compound.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Conclusion
The Finkelstein reaction provides a reliable and high-yielding method for the synthesis of this compound from its corresponding bromide. The simplicity of the procedure and the ease of product isolation make it a valuable tool for synthetic chemists. The provided protocol and data serve as a comprehensive guide for researchers requiring this important chemical intermediate.
References
Preparation of Isobutylmagnesium Iodide: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the preparation of the Grignard reagent, isobutylmagnesium iodide, from 1-iodo-2-methylpropane. Grignard reagents are fundamental organometallic compounds widely utilized in organic synthesis for the formation of carbon-carbon bonds. The protocol herein details the necessary reagents, equipment, and procedural steps for the successful synthesis of isobutylmagnesium iodide. Emphasis is placed on the critical aspects of the reaction, including the use of anhydrous conditions and the activation of magnesium. Furthermore, this note discusses the applications of isobutylmagnesium iodide in synthetic chemistry, particularly in the introduction of the isobutyl group in the development of novel chemical entities.
Introduction
Grignard reagents, discovered by Victor Grignard in 1900, are organomagnesium halides of the general formula R-Mg-X, where R is an alkyl or aryl group and X is a halogen. These reagents are highly reactive and serve as potent nucleophiles and strong bases. The polarity of the carbon-magnesium bond renders the carbon atom nucleophilic, enabling it to attack a wide range of electrophilic centers, including carbonyls, epoxides, and nitriles.
The preparation of a Grignard reagent involves the reaction of an organic halide with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).[1] The success of the synthesis is highly dependent on maintaining anhydrous conditions, as even trace amounts of water can quench the Grignard reagent.[1] The magnesium metal surface is typically passivated by a layer of magnesium oxide, which can inhibit the reaction. Activation of the magnesium is therefore crucial and is often achieved by the addition of a small amount of an activating agent, such as iodine.[2]
Isobutylmagnesium iodide is a valuable Grignard reagent that allows for the introduction of the isobutyl moiety into a molecule. This structural unit is present in numerous pharmaceuticals and agrochemicals. This application note provides a detailed protocol for the preparation of isobutylmagnesium iodide from this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | Bromoethane | [3] |
| Solvent | Tetrahydrofuran (THF) | [3] |
| Reaction Temperature | 25 °C | [3] |
| Reaction Time | Not specified (flow reactor) | [3] |
| Yield | 90% | [3] |
Experimental Protocol
This protocol describes the preparation of isobutylmagnesium iodide from this compound and magnesium turnings in diethyl ether.
Materials:
-
This compound (Isobutyl iodide)
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Iodine (crystal)
-
Anhydrous Calcium Chloride (for drying tube)
-
Nitrogen or Argon gas (inert atmosphere)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Drying tube
-
Schlenk line or similar apparatus for maintaining an inert atmosphere
Procedure:
-
Glassware Preparation: All glassware must be thoroughly dried before use to remove any traces of water. This is typically achieved by flame-drying the apparatus under a vacuum or a stream of inert gas. Assemble the three-necked flask with the reflux condenser (topped with a drying tube), dropping funnel, and a gas inlet for the inert atmosphere.
-
Magnesium Activation: Place the magnesium turnings and a single crystal of iodine in the flame-dried flask. Gently heat the flask with a heat gun under a flow of inert gas until the iodine sublimes and deposits on the surface of the magnesium turnings. This process helps to activate the magnesium surface.[2]
-
Initiation of the Reaction: Allow the flask to cool to room temperature. Add a small amount of anhydrous diethyl ether to just cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound in anhydrous diethyl ether. Add a small portion of the this compound solution to the flask. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed at the magnesium surface. Gentle warming may be necessary to start the reaction.[4]
-
Addition of Alkyl Halide: Once the reaction has initiated, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and the addition rate should be controlled to prevent the reaction from becoming too vigorous.
-
Completion of the Reaction: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The solution will appear cloudy and greyish-brown upon completion.
-
Use of the Grignard Reagent: The prepared isobutylmagnesium iodide solution is typically used immediately in subsequent reactions without isolation. The concentration of the Grignard reagent can be determined by titration if required.
Experimental Workflow
Caption: Experimental workflow for the preparation of isobutylmagnesium iodide.
Applications in Synthesis
Isobutylmagnesium iodide is a versatile reagent for introducing the isobutyl group into various organic molecules. Its applications are crucial in the fields of pharmaceuticals and agrochemicals. Some key applications include:
-
Nucleophilic Addition to Carbonyls: Isobutylmagnesium iodide readily reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively. This is a fundamental carbon-carbon bond-forming reaction.
-
Synthesis of Carboxylic Acids: Reaction with carbon dioxide, followed by an acidic workup, yields 3-methylbutanoic acid.
-
Coupling Reactions: In the presence of appropriate catalysts, isobutylmagnesium iodide can participate in cross-coupling reactions to form more complex molecules.
The isobutyl moiety introduced by this Grignard reagent can significantly influence the pharmacological properties of a molecule, such as its lipophilicity and metabolic stability.
Safety Precautions
-
Grignard reagents are highly reactive and pyrophoric. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood.
-
Anhydrous solvents are essential. Diethyl ether is extremely flammable.
-
This compound is a flammable liquid and should be handled with care.
-
The reaction with magnesium can be vigorous. Proper control of the addition rate is crucial to avoid an uncontrolled exothermic reaction.
-
Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
Troubleshooting
-
Reaction fails to initiate: This is the most common issue. Ensure all glassware is scrupulously dry. Try crushing some of the magnesium turnings to expose a fresh surface. A small amount of pre-formed Grignard reagent can also be used as an initiator.[2]
-
Low yield: This can be due to the presence of moisture, which quenches the Grignard reagent. Ensure all reagents and solvents are anhydrous. A slow and controlled addition of the alkyl halide can also help to minimize side reactions.[2]
-
Cloudy/dark solution: The formation of a cloudy, dark solution is normal for a Grignard reaction. However, a very dark or black solution may indicate decomposition or side reactions, possibly due to impurities or overheating.
References
Application Notes and Protocols for the Wurtz Reaction of 1-Iodo-2-methylpropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wurtz reaction, named after Charles Adolphe Wurtz, is a coupling reaction in organic chemistry where two alkyl halides react with sodium metal in the presence of a dry ether solvent to form a higher alkane.[1][2] This method is particularly useful for the synthesis of symmetrical alkanes.[3] These application notes provide a detailed overview of the Wurtz reaction mechanism using 1-iodo-2-methylpropane as a substrate to synthesize 2,5-dimethylhexane (B165582). The reaction is conducted in an anhydrous solvent, such as diethyl ether or tetrahydrofuran, to prevent the highly reactive sodium metal from reacting with any moisture present.[4][5]
Reaction Mechanism
The precise mechanism of the Wurtz reaction has been a subject of discussion, with evidence supporting both a free radical and an organometallic (ionic) pathway. It is likely that both mechanisms can occur.[4]
1. Free Radical Pathway: This pathway involves the transfer of a single electron from sodium to the alkyl halide, leading to the formation of an alkyl radical and a sodium halide.[6] Two of these alkyl radicals then dimerize to form the final alkane product.[6]
-
Step 1: Formation of the Alkyl Radical: A sodium atom donates an electron to a molecule of this compound, resulting in the cleavage of the carbon-iodine bond to form an isobutyl radical and sodium iodide.
-
Step 2: Dimerization: Two isobutyl radicals then combine to form the symmetrical alkane, 2,5-dimethylhexane.
2. Organometallic/Ionic Pathway: This mechanism suggests the formation of an organosodium intermediate, which then acts as a nucleophile.
-
Step 1: Formation of the Organosodium Reagent: A sodium atom transfers an electron to this compound to form an isobutyl radical. A second sodium atom then donates an electron to the isobutyl radical, forming a highly nucleophilic isobutyl anion (as an organosodium reagent).
-
Step 2: Nucleophilic Attack: The isobutyl anion then attacks a second molecule of this compound in an SN2 fashion, displacing the iodide ion and forming the C-C bond of 2,5-dimethylhexane.
Side Reactions: Disproportionation
A significant side reaction, particularly with sterically hindered alkyl halides, is disproportionation.[7] In this process, one isobutyl radical abstracts a hydrogen atom from another, leading to the formation of an alkane (isobutane) and an alkene (isobutylene).[6] This reduces the overall yield of the desired coupled product.[7]
Data Presentation
While specific quantitative yield data for the Wurtz reaction of this compound is not extensively reported, the following table summarizes the expected products and provides representative yields based on the known behavior of branched primary alkyl halides in Wurtz reactions. Actual yields can vary significantly based on reaction conditions.
| Product Name | Chemical Structure | Product Type | Representative Yield (%) |
| 2,5-Dimethylhexane | (CH₃)₂CHCH₂CH₂CH(CH₃)₂ | Coupling | 40 - 60 |
| Isobutane | (CH₃)₃CH | Disproportionation | 20 - 30 |
| Isobutylene | (CH₃)₂C=CH₂ | Disproportionation | 20 - 30 |
Experimental Protocols
This protocol is adapted from general procedures for the Wurtz reaction with primary alkyl iodides. All operations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, gloves, lab coat) must be worn.
Materials:
-
This compound (isobutyl iodide)
-
Sodium metal, stored under mineral oil
-
Anhydrous diethyl ether
-
Hexane (B92381) (for rinsing sodium)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer)
-
Inert gas supply (e.g., nitrogen or argon)
Equipment:
-
Heating mantle
-
Magnetic stir plate
-
Apparatus for distillation
Procedure:
-
Preparation of Sodium: Carefully cut 2.3 g (0.1 mol) of sodium metal into small pieces under mineral oil. Quickly transfer the pieces to a beaker containing hexane to rinse off the mineral oil.
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with a drying tube or inert gas inlet), and a dropping funnel. Flame-dry the apparatus under a stream of inert gas to ensure all moisture is removed.
-
Initiation of Reaction: Place the freshly cut sodium pieces into the reaction flask along with 50 mL of anhydrous diethyl ether.
-
Addition of Alkyl Halide: Dissolve 18.4 g (0.1 mol) of this compound in 25 mL of anhydrous diethyl ether and place this solution in the dropping funnel. Add the this compound solution dropwise to the stirred suspension of sodium in ether at a rate that maintains a gentle reflux. The reaction is exothermic and may require initial cooling in an ice bath to control the rate.
-
Reaction Completion: After the addition is complete, continue to stir the mixture and gently reflux using a heating mantle for an additional 2-3 hours to ensure the reaction goes to completion.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench any unreacted sodium by the slow, dropwise addition of ethanol (B145695) or isopropanol (B130326) until the fizzing subsides.
-
Slowly add water to the mixture to dissolve the sodium iodide precipitate.
-
Transfer the mixture to a separatory funnel. Separate the ethereal layer.
-
Wash the organic layer sequentially with water and then with a saturated aqueous ammonium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the diethyl ether by simple distillation.
-
The remaining liquid can be purified by fractional distillation to separate the desired 2,5-dimethylhexane from any remaining starting material and higher-boiling side products.
-
Mandatory Visualization
Caption: Wurtz reaction mechanisms and side reaction.
Caption: Experimental workflow for the Wurtz reaction.
References
- 1. scribd.com [scribd.com]
- 2. Question: How to prepare 2,5-dimethylhexane by Wurtz reaction? Explain t.. [askfilo.com]
- 3. quora.com [quora.com]
- 4. Wurtz fittig reaction, Mechanism and Examples- Unacademy [unacademy.com]
- 5. Wurtz Reaction Mechanism, Examples & Uses – Organic Chemistry [vedantu.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Choose the incorrect statement: [allen.in]
Application Notes and Protocols for Nucleophilic Substitution Reactions with 1-Iodo-2-methylpropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Iodo-2-methylpropane, also known as isobutyl iodide, is a primary alkyl halide that serves as a versatile substrate for nucleophilic substitution reactions. Due to its structure, it predominantly undergoes bimolecular nucleophilic substitution (SN2) reactions. The presence of a bulky isobutyl group introduces moderate steric hindrance at the carbon adjacent to the reaction center, influencing its reactivity compared to unbranched primary alkyl halides.[1][2] The carbon-iodine bond is relatively weak, making the iodide ion an excellent leaving group and facilitating substitution by a wide range of nucleophiles.
These reactions are fundamental in organic synthesis for the introduction of various functional groups, making this compound a valuable building block in the synthesis of more complex molecules, including pharmaceutical intermediates. This document provides an overview of the factors governing its reactivity, detailed experimental protocols for key transformations, and expected outcomes.
Reaction Mechanisms and Influencing Factors
The primary mechanism for nucleophilic substitution of this compound is the SN2 pathway. This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the iodide leaving group departs.[3][4][5]
Key Factors Influencing SN2 Reactions of this compound:
-
Substrate Structure: As a primary alkyl halide, this compound is well-suited for SN2 reactions. The alternative SN1 mechanism is highly unfavorable due to the instability of the primary carbocation that would need to form. However, the methyl groups on the adjacent carbon create steric hindrance, which can slow the reaction rate compared to less hindered primary alkyl halides like 1-iodopropane.[1][2][6]
-
Nucleophile: The rate of the SN2 reaction is directly proportional to the concentration and strength of the nucleophile.[4][7][8] Stronger, more polarizable, and less sterically hindered nucleophiles will react more rapidly.
-
Leaving Group: The iodide ion is an excellent leaving group due to its large size, polarizability, and the relative weakness of the C-I bond. This contributes to a faster reaction rate compared to other alkyl halides (R-Br, R-Cl, R-F).[7]
-
Solvent: Polar aprotic solvents such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are ideal for SN2 reactions.[7][9] These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more "naked" and reactive. Protic solvents (e.g., water, ethanol) can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the reaction rate.[9]
Data Presentation
While specific kinetic data for this compound is not extensively available in the literature, the following tables provide relative reactivity data for analogous SN2 reactions and typical spectroscopic data for the expected products.
Table 1: Relative Rates of SN2 Reactions for Various Alkyl Bromides with a Common Nucleophile.
| Alkyl Bromide | Structure | Relative Rate |
| Methyl bromide | CH₃Br | ~30 |
| Ethyl bromide | CH₃CH₂Br | 1 |
| n-Propyl bromide | CH₃CH₂CH₂Br | 0.4 |
| Isobutyl bromide | (CH₃)₂CHCH₂Br | 0.03 |
| Neopentyl bromide | (CH₃)₃CCH₂Br | 0.00001 |
| Isopropyl bromide | (CH₃)₂CHBr | 0.02 |
| tert-Butyl bromide | (CH₃)₃CBr | ~0 |
Data is generalized from various sources to illustrate the effect of steric hindrance. The trend for iodoalkanes is similar.
Table 2: Spectroscopic Data for Products of Nucleophilic Substitution of this compound.
| Product Name | Structure | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Key IR (cm⁻¹) | Mass Spec (m/z) |
| 2-Methyl-1-propanol (B41256) | (CH₃)₂CHCH₂OH | 3.41 (d, 2H), 1.95 (m, 1H), 0.95 (d, 6H), ~1.5 (br s, 1H) | 69.4, 30.8, 19.2 | 3330 (br), 2950, 1040 | 74 (M+), 56, 43, 31 |
| 3-Methylbutanenitrile | (CH₃)₂CHCH₂CN | 2.35 (d, 2H), 1.90 (m, 1H), 1.05 (d, 6H) | 119.5, 27.8, 25.1, 22.2 | 2245 | 83 (M+), 68, 41 |
| 1-Azido-2-methylpropane | (CH₃)₂CHCH₂N₃ | 3.15 (d, 2H), 1.90 (m, 1H), 0.98 (d, 6H) | 55.2, 28.1, 19.9 | 2095 | 99 (M+), 71, 57, 43 |
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-1-propanol via SN2 Reaction with Hydroxide (B78521)
Objective: To synthesize 2-methyl-1-propanol from this compound using sodium hydroxide.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, condenser, heating mantle, separatory funnel, standard glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (1.2 equivalents) in a minimal amount of water and then add DMSO (5 mL per gram of alkyl halide).
-
Add this compound (1.0 equivalent) to the stirred solution.
-
Heat the reaction mixture to 50-60 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and add water to dissolve the salts.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation to obtain pure 2-methyl-1-propanol.
Expected Outcome: The reaction should yield 2-methyl-1-propanol. The yield can be determined after purification and the purity can be assessed by GC and NMR spectroscopy.
Protocol 2: Synthesis of 3-Methylbutanenitrile via SN2 Reaction with Cyanide
Objective: To synthesize 3-methylbutanenitrile from this compound using sodium cyanide.
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Water
-
Diethyl ether
-
Round-bottom flask, condenser, heating mantle, separatory funnel, standard glassware
Procedure:
-
Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which liberates toxic hydrogen cyanide gas.
-
In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide (1.1 equivalents) in a mixture of ethanol and water (e.g., 80:20 v/v).[10]
-
Add this compound (1.0 equivalent) to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC or GC.[11]
-
After the reaction is complete, cool the mixture to room temperature and pour it into a larger volume of water.
-
Transfer to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation.
-
Purify the resulting nitrile by vacuum distillation.
Expected Outcome: The reaction is expected to produce 3-methylbutanenitrile. The progress and purity of the product can be monitored by IR spectroscopy (disappearance of C-I stretch, appearance of C≡N stretch at ~2245 cm⁻¹).
Protocol 3: Synthesis of 1-Azido-2-methylpropane via SN2 Reaction with Azide (B81097)
Objective: To synthesize 1-azido-2-methylpropane from this compound using sodium azide.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Diethyl ether
-
Water
-
Round-bottom flask, condenser, heating mantle, separatory funnel, standard glassware
Procedure:
-
Caution: Sodium azide is toxic and can form explosive heavy metal azides. Use with appropriate safety precautions.
-
In a round-bottom flask, dissolve sodium azide (1.5 equivalents) in anhydrous DMF or DMSO.[12][13]
-
Add this compound (1.0 equivalent) to the stirred solution.
-
Heat the reaction mixture to 50-70 °C and monitor its progress by TLC or GC.
-
Once the starting material is consumed, cool the reaction to room temperature and pour it into a large volume of water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with water (to remove DMF/DMSO) and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and carefully remove the solvent by rotary evaporation at low temperature (azides can be thermally unstable).
-
Purify the product by vacuum distillation if necessary.
Expected Outcome: The product will be 1-azido-2-methylpropane, which can be characterized by a strong, sharp absorption in the IR spectrum around 2100 cm⁻¹ corresponding to the azide group.
Mandatory Visualization
Caption: SN2 reaction mechanism for this compound.
Caption: General experimental workflow for SN2 reactions.
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. brainkart.com [brainkart.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. rsc.org [rsc.org]
- 13. scispace.com [scispace.com]
Application Notes and Protocols for the Use of 1-Iodo-2-methylpropane in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Iodo-2-methylpropane, also known as isobutyl iodide, is a versatile C4 building block in organic synthesis. Its utility in the construction of complex molecules, such as natural products, stems from its ability to introduce the isobutyl motif, a common structural element in a variety of bioactive compounds. The isobutyl group can impart specific steric and lipophilic properties to a molecule, influencing its biological activity and pharmacokinetic profile.
This document provides detailed application notes and protocols for the use of this compound in a key synthetic transformation relevant to natural product synthesis: the formation of an isobutyl-substituted secondary alcohol via a Grignard reaction. This reaction is a fundamental method for carbon-carbon bond formation and is widely applicable in the synthesis of polyketides, terpenoids, and other classes of natural products.
Key Applications in Natural Product Synthesis
The primary application of this compound in this context is as a precursor to its corresponding Grignard reagent, isobutylmagnesium iodide. This organometallic reagent is a potent nucleophile that readily reacts with electrophilic centers, most notably the carbonyl carbon of aldehydes and ketones, to form new carbon-carbon bonds. This strategy is frequently employed to:
-
Construct chiral alcohol moieties: The addition of the isobutyl Grignard reagent to a chiral aldehyde allows for the diastereoselective formation of a secondary alcohol, a key stereocenter in many natural products.
-
Introduce branching in carbon chains: The isobutyl group itself provides a point of branching, which is a common feature in the carbon skeletons of numerous natural products.
-
Synthesize fragments for convergent synthesis: This method can be used to prepare key fragments that are later coupled in a convergent total synthesis approach.
While direct applications in the total synthesis of specific, named natural products are not extensively detailed in readily available literature, the protocols provided herein are based on well-established and analogous reactions frequently employed in the synthesis of complex molecules.
Experimental Protocols
Protocol 1: Preparation of Isobutylmagnesium Iodide (Grignard Reagent)
This protocol describes the in situ preparation of isobutylmagnesium iodide from this compound.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
This compound
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Nitrogen or Argon inlet
-
Magnetic stirrer and stir bar
Procedure:
-
Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel. Ensure all glassware is scrupulously dry.
-
Magnesium Activation: Place magnesium turnings in the flask and add a single small crystal of iodine to activate the magnesium surface.
-
Initiation: Add a small amount of anhydrous diethyl ether or THF to the flask, just enough to cover the magnesium turnings. Prepare a solution of this compound in the same anhydrous solvent in the dropping funnel. Add a small portion (approximately 10%) of the this compound solution to the stirred magnesium suspension.
-
Grignard Formation: The reaction is initiated when the brown color of the iodine disappears and the solvent begins to reflux gently. Gentle warming with a heat gun may be necessary to start the reaction. Once initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. This slow addition is crucial to minimize Wurtz coupling side reactions.
-
Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours to ensure the complete consumption of the magnesium. The resulting grayish, slightly cloudy solution is the in situ prepared isobutylmagnesium iodide, which should be used immediately in the subsequent reaction.
Protocol 2: Synthesis of a Secondary Alcohol via Grignard Addition to an Aldehyde
This protocol details the reaction of the prepared isobutylmagnesium iodide with a generic aldehyde to form a secondary alcohol, a common intermediate in natural product synthesis.
Materials:
-
In situ prepared isobutylmagnesium iodide solution (from Protocol 1)
-
Aldehyde (e.g., a complex, chiral aldehyde intermediate)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice-water bath under a nitrogen or argon atmosphere.
-
Aldehyde Addition: Dissolve the aldehyde (1.0 equivalent relative to the Grignard reagent) in anhydrous diethyl ether or THF and add this solution dropwise to the stirred Grignard reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture again in an ice-water bath. Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and precipitate magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with three portions of diethyl ether or ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (saturated aqueous NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal and Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude secondary alcohol. The product can be further purified by column chromatography on silica (B1680970) gel.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of a secondary alcohol using the protocols described above.
| Parameter | Value |
| Reactants | |
| This compound | 1.2 equivalents |
| Magnesium Turnings | 1.3 equivalents |
| Aldehyde Substrate | 1.0 equivalent |
| Reaction Conditions | |
| Solvent | Anhydrous Diethyl Ether |
| Grignard Formation Time | 2 hours |
| Grignard Addition Temp. | 0 °C to Room Temperature |
| Grignard Addition Time | 3 hours |
| Product | |
| Yield of Secondary Alcohol | 75-90% (after purification) |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz) | Characteristic signals for the isobutyl group (doublet ~0.9 ppm, multiplet ~1.7 ppm) and the newly formed carbinol proton. |
| ¹³C NMR (CDCl₃, 100 MHz) | Characteristic signals for the isobutyl group and the new stereocenter. |
| IR (thin film, cm⁻¹) | Broad absorption in the range of 3200-3600 cm⁻¹ (O-H stretch). |
| Mass Spectrometry (ESI+) | [M+Na]⁺ or [M+H]⁺ corresponding to the expected molecular weight. |
Visualizations
Experimental Workflow
Caption: Workflow for the preparation of isobutylmagnesium iodide and its subsequent reaction with an aldehyde.
Conceptual Role in Natural Product Synthesis
Caption: Conceptual pathway illustrating the role of this compound in natural product synthesis.
Hypothetical Signaling Pathway Modulation
Many natural products containing secondary alcohol and isobutyl moieties exhibit inhibitory activity against protein kinases. The following diagram illustrates a simplified hypothetical signaling pathway that could be targeted.
Application Note: A Detailed Protocol for the SN2 Reaction of Isobutyl Iodide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive experimental protocol for conducting a bimolecular nucleophilic substitution (SN2) reaction with isobutyl iodide. Due to the steric hindrance presented by the isobutyl group, this substrate offers an excellent model for studying the effects of substrate structure on SN2 reaction kinetics and for optimizing reaction conditions to favor substitution over competing elimination pathways. Detailed methodologies for reaction setup, monitoring, workup, and characterization are presented, along with a summary of expected quantitative data and a visual representation of the experimental workflow.
Introduction
The SN2 reaction is a fundamental transformation in organic synthesis, enabling the formation of a wide range of functional groups through the displacement of a leaving group by a nucleophile in a single, concerted step.[1] The reaction kinetics are second-order, depending on the concentrations of both the substrate and the nucleophile.[2][3][4] Key factors influencing the rate and outcome of SN2 reactions include the structure of the substrate, the strength of the nucleophile, the nature of the leaving group, and the choice of solvent.[5]
Isobutyl iodide, a primary alkyl halide, is an interesting substrate for studying SN2 reactions. While primary halides are generally reactive towards SN2 displacement, the isobutyl group introduces steric bulk on the carbon adjacent to the reaction center (β-carbon), which can hinder the backside attack of the nucleophile and slow the reaction rate compared to unhindered primary halides like n-butyl iodide.[6][7] This steric hindrance also increases the likelihood of a competing E2 elimination reaction.
This protocol details the SN2 reaction of isobutyl iodide with sodium iodide in acetone. Acetone, a polar aprotic solvent, is well-suited for SN2 reactions as it solvates the cation of the nucleophilic salt but does not strongly solvate the nucleophilic anion, thus preserving its reactivity.[5] The use of iodide as the nucleophile in this Finkelstein reaction is advantageous because the resulting sodium iodide is soluble in acetone, while the sodium bromide or chloride byproduct is not, driving the reaction to completion through precipitation.[8]
Experimental Protocols
Materials and Equipment
-
Isobutyl iodide (1-iodo-2-methylpropane)
-
Sodium iodide (NaI)
-
Anhydrous acetone
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Magnetic stir bar
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Developing chamber and appropriate eluent (e.g., hexanes)
-
UV lamp for TLC visualization
-
Gas chromatography-mass spectrometry (GC-MS) instrument
-
NMR spectrometer
Procedure
1. Reaction Setup:
-
In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.84 g (10.0 mmol) of isobutyl iodide in 40 mL of anhydrous acetone.
-
Add 2.25 g (15.0 mmol, 1.5 equivalents) of sodium iodide to the solution.
-
Attach a reflux condenser to the flask and place the setup in a heating mantle on a magnetic stirrer.
2. Reaction Monitoring:
-
Heat the reaction mixture to a gentle reflux (approximately 56 °C) with continuous stirring.
-
Monitor the progress of the reaction by TLC. To do this, withdraw a small aliquot of the reaction mixture every 30 minutes, spot it on a TLC plate alongside a spot of the starting material (isobutyl iodide), and develop the plate in a suitable eluent system (e.g., 100% hexanes). Visualize the spots under a UV lamp. The reaction is complete when the spot corresponding to isobutyl iodide has disappeared.
-
The formation of a white precipitate (sodium iodide) is also an indicator of the reaction's progress.
3. Workup and Isolation:
-
Once the reaction is complete (estimated time: 2-4 hours), allow the mixture to cool to room temperature.
-
Remove the precipitated sodium iodide by vacuum filtration, washing the solid with a small amount of cold acetone.
-
Transfer the filtrate to a separatory funnel.
-
Add 50 mL of deionized water to the separatory funnel and extract the aqueous layer three times with 20 mL portions of diethyl ether.
-
Combine the organic extracts and wash them with 30 mL of 10% aqueous sodium thiosulfate (B1220275) solution to remove any remaining iodine, followed by 30 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.
4. Product Characterization:
-
Determine the yield of the product.
-
Analyze the product by GC-MS to confirm its identity and purity.
-
Obtain ¹H and ¹³C NMR spectra to confirm the structure of the product.
Data Presentation
The following table summarizes representative quantitative data for the SN2 reaction of isobutyl iodide with various nucleophiles. Please note that these values are illustrative and can vary based on specific experimental conditions.
| Substrate | Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Isobutyl Iodide | NaI | Acetone | 56 (Reflux) | 2 - 4 | 85 - 95 |
| Isobutyl Iodide | NaN₃ | DMF | 80 | 6 | 80 - 90 |
| Isobutyl Iodide | NaCN | DMSO | 90 | 8 | 75 - 85 |
| n-Butyl Iodide | NaI | Acetone | 56 (Reflux) | 1 - 2 | > 95 |
Mandatory Visualization
Caption: Experimental workflow for the SN2 reaction of isobutyl iodide.
Caption: SN2 reaction mechanism for isobutyl iodide with iodide.
References
- 1. SN2 reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. reddit.com [reddit.com]
Application of 1-Iodo-2-methylpropane in the Synthesis of Pharmaceutical Intermediates: Diethyl Isobutylmalonate
Introduction
1-Iodo-2-methylpropane, also known as isobutyl iodide, is a versatile alkylating agent employed in organic synthesis to introduce the isobutyl group into a variety of molecular scaffolds. Its utility in the pharmaceutical industry is primarily centered on the formation of carbon-carbon bonds, a fundamental process in the construction of complex active pharmaceutical ingredients (APIs). A significant application of this compound is in the alkylation of active methylene (B1212753) compounds, such as diethyl malonate, to produce key pharmaceutical intermediates. One such intermediate is diethyl isobutylmalonate, a direct precursor to isobutylmalonic acid and various substituted barbiturates, a class of drugs that act as central nervous system depressants.
This document provides detailed application notes and protocols for the synthesis of diethyl isobutylmalonate using this compound, intended for researchers, scientists, and drug development professionals.
Application in Pharmaceutical Synthesis: Alkylation of Diethyl Malonate
The reaction of this compound with diethyl malonate is a classic example of a malonic ester synthesis. In this reaction, the acidic proton of the active methylene group in diethyl malonate is removed by a base to form a nucleophilic enolate. This enolate then undergoes a nucleophilic substitution reaction (SN2) with this compound, resulting in the formation of diethyl isobutylmalonate. This intermediate can be further processed, for example, by condensation with urea (B33335) to form isobutyl-substituted barbiturates.
Logical Relationship: Synthesis Pathway
Caption: General synthesis pathway from diethyl malonate to isobutyl-substituted barbiturates.
Quantitative Data Presentation
The following table summarizes the key quantitative data for the synthesis of diethyl isobutylmalonate from diethyl malonate and an isobutyl halide (bromide is often used as a less expensive alternative to the iodide, with similar reactivity).[1]
| Parameter | Value |
| Reactants | |
| Diethyl Malonate | 2.00 mol |
| Isobutyl Bromide* | 2.00 mol |
| Sodium (for ethoxide) | 2.00 mol |
| Solvent | |
| Anhydrous Ethanol (B145695) | 1000 cm³ |
| Reaction Conditions | |
| Reaction Time | 5 hours |
| Reaction Temperature | Reflux |
| Product | |
| Diethyl Isobutylmalonate | |
| Yield | Not explicitly stated for the ester, but the subsequent acid is 84% |
| Purity | Sufficient for subsequent steps |
*Note: this compound can be used in place of isobutyl bromide, often with shorter reaction times or milder conditions due to the higher reactivity of the C-I bond.
Experimental Protocols
Protocol 1: Synthesis of Diethyl Isobutylmalonate
This protocol details the synthesis of diethyl isobutylmalonate via the alkylation of diethyl malonate with an isobutyl halide.[1]
Materials:
-
Diethyl malonate (2.00 mol, 320g)
-
This compound (or Isobutyl Bromide) (2.00 mol, 368g or 274g respectively)
-
Sodium metal (2.00 mol, 46.0g)
-
Anhydrous ethanol (1000 cm³)
-
Ethyl acetate
-
Cold water
-
Sodium sulfate (B86663) (Na₂SO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (46.0g) in anhydrous ethanol (1000 cm³) in a suitable round-bottom flask.
-
To the sodium ethoxide solution, add diethyl malonate (320g) at room temperature and stir the mixture for 30 minutes.
-
Add this compound (or isobutyl bromide) (2.00 mol) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 5 hours.
-
After the reflux period, allow the mixture to cool and then remove the ethanol using a rotary evaporator.
-
To the cooled residue, add 1500 ml of cold water and 500 ml of ethyl acetate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the organic layer using a rotary evaporator to obtain the crude diethyl isobutylmalonate.
Experimental Workflow: Synthesis of Diethyl Isobutylmalonate
Caption: Step-by-step workflow for the synthesis of diethyl isobutylmalonate.
Protocol 2: Saponification of Diethyl Isobutylmalonate to Isobutylmalonic Acid
This protocol describes the conversion of the synthesized diethyl isobutylmalonate to isobutylmalonic acid, another important pharmaceutical intermediate.[1]
Materials:
-
Diethyl isobutylmalonate (0.542 mol, 117.3g)
-
Ethanol
-
Potassium hydroxide (B78521) (KOH)
-
12M Hydrochloric acid (HCl)
-
Diethyl ether
-
n-Hexane
Procedure:
-
Prepare a solution of diethyl isobutylmalonate (117.3g) in 500 ml of ethanol.
-
Prepare a solution of potassium hydroxide (125g) in 1000 cm³ of water.
-
Add the potassium hydroxide solution to the diethyl isobutylmalonate solution.
-
Reflux the resulting mixture for 5 hours.
-
After reflux, evaporate the ethanol from the mixture.
-
Add 1000 cm³ of water to the residue and acidify to a pH of 1.0 with 12M HCl.
-
Extract the isobutylmalonic acid with 4 x 500 ml of diethyl ether.
-
Combine the ether extracts and evaporate the solvent.
-
To the residue, add 300 ml of toluene and evaporate again to azeotropically remove any remaining water.
-
To the resulting residue, add a solution of 150 ml of toluene followed by 500 ml of n-hexane to precipitate the product.
-
Filter the precipitate, wash with 50 ml of n-hexane, and dry under vacuum to yield white crystalline isobutylmalonic acid.
This compound serves as an effective isobutylating agent in the synthesis of pharmaceutical intermediates. The alkylation of diethyl malonate to produce diethyl isobutylmalonate is a robust and well-documented method. This intermediate is a key precursor for the synthesis of isobutyl-substituted barbiturates and other related compounds. The protocols provided herein offer a comprehensive guide for the laboratory-scale synthesis of this valuable pharmaceutical building block.
References
Application Notes and Protocols for the Radiosynthesis of Labeled 1-Iodo-2-methylpropane for PET
Introduction
Positron Emission Tomography (PET) is a powerful molecular imaging technique that utilizes radiolabeled molecules to visualize and quantify physiological processes in vivo. The development of novel PET tracers is crucial for advancing our understanding of disease and for clinical diagnostics.[1] 1-Iodo-2-methylpropane, also known as isobutyl iodide, is a valuable building block in organic synthesis. When labeled with a positron-emitting radionuclide, it can serve as a versatile synthon for the development of new PET tracers through alkylation reactions.[2] This document provides detailed application notes and protocols for the radiosynthesis of this compound labeled with Carbon-11 ([11C]this compound), a commonly used radionuclide for PET.[2][3]
The availability of a diverse range of radiolabeled synthons is essential for the development of PET tracers for a multitude of biologically active compounds.[2] [11C]this compound can be used to introduce an isobutyl group into various molecules of interest, enabling the study of their biological behavior using PET.
Target Audience: This document is intended for researchers, scientists, and drug development professionals with expertise in radiochemistry and PET tracer development.
Radiosynthesis of [11C]this compound
The radiosynthesis of [11C]this compound involves a multi-step process starting from cyclotron-produced [11C]CO2. The general workflow includes the production of a primary labeling precursor, [11C]methyl iodide, followed by a Grignard reaction and subsequent conversion to the final product.
Experimental Workflow Diagram
Caption: Workflow for the radiosynthesis of [11C]this compound.
Experimental Protocols
Production of [11C]Methyl Iodide ([11C]CH3I)
[11C]Methyl iodide is a versatile and widely used precursor for Carbon-11 labeling.[4] It is typically produced from cyclotron-generated [11C]CO2 via a two-step "wet method" or a gas-phase method.[3] The following protocol outlines the wet method.
Materials:
-
[11C]CO2 from cyclotron
-
Lithium aluminum hydride (LiAlH4) solution in tetrahydrofuran (B95107) (THF)
-
Hydriodic acid (HI)
-
Nitrogen gas (N2)
-
Automated radiosynthesis module
Procedure:
-
[11C]CO2 Trapping: The [11C]CO2 produced from the cyclotron is trapped in a solution of LiAlH4 in THF at room temperature.
-
Reduction: The trapped [11C]CO2 is reduced to [11C]methanol by the LiAlH4.
-
Iodination: The resulting [11C]methanol is reacted with hydriodic acid at an elevated temperature to produce [11C]methyl iodide.
-
Distillation: The volatile [11C]methyl iodide is then distilled and trapped for the subsequent reaction.
Radiosynthesis of [11C]this compound
This protocol is adapted from the synthesis of 1-iodo-2-[11C]methylpropane.[2]
Materials:
-
[11C]Methyl iodide ([11C]CH3I)
-
Isobutylmagnesium bromide solution in diethyl ether
-
Hydriodic acid (HI)
-
Anhydrous diethyl ether
-
Reaction vessel
-
HPLC system for purification
Procedure:
-
Preparation of the Reaction Vessel: A solution of isobutylmagnesium bromide in anhydrous diethyl ether is placed in the reaction vessel.
-
[11C]Methylation: The gaseous [11C]methyl iodide is bubbled through the Grignard reagent solution at room temperature. The reaction proceeds to form [11C]isobutane.
-
Intermediate Formation: The reaction mixture is then carefully treated to hydrolyze the excess Grignard reagent, which is not explicitly detailed but is a standard step in Grignard reactions. The primary radiolabeled intermediate formed is 2-methyl-1-[11C]propanol.[2]
-
Iodination: The intermediate, 2-methyl-1-[11C]propanol, is reacted with hydriodic acid to yield [11C]this compound.[2]
-
Purification: The final product is purified using semi-preparative High-Performance Liquid Chromatography (HPLC).
-
Formulation: The purified [11C]this compound fraction is collected, the solvent is evaporated, and the product is formulated in a suitable solvent for injection.
Quality Control
Analytical HPLC:
-
Column: C18 reverse-phase column
-
Mobile Phase: Acetonitrile/water gradient
-
Detection: UV and radioactivity detectors
-
Purpose: To determine the radiochemical purity and specific activity of the final product.
Radio-Thin Layer Chromatography (Radio-TLC):
-
Stationary Phase: Silica gel plates
-
Mobile Phase: Hexane/ethyl acetate (B1210297) mixture
-
Detection: Phosphor imager or radio-TLC scanner
-
Purpose: To provide a rapid assessment of radiochemical purity.
Quantitative Data
The following table summarizes the quantitative data for the radiosynthesis of [11C]this compound and its intermediate, 2-methyl-1-[11C]propanol, based on published results.[2]
| Parameter | 2-methyl-1-[11C]propanol | [11C]this compound | Reference |
| Radiochemical Yield (decay corrected) | 46 ± 6% | 25 ± 7% | [2] |
| Radiochemical Purity | Not reported | 78 ± 7% | [2] |
| Molar Activity | Not reported | 346 ± 113 GBq/µmol (for a derivative) | [2] |
| Synthesis Time | Not explicitly stated | Not explicitly stated | [2] |
Application of [11C]this compound
[11C]this compound serves as a valuable radiolabeling agent for introducing the [11C]isobutyl group into various molecules. This can be achieved through coupling reactions with nucleophiles such as thiols, phenols, and organometallic reagents.[2]
Example Coupling Reactions Diagram
Caption: Coupling reactions of [11C]this compound with various nucleophiles.
Conclusion
The radiosynthesis of [11C]this compound provides a valuable tool for the development of novel PET tracers. The detailed protocols and data presented in this application note offer a foundation for researchers to produce this radiolabeled synthon and utilize it in their own research for the synthesis of new PET imaging agents. Further optimization of the synthesis and purification steps may lead to improved radiochemical yields and purities.
References
- 1. Radiolabelling small and biomolecules for tracking and monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiosynthesis of 1-iodo-2-[11 C]methylpropane and 2-methyl-1-[11 C]propanol and its application for alkylation reactions and C-C bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CA2345838C - Method for the synthesis of radiolabeled compounds - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Iodo-2-methylpropane by Distillation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1-iodo-2-methylpropane by distillation.
Frequently Asked Questions (FAQs)
Q1: What is the boiling point of this compound and why is it important for distillation?
A1: The boiling point of this compound is approximately 120-121 °C at atmospheric pressure.[1][2][3] Knowing the precise boiling point is crucial for setting the correct parameters during distillation to effectively separate it from impurities with different boiling points.
Q2: What are the common impurities found in crude this compound?
A2: Common impurities depend on the synthetic route used. Potential impurities may include:
-
Starting Materials: Unreacted isobutanol or 2-methylpropene.
-
Reaction Byproducts: Isomers such as 2-iodo-2-methylpropane, elimination products like isobutylene, and byproducts from side reactions. For instance, if a Finkelstein reaction is used, unreacted starting alkyl chlorides or bromides may be present.[4][5][6]
-
Reagents and Solvents: Residual reagents from the synthesis and high-boiling point solvents used during the reaction or workup.
-
Decomposition Products: Free iodine (I₂) is a common impurity formed from the decomposition of the product, which imparts a pink, purple, or brown color.[7]
Q3: Why does my this compound turn pink or brown during distillation or storage?
A3: this compound is susceptible to decomposition, especially when exposed to heat and light.[1][7] This decomposition releases free iodine (I₂), which is responsible for the characteristic pink, purple, or brown discoloration.
Q4: How can I prevent the decomposition of this compound during distillation?
A4: To minimize decomposition, consider the following:
-
Use of a Stabilizer: Adding a small amount of copper wire or powder to the distillation flask can help scavenge free iodine as it forms.[3]
-
Vacuum Distillation: Distilling under reduced pressure will lower the boiling point, thereby reducing the thermal stress on the compound.
-
Protection from Light: Shield the distillation apparatus from light by wrapping it in aluminum foil.
-
Inert Atmosphere: Conducting the distillation under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
Q5: What is the purpose of adding copper as a stabilizer?
A5: Copper acts as a stabilizer by reacting with any free iodine that is formed due to decomposition. This reaction forms copper(I) iodide, which is a solid and can be easily separated, thus preventing the discoloration of the product and potentially inhibiting further decomposition.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product is colored (pink, purple, or brown) after distillation. | 1. Thermal decomposition during distillation. 2. Light-induced decomposition. 3. Presence of free iodine in the crude material. | 1. Lower the distillation temperature by using vacuum distillation. 2. Add a copper stabilizer to the distillation flask. 3. Protect the apparatus from light with aluminum foil. 4. Wash the crude product with an aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) before distillation to remove existing iodine. |
| Low yield of purified product. | 1. Significant decomposition at high temperatures. 2. Inefficient separation from impurities with close boiling points. 3. Product loss due to leaks in the distillation apparatus. | 1. Employ vacuum distillation to reduce the boiling point. 2. Use a more efficient fractionating column (e.g., Vigreux or packed column) for better separation.[8] 3. Ensure all joints in the distillation setup are properly sealed. |
| Presence of starting material in the final product. | 1. Incomplete reaction during synthesis. 2. Boiling points of the starting material and product are too close for simple distillation. | 1. Optimize the initial reaction conditions (e.g., reaction time, temperature). 2. Use fractional distillation for a more efficient separation.[8][9] |
| Product is contaminated with a high-boiling point solvent. | Inefficient removal of the solvent prior to distillation. | 1. Use a rotary evaporator under high vacuum to remove the solvent before distillation. 2. If the solvent is immiscible with water, perform an aqueous wash during the workup. |
| Distillation is very slow or stalls. | 1. Insufficient heating. 2. Heat loss from the distillation column. 3. Bumping of the liquid in the distillation flask. | 1. Gradually increase the heating mantle temperature. 2. Insulate the distillation column with glass wool or aluminum foil. 3. Add boiling chips or use a magnetic stirrer to ensure smooth boiling. |
Quantitative Data Summary
| Property | Value |
| Boiling Point | 120-121 °C[1][3] |
| Density | ~1.599 g/mL at 25 °C[3] |
| Refractive Index (n20/D) | ~1.496[3] |
| Molecular Weight | 184.02 g/mol [10] |
Experimental Protocols
Pre-Distillation Treatment (for colored crude product)
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of a 10% aqueous sodium thiosulfate solution and shake well. The color should disappear as the iodine is reduced to iodide.
-
Separate the organic layer.
-
Wash the organic layer with an equal volume of water, followed by an equal volume of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or calcium chloride.
-
Filter to remove the drying agent.
Fractional Distillation of this compound
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry.
-
Place a few boiling chips or a magnetic stir bar in the distillation flask.
-
Add a small piece of copper wire or a pinch of copper powder to the distillation flask as a stabilizer.[3]
-
Wrap the fractionating column and the head of the distillation apparatus with glass wool or aluminum foil to ensure an adiabatic process.
-
Protect the entire apparatus from light by wrapping it with aluminum foil.
-
-
Distillation Process:
-
Transfer the crude (and pre-treated, if necessary) this compound to the distillation flask.
-
Begin circulating cold water through the condenser.
-
Gently heat the distillation flask using a heating mantle.
-
Observe the temperature on the thermometer. The temperature will rise and then stabilize as the vapor of the pure compound reaches the thermometer bulb.
-
Collect the fraction that distills at a constant temperature, corresponding to the boiling point of this compound (120-121 °C at atmospheric pressure).
-
If performing a vacuum distillation, the boiling point will be significantly lower.
-
Discard any initial fractions that distill at a lower temperature and stop the distillation when the temperature begins to rise again or when only a small amount of residue remains in the distillation flask.
-
-
Storage:
-
Transfer the purified this compound to a clean, dry, amber glass bottle.
-
Add a small piece of copper as a stabilizer for long-term storage.[3]
-
Store in a cool, dark place.
-
Visualizations
Caption: Troubleshooting workflow for the distillation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. dalspaceb.library.dal.ca [dalspaceb.library.dal.ca]
- 3. US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide - Google Patents [patents.google.com]
- 4. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 5. byjus.com [byjus.com]
- 6. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 7. DSpace [scholarworks.umass.edu]
- 8. Purification [chem.rochester.edu]
- 9. Fractional distillation - Wikipedia [en.wikipedia.org]
- 10. far-chemical.com [far-chemical.com]
Technical Support Center: Purification of Alkyl Iodides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering iodine impurities in their alkyl iodides.
Troubleshooting Guides
Issue: Persistent yellow or brown color in the alkyl iodide after washing with sodium thiosulfate (B1220275) solution.
Q1: I have washed my organic layer containing the alkyl iodide multiple times with aqueous sodium thiosulfate, but it remains colored. What should I do?
A1: A persistent color after several washes with sodium thiosulfate solution can be due to several factors. Here is a step-by-step troubleshooting guide:
-
Increase the Concentration of the Thiosulfate Solution: If you are using a dilute solution (e.g., 5%), try switching to a more concentrated solution (e.g., 10% or even a saturated solution).
-
Increase Contact Time: Ensure vigorous mixing of the biphasic system for at least 5-10 minutes per wash. Inadequate contact between the organic and aqueous phases can lead to incomplete reaction.[1]
-
Check the pH of the Thiosulfate Solution: The reduction of iodine by thiosulfate is most effective in neutral to mildly acidic conditions.[2] If your reaction conditions have made the aqueous layer basic, consider adjusting the pH to around 7.
-
Activated Carbon Treatment: As a final purification step, you can treat the organic solution with activated carbon to adsorb the remaining iodine.
Issue: Formation of an emulsion during the aqueous wash.
Q2: An emulsion has formed between my organic layer and the aqueous wash, and the layers will not separate. How can I break the emulsion?
A2: Emulsion formation is a common problem during the workup of organic reactions.[5] Here are several techniques to break an emulsion:
-
"Salting Out": Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel.[5][6] This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel to mix the layers. This can prevent the formation of a stable emulsion in the first place.[5]
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can help to break up the emulsified layer.[7]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can force the layers to separate.[6]
-
Solvent Addition: Adding a small amount of a different organic solvent can sometimes alter the properties of the organic layer and help to break the emulsion.[5]
-
Patience: Sometimes, simply letting the separatory funnel stand for an extended period (e.g., 30 minutes to an hour) can allow the layers to separate on their own.[7]
Frequently Asked Questions (FAQs)
General Questions
Q3: Why do my alkyl iodides turn brown or yellow upon storage?
Q4: What is the most common method for removing iodine impurities from alkyl iodides?
A4: The most common and generally effective method is to wash the crude alkyl iodide solution with an aqueous solution of sodium thiosulfate (Na₂S₂O₃).[9] The thiosulfate ion reduces the colored elemental iodine (I₂) to colorless iodide ions (I⁻).
Sodium Thiosulfate Wash
Q5: What is the chemical reaction between iodine and sodium thiosulfate?
A5: The reaction is a redox reaction where iodine is reduced and thiosulfate is oxidized: 2 Na₂S₂O₃(aq) + I₂(org) → 2 NaI(aq) + Na₂S₄O₆(aq)[10]
Q6: What concentration of sodium thiosulfate solution should I use?
A6: A 5-10% (w/v) aqueous solution of sodium thiosulfate is typically sufficient for most applications. For highly colored solutions, a saturated solution can be used.
Q7: Can the use of sodium thiosulfate affect my alkyl iodide product?
A7: Sodium thiosulfate is a mild reducing agent and is generally unreactive towards most alkyl iodides under standard workup conditions. However, there is a possibility of a slow nucleophilic substitution reaction between the thiosulfate anion and a highly reactive alkyl iodide to form a Bunte salt, though this is not typically a significant side reaction during a standard aqueous wash.[11]
Activated Carbon Treatment
Q8: When should I consider using activated carbon to remove iodine?
A8: Activated carbon is a good option when washing with reducing agents is ineffective or if you need to remove trace amounts of colored impurities to obtain a highly pure product.[12] It is also useful for non-aqueous systems where an aqueous wash is not desirable.
Q9: How do I use activated carbon for decolorization?
A9: Activated carbon is typically added to the organic solution, and the mixture is stirred for a period of time (e.g., 15-30 minutes). The carbon is then removed by filtration, usually through a pad of Celite® to ensure all fine particles are removed.[13]
Waste Disposal
Q10: How should I dispose of the iodine-containing aqueous waste?
A10: The aqueous waste from the sodium thiosulfate wash contains sodium iodide and sodium tetrathionate. While the iodine has been converted to a less hazardous form, it is still important to follow your institution's guidelines for aqueous chemical waste disposal.[14][15] Do not pour it down the drain unless specifically permitted. Contaminated activated carbon should be disposed of as solid chemical waste.[16]
Data Presentation
Table 1: Comparison of Common Methods for Removing Iodine Impurities
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Sodium Thiosulfate Wash | Reduction of I₂ to I⁻ | Fast, effective, and inexpensive. | Can form emulsions; may not be suitable for water-sensitive compounds. | Standard workup procedure for most organic reactions producing alkyl iodides. |
| Sodium Bisulfite/Sulfite (B76179) Wash | Reduction of I₂ to I⁻ | Effective alternative to thiosulfate. | Can release SO₂ gas, which is toxic and can react with some functional groups. | When thiosulfate is unavailable or ineffective. |
| Activated Carbon | Adsorption of I₂ | Effective for trace impurities; can be used in non-aqueous systems. | Can adsorb the desired product, leading to lower yields; requires filtration. | Final purification step to remove trace color; purification of sensitive compounds. |
Experimental Protocols
Protocol 1: Removal of Iodine using Aqueous Sodium Thiosulfate Wash
-
Preparation: Prepare a 5-10% (w/v) aqueous solution of sodium thiosulfate. For 100 mL of a 10% solution, dissolve 10 g of sodium thiosulfate pentahydrate in 90 mL of deionized water.
-
Extraction: Transfer the crude organic solution containing the alkyl iodide and iodine impurity to a separatory funnel.
-
Washing: Add an equal volume of the sodium thiosulfate solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Separation: Allow the layers to separate. The disappearance of the brown/purple color in the organic layer indicates the complete removal of iodine. Drain the lower aqueous layer.
-
Repeat if Necessary: If the organic layer is still colored, repeat the wash with a fresh portion of the sodium thiosulfate solution.
-
Final Washes: Wash the organic layer with an equal volume of deionized water, followed by a wash with an equal volume of saturated sodium chloride solution (brine) to aid in drying.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
Protocol 2: Decolorization of an Organic Solution using Activated Carbon
-
Preparation: Ensure the alkyl iodide is dissolved in a suitable organic solvent.
-
Addition of Carbon: To the solution in an Erlenmeyer flask, add a small amount of activated carbon (typically 1-5% of the solute weight). Start with a small amount and add more if necessary.
-
Stirring: Stir the mixture at room temperature for 15-30 minutes. Avoid heating, as this can sometimes cause the adsorbed impurities to be released.
-
Filtration: Set up a filtration apparatus with a funnel containing a small plug of cotton or a piece of filter paper, topped with a layer of Celite® (approximately 1-2 cm).
-
Removal of Carbon: Wet the Celite® pad with the pure solvent and then filter the mixture through the pad. The Celite® will prevent the fine carbon particles from passing through.
-
Rinsing: Rinse the flask and the Celite® pad with a small amount of fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: Workflow for removing iodine with sodium thiosulfate.
References
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. biotage.com [biotage.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. case.edu [case.edu]
- 9. studymind.co.uk [studymind.co.uk]
- 10. Reaction Between Sodium Thiosulphate and Potassium Iodide Explained [vedantu.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Activated carbon - Wikipedia [en.wikipedia.org]
- 13. elsapainternational.com [elsapainternational.com]
- 14. benchchem.com [benchchem.com]
- 15. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
How to stabilize 1-Iodo-2-methylpropane for long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of 1-iodo-2-methylpropane.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound sample discolored (yellow, brown, or violet)?
A1: Discoloration of this compound is a common indicator of decomposition. The carbon-iodine (C-I) bond in alkyl iodides is relatively weak and can break when exposed to light, heat, or air. This decomposition process releases free iodine (I₂), which imparts a characteristic yellow-to-violet color to the solution.
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathway for this compound involves the homolytic cleavage of the C-I bond, which is often initiated by light (photolysis) or heat. This generates an isobutyl radical and an iodine radical. The iodine radicals can then combine to form molecular iodine (I₂), leading to discoloration. In the presence of oxygen, further oxidative degradation can occur. The presence of acidic impurities can also catalyze decomposition.
Q3: How do stabilizers like copper work to prevent the degradation of this compound?
A3: Copper, often in the form of a chip or wire, acts as a scavenger for any free iodine (I₂) that forms in the solution.[1][2] Copper reacts with iodine to form insoluble copper(I) iodide (CuI), which is a stable, off-white solid. This reaction removes free iodine from the solution, preventing it from catalyzing further decomposition of the this compound.
Q4: Can I use other stabilizers besides copper?
A4: While copper is the most commonly used stabilizer, other materials like metallic silver can also be effective.[1][3] Silver functions similarly to copper, reacting with free iodine to form insoluble silver iodide (AgI). The choice of stabilizer may depend on the specific application and downstream reactions.
Q5: What are the ideal storage conditions for this compound?
A5: To ensure long-term stability, this compound should be stored in a cool, dark place, preferably in a refrigerator or freezer.[2][4] The container should be an amber glass bottle to protect it from light.[2] It is also crucial to store it under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Sample is discolored upon receipt or after a short period of storage. | Decomposition due to exposure to light, air, or heat. | Purify the sample by washing with an aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to remove free iodine, followed by drying and distillation if necessary. Add a fresh copper chip or wire as a stabilizer before returning to proper storage conditions. |
| Precipitate forms in the stored sample. | Formation of insoluble copper iodide (CuI) as the stabilizer reacts with free iodine. This indicates that the stabilizer is working but that decomposition is occurring. | This is generally not a concern for the purity of the liquid phase. If the precipitate is problematic for your application, carefully decant or filter the liquid under an inert atmosphere before use. |
| Inconsistent results in reactions using the stored this compound. | Presence of degradation products (e.g., isobutene, isobutyl alcohol) or acidic byproducts (HI) that can interfere with subsequent reactions. | Repurify the this compound by distillation. Ensure the starting material is of high purity and is properly stabilized during storage. |
Quantitative Data Summary
The following table provides a qualitative summary of the stability of this compound under various storage conditions, based on general principles for alkyl iodides.
| Storage Condition | Stabilizer | Atmosphere | Temperature | Light Exposure | Expected Relative Stability |
| Ideal | Copper Chip | Inert (N₂ or Ar) | 2-8 °C | Dark (Amber Bottle) | High |
| Sub-optimal | Copper Chip | Air | Room Temperature | Dark (Amber Bottle) | Moderate |
| Poor | None | Air | Room Temperature | Ambient Light | Low |
| Very Poor | None | Air | Elevated Temperature | Direct Sunlight | Very Low |
Experimental Protocols
Protocol 1: Purification of Discolored this compound
Objective: To remove free iodine from a discolored sample of this compound.
Materials:
-
Discolored this compound
-
10% (w/v) aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Round-bottom flask
-
Distillation apparatus
Procedure:
-
In a separatory funnel, combine the discolored this compound with an equal volume of 10% aqueous sodium thiosulfate solution.
-
Shake the funnel vigorously for 1-2 minutes. The violet/brown color of the organic layer should disappear as the iodine is reduced to colorless iodide by the thiosulfate.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Wash the organic layer with an equal volume of deionized water, followed by a wash with an equal volume of saturated brine to aid in the removal of water.
-
Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.
-
Dry the this compound by adding a small amount of anhydrous magnesium sulfate or sodium sulfate. Swirl the flask and let it stand for 10-15 minutes.
-
Filter the dried liquid into a clean, dry round-bottom flask.
-
For high-purity requirements, the product can be distilled under reduced pressure.
Protocol 2: Long-Term Stabilization and Storage
Objective: To prepare purified this compound for long-term storage.
Materials:
-
Purified this compound
-
Copper chip or a small piece of copper wire
-
Amber glass storage bottle with a PTFE-lined cap
-
Source of inert gas (nitrogen or argon)
Procedure:
-
Place a small, clean copper chip or a piece of copper wire into a clean, dry amber glass storage bottle.
-
Transfer the purified this compound into the bottle.
-
Purge the headspace of the bottle with a gentle stream of nitrogen or argon for 1-2 minutes to displace any air.
-
Quickly and tightly seal the bottle with a PTFE-lined cap.
-
Wrap the cap and the neck of the bottle with Parafilm® for an extra seal.
-
Label the bottle clearly with the compound name, date of storage, and any other relevant information.
-
Store the bottle in a refrigerator or freezer (2-8 °C or below).
Visualizations
Caption: Degradation pathway of this compound.
Caption: Experimental workflow for stabilization.
References
- 1. JP2005024073A - Alkyl iodide storage container and purifying method of alkyl iodide - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide - Google Patents [patents.google.com]
- 4. fishersci.com [fishersci.com]
Light sensitivity and degradation of isobutyl iodide
Welcome to the Technical Support Center for isobutyl iodide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, storage, and use of this light-sensitive reagent. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is isobutyl iodide and what are its common applications in research?
Isobutyl iodide (1-iodo-2-methylpropane) is a primary alkyl halide.[1] It serves as a valuable synthetic building block in organic chemistry.[2] Its primary applications include acting as an alkylating agent to introduce the isobutyl group into molecules, a key step in the synthesis of pharmaceuticals and agrochemicals.[3][4] It is also used as an organic solvent for hydrophobic materials.[4]
Q2: Why is isobutyl iodide considered light-sensitive?
Like many alkyl iodides, isobutyl iodide is susceptible to degradation upon exposure to light, particularly UV and visible light. The carbon-iodine bond is relatively weak and can undergo homolytic cleavage when exposed to light energy. This initiates a radical chain reaction that leads to the decomposition of the compound. The primary visible sign of degradation is the formation of elemental iodine (I₂), which imparts a yellow to brown color to the otherwise colorless liquid.[5]
Q3: How should isobutyl iodide be properly stored in the laboratory?
To minimize degradation, isobutyl iodide should be stored in a cool, dry, and dark environment.[6][7] Here are some best practices for storage:
-
Containers: Use amber glass bottles or other opaque containers to block out light.[8]
-
Location: Store in a designated, well-ventilated cabinet for flammable liquids, away from heat sources and direct sunlight.[7][9]
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2]
-
Stabilizers: Isobutyl iodide is often supplied with a stabilizer, such as copper shavings or silver wire, to scavenge any iodine that forms and inhibit further decomposition.[2]
Q4: What are the primary degradation products of isobutyl iodide when exposed to light?
The most readily observable degradation product is elemental iodine (I₂) , which causes the characteristic discoloration. Other potential products arising from the subsequent reactions of the generated radicals can include:
-
Isobutane: Formed by the abstraction of a hydrogen atom by the isobutyl radical.
-
Isobutylene: Can be formed through disproportionation reactions.
-
Hydrogen Iodide (HI): Can form in the presence of hydrogen donors.
The exact composition of degradation products can vary depending on the conditions of exposure, such as the wavelength of light, temperature, and the presence of oxygen or other reactive species.
Q5: Can I use isobutyl iodide that has turned yellow or brown?
The presence of color indicates that the reagent has started to degrade and contains impurities, primarily iodine. For many applications, especially those sensitive to radical initiators or where stoichiometry is critical, using discolored isobutyl iodide is not recommended as it can lead to side reactions and lower yields. It is best to purify the reagent before use.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving isobutyl iodide.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction yields are consistently low or the reaction fails to go to completion. | Degraded Isobutyl Iodide: The reagent may have decomposed due to improper storage, leading to a lower concentration of the active iodide and the presence of inhibitors like iodine. | 1. Check the color: If the isobutyl iodide is yellow or brown, it has likely degraded. 2. Purify the reagent: Before use, wash the discolored isobutyl iodide with an aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to remove iodine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and distill if necessary.[2] 3. Use a fresh bottle: If purification is not feasible, use a new, unopened bottle of isobutyl iodide. |
| Inconsistent reaction rates or unexpected side products are observed. | Radical Side Reactions: The presence of iodine from degradation can initiate unwanted radical side reactions. | 1. Purify the isobutyl iodide as described above to remove the iodine initiator. 2. Work in the dark: Protect the reaction vessel from light by wrapping it in aluminum foil or conducting the reaction in a dark fume hood.[8] 3. Degas solvents: Remove dissolved oxygen from the reaction solvent, as it can participate in radical reactions. |
| Difficulty in product purification, with persistent colored impurities. | Iodine Contamination: Elemental iodine may be carried through the workup and contaminate the crude product. | 1. Aqueous Wash: During the reaction workup, wash the organic layer with an aqueous solution of sodium thiosulfate or sodium bisulfite until the organic layer is colorless. 2. Chromatography: If iodine co-elutes with the product, consider using a different solvent system or adding a small amount of a reducing agent to the silica (B1680970) gel slurry (use with caution and check for compatibility). |
| Precipitate forms upon addition of isobutyl iodide to a reaction mixture. | Incompatibility: Isobutyl iodide is incompatible with strong oxidizing and reducing agents, as well as some amines and alkali metals.[5] | 1. Review Reagent Compatibility: Ensure that all reagents in the reaction mixture are compatible with isobutyl iodide. 2. Order of Addition: Consider changing the order of reagent addition to avoid high concentrations of incompatible substances. |
Experimental Protocols
Protocol for Purification of Discolored Isobutyl Iodide
This protocol describes a standard laboratory procedure to remove elemental iodine from degraded isobutyl iodide.
Materials:
-
Discolored isobutyl iodide
-
Separatory funnel
-
10% w/v aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Distillation apparatus (optional)
-
Amber glass bottle for storage
Procedure:
-
Place the discolored isobutyl iodide into a separatory funnel.
-
Add an equal volume of 10% aqueous sodium thiosulfate solution.
-
Stopper the funnel and shake vigorously, periodically venting to release any pressure. Continue shaking until the violet/brown color of iodine in the organic layer disappears.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Wash the organic layer with an equal volume of deionized water, followed by a wash with an equal volume of brine to aid in the removal of residual water.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add a sufficient amount of anhydrous magnesium sulfate or sodium sulfate to the flask and swirl to dry the isobutyl iodide. The drying agent should no longer clump together when the solution is dry.
-
Filter the dried isobutyl iodide into a clean, dry round-bottom flask.
-
Optional: For high-purity requirements, the purified isobutyl iodide can be distilled. Collect the fraction boiling at approximately 120-121 °C.[2]
-
Store the purified, colorless isobutyl iodide in a labeled amber glass bottle with a tight-fitting cap, and consider adding a small piece of copper wire as a stabilizer.
Visualizations
Logical Workflow for Handling Isobutyl Iodide
Caption: Workflow for receiving and preparing isobutyl iodide for use.
Troubleshooting Logic for Failed Reactions
Caption: Decision tree for troubleshooting reactions involving isobutyl iodide.
References
- 1. quora.com [quora.com]
- 2. Isobutyl iodide | 513-38-2 [chemicalbook.com]
- 3. guidechem.com [guidechem.com]
- 4. Isobutyl Iodide | CAS#: 513-38-2 | Iofina [iofina.com]
- 5. Isobutyl iodide | C4H9I | CID 10556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. needle.tube [needle.tube]
- 7. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 8. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 9. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
Technical Support Center: Optimizing Grignard Reactions with 1-Iodo-2-methylpropane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the initiation and execution of Grignard reactions using 1-iodo-2-methylpropane.
Frequently Asked Questions (FAQs)
Q1: Why is my Grignard reaction with this compound not starting?
A1: Initiation failure is a common challenge in Grignard synthesis. Several factors can contribute to this issue:
-
Magnesium Oxide Layer: A passivating layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting.[1]
-
Presence of Moisture: Grignard reagents are highly sensitive to water.[2] Any moisture in the glassware, solvent, or starting materials will quench the Grignard reagent as it forms, preventing the reaction from sustaining itself.
-
Purity of this compound: Impurities in the alkyl iodide can inhibit the reaction.
Q2: What is the expected yield for a Grignard reaction with this compound?
A2: Alkyl iodides are the most reactive halides for Grignard reagent formation, generally leading to high yields.[3] For Grignard reactions involving alkyl iodides, typical yields can range from 85-95% under optimal conditions.[3] However, the actual yield is highly dependent on experimental parameters, including the purity of reagents and the rigorous exclusion of water and air.
Q3: What are the common side reactions when preparing isobutylmagnesium iodide?
A3: The most significant side reaction is Wurtz coupling , where the newly formed Grignard reagent reacts with unreacted this compound to form a dimer (2,5-dimethylhexane).[4] This side reaction is more prevalent with reactive halides like alkyl iodides.[5] Factors that can increase the likelihood of Wurtz coupling include high local concentrations of the alkyl halide and elevated reaction temperatures.[4]
Q4: Which solvent is recommended for preparing isobutylmagnesium iodide?
A4: Anhydrous ethereal solvents are essential for Grignard reactions.[6] Diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are the most commonly used solvents.[6] THF is often preferred as it can better stabilize the Grignard reagent.[7] The choice of solvent can also influence the rate of side reactions.[4]
Troubleshooting Guide
Problem 1: Reaction Fails to Initiate
| Possible Cause | Solution |
| Inactive Magnesium Surface | Activate the magnesium turnings. Common methods include the addition of a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanical stirring/crushing of the magnesium turnings to expose a fresh surface.[1] The disappearance of the purple iodine color is a good indicator of activation.[5] |
| Wet Glassware or Solvent | Ensure all glassware is rigorously flame-dried or oven-dried immediately before use.[7] Use a freshly opened bottle of anhydrous solvent or a properly dried and distilled solvent.[8] |
| Impure this compound | Purify the this compound by passing it through a short column of activated alumina (B75360) to remove trace moisture and other impurities.[2] |
Problem 2: Low Yield of Grignard Reagent
| Possible Cause | Solution |
| Wurtz Coupling | Add the this compound solution dropwise and slowly to the magnesium suspension to maintain a low concentration of the alkyl halide in the reaction mixture.[4] Ensure the reaction temperature is controlled, using an ice bath if necessary, as the reaction is exothermic. |
| Reaction with Atmospheric Moisture/CO₂ | Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the experiment to prevent the ingress of air.[5] |
| Incomplete Reaction | Use a slight excess (1.2-1.5 equivalents) of magnesium turnings to ensure the complete conversion of the alkyl iodide.[5] Allow for sufficient reaction time, which can be monitored by the disappearance of the magnesium turnings.[7] |
Problem 3: The Reaction Starts but then Stops
| Possible Cause | Solution |
| Insufficiently Anhydrous Conditions | This indicates that trace amounts of water are being consumed by the Grignard reagent as it forms. Review all drying procedures for glassware and solvent.[2] |
| Formation of an Insoluble Layer on Magnesium | In some cases, a layer of magnesium salts can form on the surface of the turnings, preventing further reaction. Gentle agitation or sonication can help to dislodge this layer. |
Quantitative Data
The yield of a Grignard reaction is highly dependent on the nature of the alkyl halide. The following table provides a general comparison of expected yields for different alkyl halides under optimized conditions.
| Alkyl Halide Type | Reactivity | Typical Yield Range | Notes |
| Alkyl Iodide (R-I) | Very High | 85-95% | Most reactive, but starting materials can be more expensive. Prone to side reactions like Wurtz coupling if not carefully controlled.[3] |
| Alkyl Bromide (R-Br) | High | 80-90% | A good balance of reactivity and stability. Commonly used for Grignard synthesis. |
| Alkyl Chloride (R-Cl) | Moderate | 50-80% | Less reactive, often requiring longer initiation times or more aggressive activation of the magnesium.[3] |
Experimental Protocols
Protocol for the Preparation of Isobutylmagnesium Iodide
This protocol details the synthesis of isobutylmagnesium iodide from this compound.
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Inert gas supply (Nitrogen or Argon)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Drying tubes
Procedure:
-
Glassware Preparation: All glassware must be rigorously dried in an oven at >120°C overnight or flame-dried under a vacuum and cooled under an inert atmosphere.
-
Reaction Setup: Assemble the three-necked flask with the dropping funnel, reflux condenser (topped with a drying tube or connected to an inert gas line), and a stopper. Place a magnetic stir bar in the flask. Maintain a positive pressure of inert gas throughout the setup.
-
Magnesium Activation: Add magnesium turnings (1.2 equivalents) to the flask. Add a single small crystal of iodine. The iodine will help to activate the magnesium surface.
-
Initiation: Add a small amount of anhydrous solvent (enough to cover the magnesium) to the flask. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the anhydrous solvent. Add a small portion (~5-10%) of the alkyl iodide solution to the magnesium suspension.
-
If the reaction does not start spontaneously (indicated by gentle bubbling, a slight temperature increase, and the disappearance of the iodine color), gently warm the flask with a heating mantle. Sonication can also be used to facilitate initiation.
-
Formation of the Grignard Reagent: Once the reaction has initiated, add the remainder of the this compound solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic, so an ice bath may be necessary to control the temperature.
-
After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting greyish, cloudy solution is the Grignard reagent.
Visualizations
Caption: Experimental workflow for the preparation of isobutylmagnesium iodide.
Caption: Troubleshooting decision tree for Grignard reaction initiation failure.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Illustrated Glossary of Organic Chemistry - Wurtz reaction (Wurtz coupling) [chem.ucla.edu]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-Iodo-2-methylpropane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1-iodo-2-methylpropane. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The two primary methods for the synthesis of this compound are:
-
Reaction of Isobutyl Alcohol with Hydroiodic Acid (HI): This is a direct conversion of the alcohol to the iodide. However, this method is susceptible to carbocation rearrangements, which can lead to significant side products.[1][2][3][4]
-
Finkelstein Reaction: This method involves the reaction of 1-chloro- or 1-bromo-2-methylpropane (B43306) with sodium iodide in a suitable solvent like acetone (B3395972).[5][6][7] This S_N2 reaction is generally more reliable for producing the desired primary iodide with fewer side products.[8][9]
Q2: What is the major side product when synthesizing this compound from isobutyl alcohol and HI?
A2: The major side product is 2-iodo-2-methylpropane (B1582146) (tert-butyl iodide). This occurs due to the rearrangement of the initially formed primary isobutyl carbocation to the more stable tertiary tert-butyl carbocation via a hydride shift.[1][2][3][10][11]
Q3: How can I minimize the formation of 2-iodo-2-methylpropane?
A3: Minimizing the formation of the rearranged product is challenging when using strong acids like HI with primary alcohols that can form more stable carbocations. To favor the direct substitution (S_N2) pathway over the rearrangement-prone (S_N1) pathway, you can try to use less polar solvents and maintain a low reaction temperature. However, the most effective way to avoid this side product is to use an alternative synthetic route that does not involve a carbocation intermediate, such as the Finkelstein reaction.[5][6]
Q4: What other side products can be expected?
A4: Besides the rearranged iodide, other potential side products include:
-
Isobutylene (2-methylpropene): This can be formed through an elimination reaction (E1 from the carbocation intermediate or E2).[12][13][14]
-
Di-isobutyl ether: This can form if the reaction conditions inadvertently favor the condensation of two molecules of isobutyl alcohol.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound and a significant amount of a lower boiling point impurity. | The impurity is likely isobutylene, formed via an elimination reaction. This is often favored by higher reaction temperatures. | Maintain a lower reaction temperature throughout the addition and reaction time. Ensure the workup is not overly basic, which could also promote elimination. |
| The major product isolated is 2-iodo-2-methylpropane instead of the desired this compound. | This is due to the rearrangement of the isobutyl carbocation to the more stable tert-butyl carbocation during the reaction of isobutyl alcohol with HI.[1][2][3] | Switch to a synthetic method that avoids carbocation intermediates. The recommended approach is to start with 1-bromo-2-methylpropane and perform a Finkelstein reaction with sodium iodide in acetone.[5][7] |
| The reaction is slow or incomplete during a Finkelstein reaction. | The starting alkyl halide (chloride or bromide) is not reactive enough, or the sodium iodide has low solubility. | Ensure you are using a polar aprotic solvent like acetone, which solubilizes NaI but not the resulting NaCl or NaBr, driving the reaction forward.[5][8] Gentle heating can also increase the reaction rate, but monitor for the formation of elimination byproducts. |
| Formation of an ether byproduct. | This can occur when starting from isobutyl alcohol, especially if the acid concentration is not optimal or if the temperature is elevated before the addition of the iodide source. | Add the hydroiodic acid to the alcohol at a low temperature and ensure a sufficient concentration of the iodide nucleophile is present to compete with the alcohol acting as a nucleophile. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Finkelstein Reaction
This protocol describes the conversion of 1-bromo-2-methylpropane to this compound.
Materials:
-
1-bromo-2-methylpropane
-
Sodium iodide (NaI), anhydrous
-
Acetone, anhydrous
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium iodide in anhydrous acetone.
-
Add 1-bromo-2-methylpropane to the solution.
-
Heat the mixture to reflux and maintain the reflux for the duration of the reaction. The reaction progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. A precipitate of sodium bromide will form.
-
Filter the mixture to remove the precipitated sodium bromide.
-
Remove the acetone from the filtrate by rotary evaporation.
-
The crude product can be purified by distillation.
| Parameter | Value |
| Reactant Ratio | 1.5 equivalents of NaI per equivalent of 1-bromo-2-methylpropane |
| Solvent Volume | 10 mL of acetone per gram of 1-bromo-2-methylpropane |
| Reflux Time | 12-24 hours |
| Expected Yield | > 85% |
Visualizations
Caption: Reaction pathways for the synthesis of this compound.
Caption: A troubleshooting workflow for identifying and resolving common synthesis issues.
References
- 1. The isobutyl cation spontaneously rearranges to the tert-butyl cation by .. [askfilo.com]
- 2. The isobutyl cation spontaneously rearranges to the tert-butyl cation by .. [askfilo.com]
- 3. Solved The isobutyl cation spontaneously rearranges to the | Chegg.com [chegg.com]
- 4. What happens when isobutyl alcohol react with H Hint: Rearrangement take .. [askfilo.com]
- 5. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 8. Finkelstein Reaction [unacademy.com]
- 9. Finkelstein Reaction [organic-chemistry.org]
- 10. fiveable.me [fiveable.me]
- 11. [SOLVED] The isobutyl cation spontaneously rearranges to the tert-butyl cation by a | SolutionInn [solutioninn.com]
- 12. m.youtube.com [m.youtube.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Preventing elimination reactions with 1-Iodo-2-methylpropane
Welcome to the technical support center for 1-Iodo-2-methylpropane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent unwanted elimination reactions during their experiments.
Troubleshooting Guides
Issue: My reaction with this compound is yielding a significant amount of 2-methyl-1-propene (isobutylene), the elimination (E2) product.
Q1: I am observing a high percentage of the E2 elimination product. What are the most likely causes?
A1: The formation of 2-methyl-1-propene from this compound is a competing E2 elimination reaction that can be favored under certain conditions. The primary factors that promote E2 over the desired SN2 substitution are:
-
Strongly Basic and/or Sterically Hindered Reagents: The use of strong bases, such as alkoxides (e.g., sodium methoxide, potassium tert-butoxide) or hydroxides, significantly favors the E2 pathway.[1] Sterically bulky bases will almost exclusively yield the elimination product.[2][3]
-
High Reaction Temperatures: Elimination reactions are generally favored at higher temperatures as they are often more entropically favored than substitution reactions.
-
Solvent Choice: While polar aprotic solvents generally favor SN2 reactions, the use of polar protic solvents (e.g., ethanol, water) can in some cases increase the proportion of elimination.[1]
Q2: How can I modify my reaction conditions to favor the SN2 substitution product?
A2: To minimize the formation of the E2 byproduct and maximize the yield of your desired SN2 product, consider the following adjustments to your experimental protocol:
-
Reagent Selection: Opt for a nucleophile that is weakly basic but a good nucleophile. Excellent choices for promoting SN2 reactions with sterically hindered primary alkyl halides include:
-
Azide (B81097) (N₃⁻)
-
Cyanide (CN⁻)
-
Thiolates (RS⁻)
-
-
Solvent Selection: Employ a polar aprotic solvent. These solvents solvate the cation of your nucleophilic salt but leave the anion "bare" and more nucleophilic, thus accelerating the SN2 reaction. Recommended solvents include:
-
Dimethyl sulfoxide (B87167) (DMSO)[4]
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (CH₃CN)
-
-
Temperature Control: Maintain a low reaction temperature. Running the reaction at or below room temperature (0-25 °C) will significantly favor the SN2 pathway.
Frequently Asked Questions (FAQs)
Q: Why is this compound prone to elimination reactions despite being a primary alkyl halide?
A: While primary alkyl halides generally favor SN2 reactions, this compound possesses significant steric hindrance due to the methyl group on the carbon adjacent (at the beta-position) to the carbon bearing the iodine. This "beta-branching" makes it more difficult for a nucleophile to access the electrophilic carbon for a backside attack, which is required for an SN2 reaction. This steric hindrance slows down the rate of the SN2 reaction, allowing the competing E2 elimination to become more significant, especially when strong or bulky bases are used.[2]
Q: I need to perform a substitution reaction with an oxygen nucleophile. How can I minimize elimination?
A: Using alkoxides or hydroxide (B78521) as nucleophiles with this compound will almost invariably lead to a significant amount of the E2 product. To form an ether, for example, a Williamson ether synthesis using a strong base like sodium hydride to form the alkoxide in situ followed by the addition of the alkyl halide is a common method, but with a sterically hindered substrate like this compound, elimination will be a major side reaction. A better approach would be to use a carboxylate (RCOO⁻) as the nucleophile to form an ester, as carboxylates are weaker bases than alkoxides.
Q: Are there any specific nucleophiles that will give me almost exclusively the SN2 product?
A: Yes, certain nucleophiles are known to give high yields of the SN2 product with minimal elimination, even with sterically hindered primary alkyl halides. These are typically nucleophiles where the negative charge is stabilized, making them less basic. Examples include sodium azide (NaN₃) and sodium cyanide (NaCN) in a polar aprotic solvent like DMSO.
Quantitative Data on SN2 vs. E2 Reactions
The following table summarizes the expected major product for reactions of this compound (isobutyl iodide) under various conditions. Precise quantitative ratios can vary based on the specific reaction conditions and must be determined empirically.
| Nucleophile/Base | Solvent | Temperature | Major Product | Predominant Mechanism |
| Sodium Azide (NaN₃) | DMSO | Room Temp. | 1-azido-2-methylpropane | SN2 |
| Sodium Cyanide (NaCN) | DMSO | Room Temp. | 2-methylpropanenitrile | SN2 |
| Sodium Methoxide (NaOMe) | Methanol | Reflux | 2-methyl-1-propene | E2 |
| Potassium tert-butoxide | t-Butanol | Room Temp. | 2-methyl-1-propene | E2 |
| Aqueous KOH | Water | Room Temp. | 2-methyl-1-propanol | SN2 |
| Alcoholic KOH | Ethanol | Reflux | 2-methyl-1-propene | E2 |
Experimental Protocols
Protocol 1: Synthesis of 1-azido-2-methylpropane (SN2 Favored)
This protocol is designed to maximize the yield of the SN2 product by using a weakly basic, highly nucleophilic reagent in a polar aprotic solvent at a controlled temperature.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Temperature-controlled bath
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add sodium azide (1.2 equivalents) and anhydrous DMSO.
-
Stir the mixture to dissolve the sodium azide.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add this compound (1.0 equivalent) to the stirring solution.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by pouring it into a separatory funnel containing water and ethyl acetate (B1210297).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-azido-2-methylpropane.
-
Purify the product by flash column chromatography if necessary.
Visualizations
Caption: Competing SN2 and E2 reaction pathways for this compound.
Caption: Troubleshooting flowchart for minimizing E2 elimination reactions.
References
Low yield in Finkelstein reaction with primary alkyl halides
Welcome to the technical support center for the Finkelstein reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their halide exchange reactions, particularly when encountering low yields with primary alkyl halides.
Frequently Asked Questions (FAQs)
Q1: What is the primary driving force for a successful Finkelstein reaction?
The Finkelstein reaction is a reversible equilibrium process.[1] Its success hinges on Le Chatelier's principle.[2][3] The reaction is typically driven to completion by exploiting the differential solubility of the alkali metal halide salts in the chosen solvent. In the classic example using sodium iodide in acetone (B3395972), the sodium chloride or sodium bromide formed as a byproduct is insoluble and precipitates out of the solution.[4][5] This continuous removal of a product from the reaction mixture shifts the equilibrium towards the desired alkyl iodide, ensuring a high yield.[3]
Q2: I'm getting a low yield with my primary alkyl chloride. What are the most likely causes?
Low yields with primary alkyl halides in a Finkelstein reaction can typically be attributed to a few key factors:
-
Inappropriate Solvent: The solvent is critical for the precipitation of the byproduct salt. Acetone is standard, but it must be anhydrous, as water can dissolve the byproduct salts and inhibit the reaction from going to completion.
-
Poor Leaving Group: While the reaction works for alkyl chlorides, alkyl bromides are generally more reactive and lead to better yields because bromide is a better leaving group than chloride.[1]
-
Insufficient Reaction Time: As an equilibrium reaction, it may require sufficient time to be driven to completion through precipitation. Monitor the reaction for the formation of the salt precipitate.
-
Purity of Reagents: Ensure your alkyl halide is pure and the sodium iodide is dry and of high quality.
Q3: Can I use a solvent other than acetone?
Yes, other polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) can be used.[7][8] However, the choice of solvent is crucial and must be made based on the solubility profile of the halide salts involved. The key is that the starting alkali halide (e.g., NaI) must be soluble, while the resulting alkali halide (e.g., NaCl) must be insoluble to drive the reaction forward. Acetone is most commonly used because it provides the ideal solubility difference for converting chlorides and bromides to iodides.[2][9]
Q4: My reaction is stalled, and I don't see any precipitate forming. What should I do?
The lack of precipitate is a clear sign that the reaction is not proceeding as expected. Consider the following troubleshooting steps:
-
Verify Reagent Solubility: Confirm that your source of iodide (e.g., NaI) is fully dissolved in the acetone. If it is not, the acetone may be wet.
-
Check Leaving Group: If you are using a substrate with a poor leaving group (like a primary alkyl chloride), the reaction rate will be slow. Consider switching to an alkyl bromide or converting the corresponding alcohol to a tosylate or mesylate, which are excellent leaving groups.[1][9]
Q5: Is it possible to convert a primary alcohol to an alkyl iodide using this reaction?
Directly, no. However, a modified, two-step Finkelstein reaction is a very effective method. First, the primary alcohol is converted into a sulfonate ester, such as a tosylate or mesylate.[9] These are excellent leaving groups. In the second step, this intermediate is treated with sodium iodide in acetone to yield the desired alkyl iodide in high yield.[1][5]
Troubleshooting Guide for Low Yield
Use the following logical workflow to diagnose and resolve issues leading to poor yields in your Finkelstein reaction.
Caption: Troubleshooting workflow for low-yield Finkelstein reactions.
Data Presentation
The primary driver for the Finkelstein reaction is the difference in solubility of the halide salts in acetone. This quantitative difference is what pushes the equilibrium to the product side.
Table 1: Solubility of Sodium Halides in Acetone at 25°C
| Salt | Formula | Solubility (g / 100 g Acetone) | Implication for Finkelstein Reaction |
| Sodium Iodide | NaI | ~42.6 | Highly soluble; ensures a high concentration of the iodide nucleophile in solution.[6][10][11] |
| Sodium Bromide | NaBr | ~0.05 | Insoluble; precipitates from the reaction mixture, driving the equilibrium forward.[2][6][10] |
| Sodium Chloride | NaCl | ~0.0042 | Insoluble; precipitates from the reaction mixture, driving the equilibrium forward.[2][6][10] |
Finkelstein Reaction Mechanism
The Finkelstein reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[7][12] This is a single, concerted step where the incoming nucleophile (iodide) attacks the carbon atom from the backside of the leaving group (chloride or bromide), resulting in an inversion of stereochemistry at the carbon center.[2][9]
Caption: Sₙ2 mechanism of the Finkelstein reaction.
Experimental Protocol: Synthesis of 1-Iodobutane
This protocol details the conversion of 1-bromobutane (B133212) to 1-iodobutane, a classic example of the Finkelstein reaction.
Materials and Reagents:
-
1-Bromobutane
-
Sodium Iodide (anhydrous)
-
Acetone (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Diatomaceous earth (e.g., Celite®) for filtration
-
Sodium thiosulfate (B1220275) solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve anhydrous sodium iodide (1.5 equivalents) in anhydrous acetone.
-
Addition of Alkyl Halide: To the stirring solution, add 1-bromobutane (1.0 equivalent).
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (the boiling point of acetone is ~56°C) using a heating mantle. A white precipitate of sodium bromide should begin to form.[1]
-
Monitoring: Allow the reaction to proceed under reflux for 1-3 hours. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting material.
-
Workup - Quenching and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of diatomaceous earth to remove the precipitated sodium bromide. Wash the filter cake with a small amount of fresh acetone.
-
Solvent Removal: Combine the filtrate and washings and remove the acetone using a rotary evaporator.
-
Liquid-Liquid Extraction: To the residue, add diethyl ether and transfer the solution to a separatory funnel. Wash the organic layer sequentially with water, a 5% sodium thiosulfate solution (to remove any trace iodine color), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield crude 1-iodobutane.
-
Purification (Optional): If necessary, the product can be further purified by fractional distillation.
References
- 1. adichemistry.com [adichemistry.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences [vedantu.com]
- 4. scienceinfo.com [scienceinfo.com]
- 5. Finkelstein Reaction [unacademy.com]
- 6. Solved Practical Sodium iodide (NaI) is soluble in acetone, | Chegg.com [chegg.com]
- 7. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]
- 8. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 9. byjus.com [byjus.com]
- 10. Workshop 8 [web.pdx.edu]
- 11. Sciencemadness Discussion Board - Sodium Iodide does Not Dissolve in Acetone? Why? - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. allaboutchemistry.net [allaboutchemistry.net]
Handling and disposal of 1-Iodo-2-methylpropane safely
Technical Support Center: 1-Iodo-2-methylpropane
This guide provides comprehensive safety protocols, troubleshooting advice, and experimental guidelines for researchers, scientists, and drug development professionals working with this compound (also known as isobutyl iodide).
Summary of Physical and Chemical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value | Citations |
| CAS Number | 513-38-2 | [1][2][3][4] |
| Molecular Formula | C₄H₉I | [4][5][6] |
| Molecular Weight | 184.02 g/mol | [2][3][4][7] |
| Appearance | Colorless to light orange/brown or pink liquid; may discolor in air. | [1][2] |
| Boiling Point | 120-121 °C | [2][3][5][8] |
| Melting Point | -93 °C | [5][9] |
| Density | ~1.60 g/mL at 20-25 °C | [2][3][5] |
| Flash Point | 13 °C (55.4 °F) - Closed Cup | [3][5] |
| Vapor Pressure | 18.6 - 20 mmHg at 20-25 °C | [2][3][5] |
| Vapor Density | 6.0 (vs. air) | [2][3][5] |
| Solubility | Insoluble in water. Miscible with alcohol and ether. | [2][3][8] |
| Refractive Index | ~1.496 - 1.50 at 20 °C | [3][8][9] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the safe handling and disposal of this compound.
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous chemical.[1] Its primary hazards are:
-
Flammability: It is a highly flammable liquid and vapor, with a low flash point.[1][4][7][8] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[1][2]
-
Health Hazards: It is harmful if inhaled, causing respiratory irritation.[1][2][7] It also causes skin irritation and serious eye irritation.[1][7][8]
-
Instability: The compound is sensitive to light and may discolor upon exposure.[7][10]
Q2: What personal protective equipment (PPE) is required for handling this chemical?
A2: When handling this compound, the following PPE is mandatory:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[1][2][8]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat or other protective clothing to prevent skin exposure.[1][2][7]
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate filter (e.g., Type ABEK) is necessary.[3][10]
Q3: How should I properly store this compound?
A3: Proper storage is crucial to maintain chemical stability and prevent accidents.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area designated as a "flammables area".[1][2]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][2][8]
-
Protect from direct sunlight and light exposure to prevent degradation.[1][7][10]
-
Ensure the container is grounded and bonded when transferring material to prevent static discharge.[1][8]
Q4: What chemicals and materials are incompatible with this compound?
A4: Avoid contact with strong oxidizing agents and strong bases, as these can cause vigorous or explosive reactions.[1][7][10][11] It is also incompatible with many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides.[12]
Q5: What is the first aid procedure for accidental exposure?
A5: Immediate action is required in case of exposure:
-
Inhalation: Remove the victim to fresh air immediately and keep them at rest in a position comfortable for breathing.[1][2] If the person feels unwell, call a poison center or doctor.[1]
-
Skin Contact: Immediately take off all contaminated clothing.[8] Rinse the affected skin with plenty of water for at least 15 minutes.[1][2] If skin irritation occurs, seek medical attention.[1]
-
Eye Contact: Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids.[1][2] Remove contact lenses if present and easy to do so.[1] If eye irritation persists, get medical advice.[1]
-
Ingestion: Do NOT induce vomiting.[1] If the victim is conscious, give 2-4 cupfuls of milk or water and seek immediate medical attention.[2]
Q6: How should I handle a small chemical spill?
A6: For a minor spill (<500 ml) that you are trained and comfortable to handle:
-
Eliminate all ignition sources (no smoking, sparks, flames, or hot surfaces).[12]
-
Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Wear the appropriate PPE as described in Q2.
-
Contain the spill by spreading an inert, non-combustible absorbent material (e.g., sand, silica (B1680970) gel, vermiculite) over the liquid, starting from the edges and working inwards.[1][12][13]
-
Use non-sparking tools to collect the absorbed material and place it into a suitable, closed, and labeled container for hazardous waste disposal.[1][13]
-
Clean the spill area with soap and water, and dispose of all contaminated cleaning materials as hazardous waste.[14]
Q7: When does a spill become a major incident requiring emergency response?
A7: A spill should be considered a major incident if it involves a large quantity (>500 ml), occurs in a public area, presents a fire or explosion hazard, involves a highly toxic substance, or if you are not trained or equipped to handle it.[13][15][16] In such cases, evacuate the area immediately, alert others, and contact your institution's emergency response team (e.g., Environmental Health & Safety).[14][17]
Q8: How must I dispose of waste this compound and contaminated materials?
A8: All waste containing this compound is classified as hazardous waste.[7]
-
Collect all waste, including unused product and contaminated materials (e.g., absorbent pads, gloves, glassware), in a designated, properly sealed, and labeled hazardous waste container.[1][13][18]
-
Do not dispose of this chemical down the drain or in regular trash.[1][18]
-
Arrange for disposal through your institution's licensed professional waste disposal service in accordance with local, state, and federal regulations.[1][8][11]
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation.
Q1: My container of this compound has a pink or brownish tint. Is it still usable?
A1: Yes, it is often still usable, but with caution. Discoloration is common as this compound can decompose upon exposure to air and light, releasing free iodine (I₂), which causes the color.[10] Many commercial grades are sold with a copper stabilizer to scavenge iodine.[3][8] For sensitive reactions like Grignard synthesis, the presence of impurities may be an issue. The liquid can sometimes be purified before use by washing with an aqueous solution of sodium bisulfite or sodium thiosulfate (B1220275) to remove iodine, followed by drying and distillation.[19]
Q2: I am attempting a reaction (e.g., Grignard formation), but it fails to initiate. What are the common causes?
A2: Failure of an organometallic reaction to start is a common issue. Check the following:
-
Atmosphere and Glassware: Ensure your system is under an inert atmosphere (e.g., nitrogen or argon) and that all glassware was rigorously dried to remove any traces of water.
-
Reagent Quality: The surface of the magnesium (if used) may be oxidized. Gently crushing it or using an activating agent (like a small crystal of iodine or 1,2-dibromoethane) can help initiate the reaction.
-
Solvent Purity: The solvent (e.g., diethyl ether, THF) must be anhydrous. Using a freshly opened bottle or a properly dried and distilled solvent is critical.
-
Concentration: Ensure the concentration of the alkyl halide is not too low, as this can make initiation difficult.
Q3: My reaction produced a significant amount of an unexpected side product, isobutylene. Why did this happen?
A3: This is likely due to an E2 (elimination) side reaction competing with your desired Sₙ2 (substitution) or organometallic formation pathway. This compound is a primary alkyl halide, but the presence of a bulky, non-nucleophilic base or high reaction temperatures can favor elimination to form the alkene (isobutylene). To minimize this, use a strong, nucleophilic reagent and maintain the recommended reaction temperature.
Experimental Protocol Example: Preparation of Isobutylmagnesium Iodide
This protocol provides a method for a common experiment using this compound. Adherence to all safety precautions is mandatory.
Objective: To safely synthesize isobutylmagnesium iodide (a Grignard reagent) for use in subsequent reactions.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Iodine crystal (as initiator)
-
Three-neck round-bottom flask, flame-dried
-
Dropping funnel, flame-dried
-
Reflux condenser with drying tube (e.g., filled with CaCl₂), flame-dried
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle
Procedure:
-
Setup: Assemble the flame-dried glassware while hot and immediately place it under a positive pressure of inert gas. Add the magnesium turnings and a magnetic stir bar to the reaction flask.
-
Initiation: Add a single small crystal of iodine to the flask. Gently heat the flask with a heat gun until purple iodine vapors are observed; this helps to activate the magnesium surface. Allow the flask to cool.
-
Reagent Preparation: In the dropping funnel, prepare a solution of this compound in anhydrous diethyl ether.
-
Reaction Start: Add a small portion (~10%) of the this compound solution to the stirring magnesium turnings. The reaction should initiate, indicated by the disappearance of the iodine color, bubble formation, and a gentle refluxing of the ether. If it does not start, gentle warming may be required.
-
Addition: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a steady reflux. If the reaction becomes too vigorous, slow the addition rate and cool the flask with a water bath if necessary.
-
Completion: After the addition is complete, continue to stir the mixture. Gentle heating may be applied to maintain reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting gray/brown solution is the Grignard reagent.
-
Use and Quenching: The prepared reagent should be used immediately. Any unused reagent must be quenched carefully by slowly adding it to a stirred solution of a proton source, such as saturated aqueous ammonium (B1175870) chloride, in an ice bath.
Waste Disposal:
-
The quenched reaction mixture should be collected in a designated hazardous waste container.
-
All glassware should be rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.
-
Follow the disposal procedures outlined in the FAQ section.
Visualizations
The following diagrams illustrate key logical workflows for safety and troubleshooting.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound(513-38-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. This compound copper stabilizer, 97 513-38-2 [sigmaaldrich.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. This compound | CAS#:513-38-2 | Chemsrc [chemsrc.com]
- 6. Propane, 1-iodo-2-methyl- [webbook.nist.gov]
- 7. fishersci.no [fishersci.no]
- 8. This compound | 513-38-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. This compound [stenutz.eu]
- 10. fishersci.com [fishersci.com]
- 11. cdnisotopes.com [cdnisotopes.com]
- 12. Isobutyl iodide | C4H9I | CID 10556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. ehs.utk.edu [ehs.utk.edu]
- 14. uoguelph.ca [uoguelph.ca]
- 15. jk-sci.com [jk-sci.com]
- 16. purdue.edu [purdue.edu]
- 17. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 18. ethz.ch [ethz.ch]
- 19. 2-IODO-2-METHYLPROPANE | 558-17-8 [chemicalbook.com]
Technical Support Center: High-Temperature Decomposition of 1-Iodo-2-methylpropane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the high-temperature decomposition of 1-iodo-2-methylpropane (isobutyl iodide).
Troubleshooting Guides
This section addresses common issues encountered during the pyrolysis of this compound.
| Issue | Possible Causes | Solutions |
| Low or No Product Yield | 1. Incorrect Temperature: The reaction temperature may be too low for decomposition to occur efficiently. 2. Leaks in the System: Loss of gaseous products or reactant due to leaks in the pyrolysis apparatus. 3. Short Residence Time: The time the reactant spends in the hot zone of the reactor is insufficient for complete decomposition. 4. Incomplete Vaporization: The liquid this compound is not fully vaporizing before entering the reactor. | 1. Optimize Temperature: Gradually increase the pyrolysis temperature in increments of 25-50°C to find the optimal decomposition range. 2. Leak Check: Perform a thorough leak check of the entire system using a suitable method (e.g., pressurizing with an inert gas and using a leak detector or soap solution). 3. Adjust Flow Rate: Decrease the flow rate of the carrier gas to increase the residence time of the reactant in the reactor. 4. Increase Pre-heating: Ensure the pre-heating zone for the reactant is at a sufficiently high temperature to ensure complete vaporization before it enters the main reactor. |
| Inconsistent or Irreproducible Results | 1. Temperature Fluctuations: The temperature within the reactor is not stable. 2. Carrier Gas Flow Inconsistency: The flow rate of the inert carrier gas is fluctuating. 3. Sample Purity: The this compound sample may contain impurities that affect the decomposition process. 4. Surface Effects: The inner surface of the reactor may be catalyzing or inhibiting the reaction in an inconsistent manner. | 1. Calibrate and Stabilize Temperature: Ensure the temperature controller is accurately calibrated and allow the reactor to fully stabilize at the set temperature before introducing the sample. 2. Use Mass Flow Controllers: Employ calibrated mass flow controllers for precise and stable delivery of the carrier gas. 3. Purify Reactant: Purify the this compound, for example by distillation, to remove any non-volatile impurities or stabilizers. 4. Reactor Conditioning: "Season" the reactor by running the experiment with a disposable sample first to create a more uniform and inert surface. |
| Unexpected Products in GC-MS Analysis | 1. Secondary Reactions: Primary decomposition products are undergoing further reactions at the experimental temperature. 2. Radical Reactions: The presence of oxygen or other radical initiators can lead to complex side reactions. 3. Catalysis by Reactor Surface: The material of the reactor (e.g., certain metals) may be catalyzing unintended reactions. 4. Sample Impurities: Impurities in the starting material can lead to their own decomposition products. | 1. Lower Temperature/Residence Time: Reduce the reaction temperature or increase the carrier gas flow rate to minimize the extent of secondary reactions. 2. Degas System and Use High Purity Gas: Thoroughly degas the system to remove any traces of oxygen and use high-purity inert carrier gas. 3. Use an Inert Reactor: Employ a quartz or other inert material for the reactor to minimize catalytic effects. 4. Verify Sample Purity: Analyze the starting material by GC-MS to identify any potential impurities. |
| Blockages in the System | 1. Polymerization of Products: Unsaturated products like isobutene can polymerize at certain temperatures and pressures. 2. Deposition of Solid Byproducts: High-temperature decomposition can sometimes lead to the formation of carbonaceous deposits. 3. Condensation of Less Volatile Products: Products with higher boiling points may condense in cooler parts of the apparatus. | 1. Heat Transfer Lines: Ensure that the transfer lines from the reactor to the analytical equipment are heated to prevent condensation and polymerization. 2. Periodic Cleaning: Regularly clean the reactor and transfer lines to remove any solid deposits. 3. Trap Less Volatile Products: Use a cold trap before the main analytical instrument to collect less volatile byproducts. |
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition products of this compound at high temperatures?
At high temperatures, the primary decomposition of this compound is expected to proceed mainly through a unimolecular elimination reaction (pyrolysis) to yield isobutene and hydrogen iodide.[1]
Q2: What is the expected reaction mechanism for the thermal decomposition?
The dominant mechanism is a unimolecular gas-phase elimination (E1 type), which involves the cleavage of the carbon-iodine bond followed by the abstraction of a beta-hydrogen to form an alkene.[1][2][3] However, in the presence of iodine, a more complex iodine-catalyzed radical mechanism can also occur.[4]
Q3: What is the activation energy for the unimolecular decomposition of this compound?
The activation energy for the unimolecular decomposition of this compound has been reported to be approximately 43,000 cal/mol (179.9 kJ/mol).[5]
Q4: How can I analyze the products of the decomposition reaction?
Gas chromatography-mass spectrometry (GC-MS) is the most suitable technique for separating and identifying the volatile products of the decomposition. A standard capillary column for separating hydrocarbons and a mass spectrometer for identification are recommended.
Q5: What safety precautions should be taken when conducting this experiment?
This compound is flammable and can decompose to produce corrosive hydrogen iodide gas. The experiment should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn. The pyrolysis apparatus should be designed to handle the operating pressures and temperatures safely.
Quantitative Data
The following table summarizes the key kinetic parameter for the unimolecular decomposition of this compound.
| Parameter | Value | Reference |
| Activation Energy (Ea) | ~ 43.0 kcal/mol (~179.9 kJ/mol) | [5] |
Experimental Protocols
Protocol for Gas-Phase Pyrolysis of this compound in a Static Reactor
This protocol describes a typical setup for studying the kinetics of gas-phase decomposition.
1. Apparatus Setup:
-
A static reactor vessel (quartz is recommended for its inertness) of known volume is placed inside a tube furnace with a programmable temperature controller.
-
The reactor is connected to a high-vacuum line equipped with pressure gauges (e.g., a manometer and a thermocouple gauge).
-
A sample inlet system is connected to the reactor, allowing for the introduction of the liquid this compound. This can be a break-seal ampoule or a septum-sealed injection port.
-
The outlet of the reactor is connected to a series of cold traps (e.g., cooled with liquid nitrogen) to collect the reaction products, and then to the vacuum pump.
-
The entire system must be leak-tight.
2. Experimental Procedure:
-
Evacuation: The entire system, including the reactor, is evacuated to a high vacuum (e.g., < 10⁻⁴ torr).
-
Heating: The furnace is heated to the desired pyrolysis temperature and allowed to stabilize. The temperature should be monitored with a calibrated thermocouple placed in close proximity to the reactor.
-
Sample Introduction: A known amount of purified this compound is introduced into the hot reactor. This can be done by breaking an ampoule containing the sample or by injecting a known volume of the liquid through a heated injection port. The initial pressure of the reactant is recorded.
-
Reaction Monitoring: The progress of the reaction can be monitored by measuring the total pressure increase in the reactor as a function of time. For a reaction with a net increase in the number of moles of gas, the pressure will rise.
-
Product Collection: After a predetermined reaction time, the contents of the reactor are expanded into the cold traps to quench the reaction and collect the products.
-
Product Analysis: The collected products in the cold traps are slowly warmed, and the volatile components are analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the products.
Visualizations
Decomposition Pathway
Caption: Primary decomposition pathways of this compound.
Experimental Workflow
Caption: Workflow for a typical gas-phase pyrolysis experiment.
References
- 1. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Exchange and decomposition reactions of isobutyl iodide with iodine | Semantic Scholar [semanticscholar.org]
- 5. electronicsandbooks.com [electronicsandbooks.com]
Technical Support Center: Use of Copper as a Stabilizer for Alkyl Iodides
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of copper as a stabilizer for alkyl iodides. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is a stabilizer necessary for alkyl iodides?
A1: Alkyl iodides are the least stable of the alkyl halides and are prone to decomposition upon exposure to light, heat, or oxidation.[1] This decomposition releases free iodine (I₂), which can lead to discoloration of the alkyl iodide, corrosion of storage containers, and a decrease in purity.[2] The presence of free iodine can also interfere with chemical reactions and lead to the formation of unwanted byproducts.
Q2: How does copper act as a stabilizer for alkyl iodides?
A2: Copper has a high affinity for iodine.[2][3] It reacts with any free iodine generated from the decomposition of the alkyl iodide to form insoluble copper iodide (CuI).[3] This process effectively removes free iodine from the solution, preventing it from causing corrosion or participating in side reactions.[2][3] For optimal stabilization, the copper should be in contact with both the liquid and gas phases of the alkyl iodide.[2]
Q3: What form of copper should be used for stabilization?
A3: Metallic copper, often in the form of powder, wire, or turnings, is commonly used as a stabilizer. The specific form is generally not critical, as long as it provides sufficient surface area to react with any free iodine that may form.
Q4: Are there alternatives to copper for stabilizing alkyl iodides?
A4: Yes, metallic silver is also an effective stabilizer for alkyl iodides and functions through a similar mechanism of reacting with free iodine to form insoluble silver iodide.[2] Alloys of copper and silver can also be used.[2]
Q5: How can I tell if my unstabilized alkyl iodide has decomposed?
A5: A common sign of decomposition is the development of a pink, red, or brown color in the otherwise colorless liquid. This coloration is due to the presence of dissolved iodine.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Reaction is not proceeding or is giving low yield. | 1. Interference from copper stabilizer: The copper stabilizer or the resulting copper iodide salts may interfere with certain reactions, particularly those involving organometallic reagents (e.g., Grignard reagents).2. Degraded alkyl iodide: If the alkyl iodide was not properly stabilized, it may have a lower concentration of the active reagent and contain iodine, which can quench reactive intermediates. | 1. Remove the copper stabilizer before use: If you suspect interference, you can purify the alkyl iodide by distillation or by passing it through a short column of alumina (B75360) to remove the copper and copper salts.2. Check the purity of the alkyl iodide: Before use, you can perform a simple check for decomposition by observing the color. If it is discolored, purification by washing with a sodium thiosulfate (B1220275) solution followed by drying and distillation may be necessary. |
| Formation of unexpected byproducts. | 1. Side reactions catalyzed by copper: In some cases, copper(I) species can catalyze side reactions, such as Glaser coupling of terminal alkynes. 2. Reactions with free iodine: If the alkyl iodide is not sufficiently stabilized, the free iodine can participate in various side reactions. | 1. Minimize the amount of copper stabilizer used to what is necessary for stabilization.2. Purify the alkyl iodide before use to remove any free iodine and copper salts. |
| Difficulty in removing copper salts from the reaction product. | Insoluble copper iodide: The copper iodide formed during stabilization is insoluble in many organic solvents and can be difficult to remove from the final product. | 1. Aqueous workup with chelating agents: Wash the reaction mixture with an aqueous solution of ammonium (B1175870) chloride, ammonia, or EDTA. These reagents form water-soluble complexes with copper(I), facilitating its removal into the aqueous phase. 2. Filtration: If the product is soluble, you may be able to dissolve it in a suitable solvent and filter off the insoluble copper iodide. 3. Column chromatography: Silica gel or alumina chromatography can be effective in separating the desired organic product from residual copper salts. |
| Discoloration of the stabilized alkyl iodide over time. | Insufficient stabilizer: The amount of copper present may not be enough to scavenge all the free iodine being produced, especially with prolonged storage or exposure to harsh conditions. | 1. Add more copper stabilizer: If the alkyl iodide starts to show a pale yellow or pink color, adding a small amount of fresh copper powder or wire can help to remove the color.2. Store properly: Ensure the alkyl iodide is stored in a cool, dark place in a tightly sealed, light-resistant container to minimize decomposition. |
Data Presentation
The following table provides an illustrative summary of the expected stability of a generic alkyl iodide under different storage conditions. The values are representative and intended to highlight the effectiveness of copper stabilization. Actual decomposition rates will vary depending on the specific alkyl iodide, temperature, and light intensity.
| Condition | Stabilizer | Storage Time (Days) | Approximate Free Iodine (ppm) | Observation |
| Room Temperature, Dark | None | 0 | < 1 | Colorless |
| 30 | 20 - 50 | Faint pink/yellow | ||
| 90 | 100 - 200 | Noticeable pink/brown | ||
| Room Temperature, Dark | Copper | 0 | < 1 | Colorless |
| 30 | < 5 | Colorless | ||
| 90 | < 10 | Colorless | ||
| 40°C, Dark (Accelerated) | None | 0 | < 1 | Colorless |
| 15 | 100 - 300 | Pink/Brown | ||
| 30 | > 500 | Dark Brown | ||
| 40°C, Dark (Accelerated) | Copper | 0 | < 1 | Colorless |
| 15 | < 15 | Colorless | ||
| 30 | < 25 | Faint yellow | ||
| Room Temperature, Light | None | 0 | < 1 | Colorless |
| 7 | > 200 | Dark Brown | ||
| Room Temperature, Light | Copper | 0 | < 1 | Colorless |
| 7 | 10 - 30 | Faint yellow |
Experimental Protocols
Protocol 1: General Stabilization of Alkyl Iodides for Storage
-
Objective: To prepare an alkyl iodide for long-term storage by adding a copper stabilizer.
-
Materials:
-
Alkyl iodide (e.g., methyl iodide, ethyl iodide)
-
Copper powder or copper wire (activated if necessary)
-
Amber glass bottle with a tightly sealing cap
-
-
Procedure:
-
Obtain a clean, dry amber glass bottle.
-
If the alkyl iodide is freshly distilled and colorless, proceed to the next step. If it is already discolored, it should be purified first (see Protocol 2).
-
Add a small amount of copper stabilizer to the bottle. A general guideline is to add enough copper to lightly cover the bottom of the container. For example, for 100 mL of alkyl iodide, 0.5-1.0 g of copper powder or a few inches of copper wire is typically sufficient.
-
Carefully pour the alkyl iodide into the bottle containing the copper.
-
Seal the bottle tightly. For extra protection against light and moisture, you can wrap the cap and neck of the bottle with Parafilm.
-
Label the bottle clearly with the name of the compound, date of stabilization, and a warning about its light sensitivity and volatility.
-
Store the stabilized alkyl iodide in a cool, dark, and well-ventilated area.
-
Protocol 2: Purification of Decomposed Alkyl Iodide and Re-stabilization
-
Objective: To remove free iodine from a discolored alkyl iodide and re-stabilize it for use.
-
Materials:
-
Discolored alkyl iodide
-
Separatory funnel
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂)
-
Distillation apparatus (optional, for high purity applications)
-
Receiving flask
-
Copper stabilizer
-
-
Procedure:
-
Pour the discolored alkyl iodide into a separatory funnel.
-
Add an equal volume of saturated sodium thiosulfate solution.
-
Stopper the funnel and shake vigorously, periodically venting to release any pressure. Continue shaking until the organic layer becomes colorless.
-
Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Wash the organic layer with deionized water to remove any residual thiosulfate salts.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add a suitable drying agent (e.g., anhydrous MgSO₄) and swirl the flask. Allow it to sit for 10-15 minutes to ensure all water is absorbed.
-
Filter the dried alkyl iodide into a clean, dry flask.
-
For most applications, the purified alkyl iodide is now ready for use or re-stabilization. For high-purity requirements, it can be distilled (note the boiling point of the specific alkyl iodide and take appropriate safety precautions).
-
Add copper stabilizer to the purified alkyl iodide as described in Protocol 1 for storage.
-
Visualizations
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 1-Iodo-2-methylpropane and 2-Iodo-2-methylpropane
This guide provides a detailed comparison of the chemical reactivity of two isomeric alkyl halides: 1-iodo-2-methylpropane (isobutyl iodide) and 2-iodo-2-methylpropane (B1582146) (tert-butyl iodide). The analysis is tailored for researchers, scientists, and professionals in drug development, focusing on the underlying principles that govern their reaction pathways, including nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions.
Structural and Electronic Properties
The fundamental difference in reactivity between this compound and 2-iodo-2-methylpropane stems from their structural classification. This compound is a primary (1°) alkyl halide, where the iodine atom is bonded to a carbon that is attached to only one other carbon atom. In contrast, 2-iodo-2-methylpropane is a tertiary (3°) alkyl halide, with the iodine atom bonded to a carbon attached to three other carbon atoms. This structural divergence profoundly influences steric hindrance and the stability of potential carbocation intermediates.
-
This compound (Primary Alkyl Halide): While it is a primary halide, the carbon atom adjacent to the C-I bond is bulky (an isopropyl group). This creates significant steric hindrance for backside nucleophilic attack, which is a key requirement for SN2 reactions.[1][2] The formation of a primary carbocation from this molecule is highly unfavorable due to its instability.[1][3]
-
2-Iodo-2-methylpropane (Tertiary Alkyl Halide): The tertiary carbon center is sterically crowded by three methyl groups, making a direct backside attack by a nucleophile virtually impossible.[4][5] However, this structure is ideal for forming a relatively stable tertiary carbocation (the tert-butyl cation) upon the departure of the iodide leaving group.[6] The stability of this carbocation is attributed to the electron-donating inductive effects and hyperconjugation from the nine C-H bonds of the methyl groups.[7][8]
Reactivity in Nucleophilic Substitution Reactions (SN1 vs. SN2)
The structural differences dictate distinct pathways for nucleophilic substitution.
-
SN2 Reactivity: The SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon as the leaving group departs.[9] This mechanism is highly sensitive to steric hindrance.[10]
-
This compound: Favors the SN2 pathway over SN1 due to the instability of the primary carbocation. However, its reaction rate is slower than that of less hindered primary alkyl halides (e.g., 1-iodopropane) because of the steric bulk of the adjacent isopropyl group.[1]
-
2-Iodo-2-methylpropane: Does not undergo SN2 reactions. The three methyl groups completely block the backside of the carbon-iodine bond, preventing the necessary approach of the nucleophile.[4][5]
-
-
SN1 Reactivity: The SN1 mechanism is a two-step process that proceeds through a carbocation intermediate. The rate-determining step is the formation of this carbocation.[6][11]
-
This compound: Does not favor the SN1 pathway because the formation of a high-energy, unstable primary carbocation is energetically prohibitive.[1]
-
2-Iodo-2-methylpropane: Strongly favors the SN1 pathway, especially in the presence of a weak nucleophile and a polar protic solvent.[12] The ability to form a stable tertiary carbocation makes it an ideal substrate for this mechanism.[6] The rate of reaction is independent of the nucleophile's concentration.[13]
-
The reaction mechanism for the SN1 pathway of 2-Iodo-2-methylpropane is illustrated below.
Caption: SN1 mechanism of 2-Iodo-2-methylpropane.
The SN2 mechanism, which is favored by this compound, follows a different, concerted pathway.
Caption: SN2 mechanism of this compound.
Reactivity in Elimination Reactions (E1 vs. E2)
Elimination reactions often compete with substitution and are favored by higher temperatures.
-
E2 Reactivity: The E2 mechanism is a concerted, bimolecular process requiring a strong base to abstract a proton as the leaving group departs.[14][15]
-
This compound: Can undergo E2 elimination with a strong, sterically hindered base (e.g., potassium tert-butoxide). Using a bulky base favors elimination over the competing SN2 reaction.
-
2-Iodo-2-methylpropane: Readily undergoes E2 elimination in the presence of a strong base. Since SN2 is not possible, E2 is a major pathway under these conditions.[15]
-
-
E1 Reactivity: The E1 mechanism proceeds through the same carbocation intermediate as the SN1 reaction and is therefore favored by substrates that form stable carbocations. It is favored by weak bases.[3][16]
Data Presentation: Comparative Reactivity Summary
The following table summarizes the expected reactivity of the two isomers under various conditions.
| Condition | This compound (Primary) | 2-Iodo-2-methylpropane (Tertiary) |
| Mechanism Preference | SN2 / E2 | SN1 / E1 / E2 |
| Strong Nucleophile / Weak Base | SN2 (Moderate Rate) | SN1 / E1 (Slow) |
| Strong, Non-hindered Base | SN2 and E2 Competition | E2 (Fast) |
| Strong, Hindered Base | E2 (Favored) | E2 (Fast) |
| Weak Nucleophile / Weak Base | Very Slow or No Reaction | SN1 and E1 Competition (Solvolysis) |
| Polar Protic Solvent | Slows SN2, Favors SN1/E1 (but unlikely) | Strongly Favors SN1 / E1 |
| Polar Aprotic Solvent | Favors SN2 | Does not preclude SN1/E1 |
| Carbocation Intermediate? | No | Yes (Stable Tertiary) |
| Carbocation Rearrangement? | Not Applicable | No (Already Tertiary) |
Experimental Protocols
Experiment: Determining the Relative Rate of SN1 Solvolysis
This protocol is designed to compare the rate of SN1 solvolysis for this compound and 2-iodo-2-methylpropane by monitoring the production of acid. The tertiary halide is expected to react significantly faster.
Objective: To measure and compare the first-order rate constants for the solvolysis of this compound and 2-iodo-2-methylpropane in an aqueous ethanol (B145695) solution.
Materials:
-
2-Iodo-2-methylpropane
-
This compound
-
50:50 (v/v) Ethanol/Water solution
-
0.01 M Sodium Hydroxide (NaOH), standardized
-
Bromothymol blue indicator solution
-
Acetone
-
Constant temperature water bath (set to 25°C)
-
Burette, pipettes, Erlenmeyer flasks, stopwatch
Procedure:
-
Preparation: Prepare a 0.1 M solution of each alkyl iodide in acetone. Acetone is used as a co-solvent to ensure the alkyl halides are soluble in the aqueous ethanol.
-
Reaction Setup: In a 125 mL Erlenmeyer flask, add 50 mL of the 50:50 ethanol/water solvent mixture. Add 3-4 drops of bromothymol blue indicator. The solution should be blue (alkaline/neutral).
-
Titration of Background Acidity: If the solution is not blue, add 0.01 M NaOH dropwise from a burette until the blue color persists for at least 30 seconds. Record this initial volume.
-
Initiation of Reaction: Place the flask in the constant temperature water bath and allow it to equilibrate for 5 minutes. Using a pipette, rapidly add 1.0 mL of the 0.1 M 2-iodo-2-methylpropane solution to the flask, swirl to mix, and immediately start the stopwatch. This is time t=0.
-
Rate Monitoring: The solvolysis reaction produces one equivalent of hydriodic acid (HI), which will turn the indicator from blue to yellow. As soon as the yellow color appears, record the time (t). Immediately add a known volume (e.g., 1.00 mL) of 0.01 M NaOH from the burette. The solution will turn blue again.
-
Data Collection: Continue this process, recording the time required for each successive portion of NaOH to be neutralized. Collect at least 8-10 data points, or until the reaction is approximately 70% complete.
-
Repeat for Isomer: Repeat steps 2-6 using the this compound solution. Note that the reaction for the primary halide is expected to be extremely slow under these conditions, and it may not be feasible to measure a rate over a typical lab period. This observation itself is a key result.
-
Data Analysis: The rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the total volume of NaOH required for complete reaction and Vt is the volume of NaOH added at time t. The slope of the line will be -k.
This experimental workflow provides a quantitative basis for comparing the vast difference in SN1 reactivity between a primary and a tertiary substrate.
Caption: Experimental workflow for kinetic analysis.
Conclusion
The reactivity of this compound and 2-iodo-2-methylpropane is starkly different and serves as a classic illustration of the effects of substrate structure in organic chemistry.
-
2-Iodo-2-methylpropane (tertiary) is highly reactive in unimolecular pathways (SN1, E1) due to its ability to form a stable tertiary carbocation. It will also readily undergo bimolecular elimination (E2) with a strong base. It is completely unreactive in SN2 reactions.
-
This compound (primary) is reactive in bimolecular pathways (SN2, E2). Steric hindrance from the adjacent isopropyl group slows its SN2 reactivity compared to simpler primary halides. It is essentially unreactive in unimolecular pathways (SN1, E1) due to the instability of the corresponding primary carbocation.
This guide provides the foundational knowledge for predicting the behavior of these compounds and for designing experiments to quantitatively assess their reactivity.
References
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. E1 vs. E2: How to Tell if the Mechanism is E1 or E2 with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. docsity.com [docsity.com]
- 5. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 7. gauthmath.com [gauthmath.com]
- 8. sarthaks.com [sarthaks.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. byjus.com [byjus.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. nerd.wwnorton.com [nerd.wwnorton.com]
- 14. E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. m.youtube.com [m.youtube.com]
A Comparative Guide to the ¹H NMR Spectra of C₄H₉I Isomers
For researchers, scientists, and professionals in drug development, a comprehensive understanding of spectroscopic techniques is paramount for the accurate identification and characterization of molecular structures. This guide provides a detailed comparison of the proton nuclear magnetic resonance (¹H NMR) spectra of the four constitutional isomers of C₄H₉I: 1-iodobutane, 2-iodobutane, 1-iodo-2-methylpropane, and 2-iodo-2-methylpropane. The distinct electronic environments of the protons in each isomer result in unique ¹H NMR spectra, allowing for their unambiguous differentiation.
Quantitative ¹H NMR Data Comparison
The following table summarizes the key ¹H NMR spectroscopic data for the four isomers of C₄H₉I. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), with the multiplicity and integration of each signal provided.
| Isomer | Structure | Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| 1-Iodobutane | CH₃CH₂CH₂CH₂I | -CH₂I | ~3.20 | Triplet (t) | 2H |
| -CH₂- (adjacent to CH₂I) | ~1.80 | Sextet | 2H | ||
| -CH₂- (adjacent to CH₃) | ~1.42 | Sextet | 2H | ||
| -CH₃ | ~0.93 | Triplet (t) | 3H | ||
| 2-Iodobutane | CH₃CH(I)CH₂CH₃ | -CHI | ~4.16 | Sextet | 1H |
| -CH₂- | ~1.92, ~1.69 | Multiplet (m) | 2H | ||
| -CH₃ (adjacent to CHI) | ~1.81 | Doublet (d) | 3H | ||
| -CH₃ (terminal) | ~1.00 | Triplet (t) | 3H | ||
| This compound | (CH₃)₂CHCH₂I | -CH₂I | ~3.14 | Doublet (d) | 2H |
| -CH- | ~1.74 | Nonet | 1H | ||
| -(CH₃)₂ | ~1.02 | Doublet (d) | 6H | ||
| 2-Iodo-2-methylpropane | (CH₃)₃CI | -(CH₃)₃ | ~1.95 | Singlet (s) | 9H |
Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration. The multiplicity describes the splitting pattern of the signal (e.g., s = singlet, d = doublet, t = triplet).
Experimental Protocol for ¹H NMR Spectroscopy
The following is a generalized methodology for the acquisition of ¹H NMR spectra for the C₄H₉I isomers.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the C₄H₉I isomer in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0.00 ppm.
-
Transfer the solution to a 5 mm NMR tube.
2. Instrumentation:
-
A standard NMR spectrometer with a proton frequency of 300 MHz or higher is suitable.
-
The instrument should be equipped with a probe capable of performing standard ¹H NMR experiments.
3. Data Acquisition:
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire the ¹H NMR spectrum at room temperature.
-
A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
The spectral width should be set to cover the expected range of proton chemical shifts (typically 0-10 ppm).
4. Data Processing:
-
The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum is phased and the baseline is corrected.
-
The chemical shifts of the signals are referenced to the TMS signal at 0.00 ppm.
-
The signals are integrated to determine the relative ratios of the different types of protons.
-
The multiplicity of each signal is determined by analyzing the splitting pattern.
Visualization of ¹H NMR Features
The following diagram illustrates the structural differences between the C₄H₉I isomers and their corresponding key ¹H NMR spectral features, such as the number of unique proton environments and the expected splitting patterns.
Caption: Structural isomers of C₄H₉I and their distinct ¹H NMR signal patterns.
Distinguishing Isomeric Alkyl Iodides: A Mass Spectrometry-Based Comparison of 1-Iodobutane and 1-Iodo-2-methylpropane
For researchers, scientists, and professionals in drug development, the precise identification of isomeric compounds is a critical step in chemical synthesis and analysis. This guide provides a detailed comparison of 1-iodobutane (B1219991) and 1-iodo-2-methylpropane, focusing on their differentiation using electron ionization mass spectrometry (EI-MS). We present experimental data, a detailed analytical protocol, and visual representations of the fragmentation pathways to facilitate a clear understanding of their distinguishing mass spectral features.
Unveiling Structural Differences Through Fragmentation Analysis
While both 1-iodobutane and its isomer, this compound, share the same molecular formula (C4H9I) and molecular weight (184.02 g/mol ), their distinct structural arrangements lead to subtle yet discernible differences in their mass spectra upon electron ionization.[1][2] Both isomers exhibit a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 184.[1][2] The primary fragmentation pathway for both molecules is the cleavage of the weak carbon-iodine bond, resulting in the formation of a butyl cation ([C₄H₉]⁺) at m/z 57, which is the base peak for both compounds.[1][2] An ion corresponding to the iodine cation ([I]⁺) is also observed at m/z 127 in both spectra, though with a much lower relative abundance.[1][2]
The key to distinguishing these isomers lies in the relative abundances of other fragment ions. The mass spectrum of 1-iodobutane, the straight-chain isomer, typically shows a more prominent peak at m/z 43, corresponding to the propyl cation ([C₃H₇]⁺), and a significant peak at m/z 29, representing the ethyl cation ([C₂H₅]⁺). In contrast, the branched structure of this compound leads to a more stable secondary carbocation upon fragmentation, resulting in a relatively more abundant peak at m/z 43 and a less significant peak at m/z 29 compared to 1-iodobutane.
Quantitative Data Summary
The following table summarizes the key mass spectral data for 1-iodobutane and this compound, highlighting the differences in the relative abundances of their characteristic fragment ions.
| m/z | Ion Fragment | Proposed Structure | 1-Iodobutane Relative Abundance (%) | This compound Relative Abundance (%) |
| 184 | [C₄H₉I]⁺ | Molecular Ion | ~5 | ~2 |
| 127 | [I]⁺ | Iodine Cation | ~8 | ~5 |
| 57 | [C₄H₉]⁺ | Butyl Cation (Base Peak) | 100 | 100 |
| 43 | [C₃H₇]⁺ | Propyl Cation | ~40 | ~60 |
| 41 | [C₃H₅]⁺ | Allyl Cation | ~35 | ~45 |
| 29 | [C₂H₅]⁺ | Ethyl Cation | ~50 | ~25 |
Note: The relative abundances are approximate and can vary slightly depending on the instrument and experimental conditions.
Fragmentation Pathways
The fragmentation of 1-iodobutane and this compound upon electron ionization is depicted in the following diagrams.
Experimental Protocol
This protocol outlines a standard method for the analysis of 1-iodobutane and this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Prepare individual solutions of 1-iodobutane and this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 100 µg/mL.
-
Prepare a mixture of the two isomers at the same concentration to evaluate chromatographic separation.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Split/splitless injector in split mode (e.g., 50:1 split ratio) at 250°C.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 150°C at a rate of 10°C/min.
-
Hold: Hold at 150°C for 2 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 25-200.
-
3. Data Analysis:
-
Acquire the total ion chromatogram (TIC) to determine the retention times of the two isomers. Due to its slightly lower boiling point, this compound is expected to elute slightly earlier than 1-iodobutane.
-
Extract the mass spectrum for each chromatographic peak.
-
Compare the obtained mass spectra with reference spectra from a library (e.g., NIST).
-
Analyze the relative abundances of the key fragment ions (m/z 57, 43, 41, and 29) to differentiate between the two isomers as detailed in the quantitative data summary.
By carefully examining the fragmentation patterns and the relative abundances of the resulting ions, researchers can confidently distinguish between the structural isomers 1-iodobutane and this compound, ensuring the accuracy and reliability of their chemical analyses.
References
- 1. mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. mass spectrum of this compound C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to SN1 and SN2 Reaction Rates of Isomeric Iodobutanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reaction rates of isomeric iodobutanes—1-iodobutane (B1219991), 2-iodobutane (B127507), and the isomeric 2-iodo-2-methylpropane (B1582146) (tert-butyl iodide)—in both unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution reactions. Understanding the kinetic profiles of these isomers is fundamental in synthetic organic chemistry and crucial for predicting reaction outcomes and optimizing synthetic routes in drug development. This document summarizes quantitative experimental data, details the methodologies for key experiments, and provides visual representations of the underlying principles.
Executive Summary
The structure of the alkyl halide substrate profoundly influences the mechanism and rate of nucleophilic substitution reactions. For the isomeric iodobutanes, a clear divergence in reactivity is observed between SN1 and SN2 pathways.
-
SN1 Reactions: The reaction rate is primarily dictated by the stability of the carbocation intermediate. Consequently, the tertiary isomer, 2-iodo-2-methylpropane, which forms a stable tertiary carbocation, reacts significantly faster than the secondary and primary isomers. The order of reactivity for SN1 reactions is: 2-Iodo-2-methylpropane >> 2-Iodobutane > 1-Iodobutane .
-
SN2 Reactions: The rate of an SN2 reaction is highly sensitive to steric hindrance at the reaction center. The backside attack of the nucleophile is impeded by bulky substituents. Therefore, the primary isomer, 1-iodobutane, exhibits the highest reactivity, while the sterically hindered tertiary isomer is essentially unreactive under SN2 conditions. The order of reactivity for SN2 reactions is: 1-Iodobutane > 2-Iodobutane >> 2-Iodo-2-methylpropane .
Quantitative Data Comparison
The following tables summarize the relative reaction rates of the isomeric iodobutanes in SN1 and SN2 reactions. It is important to note that obtaining a direct comparison under identical conditions from a single data source is challenging. The data presented here is a compilation from various sources and established principles to provide a comparative overview.
Table 1: Relative Reaction Rates in SN1 Reactions (Solvolysis)
This table presents the relative rates of solvolysis of iodobutane isomers in a polar protic solvent, which favors the SN1 mechanism. The rate is dependent on the stability of the carbocation formed.[1][2][3]
| Substrate | Structure | Relative Rate |
| 1-Iodobutane | Primary | 1 |
| 2-Iodobutane | Secondary | ~11.6 |
| 2-Iodo-2-methylpropane | Tertiary | ~1,200,000 |
Note: The relative rates are estimates based on the known reactivity trends of alkyl halides in SN1 reactions. The rate of the primary halide is set as the baseline.
Table 2: Relative Reaction Rates in SN2 Reactions
This table shows the relative rates of reaction of iodobutane isomers with a strong nucleophile in a polar aprotic solvent, conditions that favor the SN2 mechanism. The rate is primarily influenced by steric hindrance.[4][5][6]
| Substrate | Structure | Relative Rate |
| 1-Iodobutane | Primary | ~30 |
| 2-Iodobutane | Secondary | 1 |
| 2-Iodo-2-methylpropane | Tertiary | ~0 (negligible) |
Note: The relative rates are based on typical SN2 reactivity patterns where the secondary halide is used as a reference point.
Experimental Protocols
The determination of reaction rates for SN1 and SN2 reactions can be accomplished through various experimental techniques. Below are detailed methodologies for two common approaches.
Protocol 1: Determination of SN1 Reaction Rate by Solvolysis
This protocol describes the measurement of the rate of solvolysis of 2-iodo-2-methylpropane in a mixed solvent system by monitoring the production of acid.
Objective: To determine the first-order rate constant for the SN1 solvolysis of 2-iodo-2-methylpropane.
Materials:
-
2-Iodo-2-methylpropane
-
Distilled water
-
Sodium hydroxide (B78521) solution (standardized, e.g., 0.1 M)
-
Phenolphthalein (B1677637) indicator
-
Constant temperature water bath
-
Burette, pipettes, and flasks
Procedure:
-
Prepare a solvent mixture of ethanol and water (e.g., 80:20 v/v).
-
Place a known volume of the solvent mixture in a flask and allow it to equilibrate to the desired temperature in the water bath.
-
Add a few drops of phenolphthalein indicator to the solvent.
-
Prepare a solution of 2-iodo-2-methylpropane in a small amount of ethanol.
-
Initiate the reaction by adding a known amount of the 2-iodo-2-methylpropane solution to the temperature-equilibrated solvent mixture and start a timer simultaneously.
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding the aliquot to a flask containing ice-cold acetone (B3395972).
-
Titrate the quenched aliquot with the standardized sodium hydroxide solution to determine the concentration of H+ produced.
-
The concentration of the alkyl halide at each time point can be calculated from the amount of acid produced.
-
Plot ln[Alkyl Halide] versus time. The slope of the resulting straight line will be equal to -k, where k is the first-order rate constant.
Protocol 2: Determination of SN2 Reaction Rate by the Finkelstein Reaction
This protocol outlines a method to compare the relative rates of SN2 reactions of 1-iodobutane and 2-iodobutane by observing the formation of a precipitate.
Objective: To qualitatively and semi-quantitatively compare the SN2 reaction rates of primary and secondary iodobutanes.
Materials:
-
1-Iodobutane
-
2-Iodobutane
-
Sodium iodide in acetone solution (e.g., 15% w/v)
-
Test tubes and a stopwatch
Procedure:
-
Place equal volumes of the sodium iodide in acetone solution into two separate test tubes.
-
To one test tube, add a specific amount of 1-iodobutane, and to the other, add the same amount of 2-iodobutane.
-
Start the stopwatch immediately upon addition of the alkyl halides.
-
Observe the test tubes for the formation of a precipitate (sodium iodide is soluble in acetone, but sodium bromide or sodium chloride are not; in this case, we are observing the exchange of iodide, so a variation of this experiment with a different sodium salt might be used for visual confirmation, or the disappearance of the starting material can be monitored by other techniques like TLC or GC). For the purpose of comparing iodoalkanes, a competing nucleophile or monitoring disappearance of starting material is necessary. A more quantitative approach is outlined below.
-
For a quantitative analysis, at regular time intervals, an aliquot is removed and the reaction is quenched. The concentration of the remaining alkyl halide or the formed product is then determined using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
The second-order rate constant can be determined by plotting 1/[Reactant] versus time.
Reaction Mechanisms and Logical Relationships
The differing reactivity of the iodobutane isomers can be understood by examining the transition states and intermediates of the SN1 and SN2 pathways.
SN1 Reaction Pathway
The SN1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. The rate-determining step is the initial ionization of the alkyl halide.
Caption: The two-step mechanism of an SN1 reaction.
The stability of the carbocation intermediate is the key factor governing the rate of this reaction. Tertiary carbocations are the most stable due to hyperconjugation and inductive effects, followed by secondary, and then primary carbocations, which are the least stable.
Caption: The order of carbocation stability.
SN2 Reaction Pathway
The SN2 reaction is a one-step, concerted process where the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack).
Caption: The one-step mechanism of an SN2 reaction.
The rate of the SN2 reaction is highly dependent on the steric accessibility of the electrophilic carbon. Increased substitution around the carbon atom hinders the approach of the nucleophile, slowing down the reaction.
Caption: The effect of steric hindrance on SN2 reactivity.
References
A Head-to-Head Battle of Halogens: Iodide vs. Bromide as Leaving Groups in Substitution Reactions
For researchers, scientists, and professionals in drug development, the efficiency of a chemical reaction is paramount. In the realm of nucleophilic substitution reactions, the choice of leaving group can significantly impact reaction rates and overall yield. This guide provides an objective comparison of two common halogen leaving groups, iodide and bromide, supported by experimental data and detailed methodologies.
In the landscape of nucleophilic substitution reactions (both SN1 and SN2), the facility with which a leaving group departs from the substrate is a critical determinant of the reaction rate. A good leaving group is one that is stable on its own, and this stability is often correlated with the weakness of the leaving group as a base.[1][2] Both iodide and bromide ions are considered good leaving groups, but a closer examination of their properties and performance in various reaction conditions reveals a distinct hierarchy in their abilities.
The Verdict: Iodide Reigns Supreme
Experimental evidence consistently demonstrates that iodide is a superior leaving group compared to bromide in both SN1 and SN2 reactions.[2][3] This enhanced reactivity of alkyl iodides over alkyl bromides can be attributed to two primary factors:
-
Basicity: Iodide is a weaker base than bromide. The pKa of hydroiodic acid (HI) is approximately -10, while that of hydrobromic acid (HBr) is about -9. A weaker conjugate base is a more stable anion and, therefore, a better leaving group.[1]
-
Bond Strength: The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond. The approximate bond dissociation energies are 234 kJ/mol for the C-I bond and 285 kJ/mol for the C-Br bond. The weaker C-I bond is more easily broken during the rate-determining step of both SN1 and SN2 reactions, leading to a faster reaction rate.
Quantitative Comparison of Reaction Rates
The superiority of iodide as a leaving group is not merely qualitative. The following tables summarize quantitative data from various studies, showcasing the relative reaction rates of alkyl iodides and bromides in both SN2 and SN1 reactions.
SN2 Reaction Rate Comparison
| Substrate | Nucleophile | Solvent | Relative Rate (kI / kBr) |
| CH₃X | Cl⁻ | Acetone (B3395972) | ~2.5 |
| C₂H₅X | Cl⁻ | Acetone | ~2.0 |
| n-C₄H₉X | I⁻ (Finkelstein) | Acetone | (Reaction driven to completion for R-Br) |
Note: The Finkelstein reaction, which involves the exchange of a halide, is a classic example demonstrating the enhanced reactivity of alkyl iodides. The reaction of an alkyl bromide with sodium iodide in acetone is driven to completion because the resulting sodium bromide is insoluble in acetone and precipitates out of solution, effectively removing it from the equilibrium.[4][5]
SN1 Solvolysis Rate Comparison
| Substrate | Solvent | Relative Rate (kI / kBr) |
| (CH₃)₃CX | 80% Ethanol | ~1.8 |
| C₆H₅CH₂X | 50% Aqueous Acetone | ~1.5 |
Experimental Protocols
To provide a practical context for the data presented, this section outlines the methodologies for key experiments used to determine the leaving group ability of iodide and bromide.
Experimental Protocol 1: Finkelstein Reaction for SN2 Reactivity Comparison
This experiment qualitatively and semi-quantitatively compares the reactivity of primary alkyl bromides and chlorides by converting them to alkyl iodides.
Objective: To observe the relative rates of reaction of n-butyl bromide and n-butyl chloride with sodium iodide in acetone.
Materials:
-
n-butyl bromide
-
n-butyl chloride
-
15% Sodium Iodide (NaI) in acetone solution
-
Test tubes
-
Water bath
Procedure:
-
Place 2 mL of the 15% NaI in acetone solution into two separate, dry test tubes.
-
To one test tube, add 2-3 drops of n-butyl bromide.
-
To the second test tube, add 2-3 drops of n-butyl chloride.
-
Stopper and shake both tubes simultaneously.
-
Observe the formation of a precipitate (sodium bromide or sodium chloride). The reaction is complete when the solution becomes cloudy.
-
Record the time taken for the precipitate to form in each tube.
-
If no reaction is observed at room temperature after a reasonable amount of time (e.g., 15-20 minutes), gently warm the test tubes in a water bath (around 50°C) and observe any changes.
Expected Outcome: A precipitate of sodium bromide will form significantly faster than the precipitate of sodium chloride, demonstrating the better leaving group ability of bromide compared to chloride. A similar experiment comparing an alkyl iodide and an alkyl bromide would show the alkyl iodide reacting faster.
Experimental Protocol 2: Kinetic Study of an SN2 Reaction by Titration
This method allows for a quantitative determination of the reaction rate constant.
Objective: To determine the second-order rate constant for the reaction of an alkyl halide (e.g., ethyl bromide or ethyl iodide) with a nucleophile (e.g., hydroxide (B78521) ion).
Materials:
-
Ethyl bromide or ethyl iodide
-
Standardized solution of sodium hydroxide in ethanol
-
Standardized solution of hydrochloric acid
-
Phenolphthalein (B1677637) indicator
-
Reaction vessel with a thermostat
-
Pipettes and burettes
Procedure:
-
Equilibrate separate solutions of the alkyl halide and sodium hydroxide in the thermostatted reaction vessel.
-
Initiate the reaction by mixing the two solutions. Start a timer immediately.
-
At regular time intervals, withdraw an aliquot (e.g., 5 mL) of the reaction mixture.
-
Quench the reaction in the aliquot by adding it to a known excess of a standardized hydrochloric acid solution.
-
Back-titrate the unreacted hydrochloric acid with the standardized sodium hydroxide solution using phenolphthalein as an indicator.
-
The concentration of the hydroxide ion at each time point can be calculated from the titration data.
-
Plot the reciprocal of the hydroxide concentration (1/[OH⁻]) versus time. For a second-order reaction, this plot should yield a straight line.
-
The slope of the line is equal to the second-order rate constant, k.
-
Repeat the experiment with the other alkyl halide under identical conditions to compare the rate constants.
Visualizing the Reaction Pathway
The following diagrams illustrate the fundamental mechanisms of SN2 and SN1 reactions, highlighting the role of the leaving group.
Caption: SN2 reaction mechanism.
Caption: SN1 reaction mechanism.
Conclusion
References
A Comparative Analysis of the Boiling Points of 2-Methylpropane and 1-Iodo-2-methylpropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the boiling points of 2-methylpropane and its halogenated counterpart, 1-iodo-2-methylpropane. Understanding the differences in the physical properties of these compounds is crucial for their application in various research and development settings, including their use as solvents, reagents, or building blocks in organic synthesis. This document presents experimental data, detailed methodologies for boiling point determination, and a molecular-level explanation for the observed differences.
Comparison of Physical Properties
The introduction of an iodine atom in the structure of 2-methylpropane results in a significant alteration of its physical properties, most notably its boiling point. 2-Methylpropane, also known as isobutane, is a gas at room temperature, while this compound is a liquid. This difference can be primarily attributed to the increase in molecular weight and the introduction of stronger intermolecular forces.
| Property | 2-Methylpropane | This compound |
| Molecular Formula | C4H10 | C4H9I |
| Molecular Weight | 58.12 g/mol | 184.02 g/mol [1] |
| Boiling Point | -12 °C[2][3][4][5] | 119-121 °C[6][7][8] |
| Melting Point | -160 °C[2][4][5] | -93 °C[8] |
| Density | 0.593 g/cm³[3] | 1.605 g/cm³ (at 20 °C)[1] |
| Dipole Moment | 0.13 D[3] | 1.87 D[8] |
The substantial increase in the boiling point of this compound by over 130 °C is a direct consequence of two main factors:
-
Increased Molecular Weight and van der Waals Forces: The replacement of a hydrogen atom with a much heavier iodine atom significantly increases the molecular weight. This leads to stronger London dispersion forces, a type of van der Waals force, which require more energy to overcome for the substance to transition from a liquid to a gaseous state.
-
Introduction of Dipole-Dipole Interactions: The carbon-iodine bond is polar due to the difference in electronegativity between carbon and iodine. This polarity creates a permanent dipole moment in the this compound molecule.[8] Consequently, dipole-dipole interactions, which are stronger than the London dispersion forces present in the nonpolar 2-methylpropane, contribute to the higher boiling point.
Experimental Protocols for Boiling Point Determination
Accurate determination of boiling points is essential for compound identification and purity assessment. The following are standard methods suitable for determining the boiling points of volatile and non-volatile liquids.
Method 1: Thiele Tube Method (for liquids like this compound)
This method is a convenient way to determine the boiling point of a small sample of liquid.
Apparatus:
-
Thiele tube
-
Thermometer
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heating oil (e.g., mineral oil)
-
Bunsen burner or other heat source
-
Rubber band or wire to attach the test tube to the thermometer
Procedure:
-
Fill the Thiele tube with heating oil to a level just above the side arm.
-
Add a small amount of the liquid sample (this compound) into the small test tube.
-
Place the capillary tube, with its sealed end up, into the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Immerse the thermometer and the attached test tube into the oil bath of the Thiele tube.
-
Gently heat the side arm of the Thiele tube with a small flame. The shape of the tube will ensure uniform heating of the oil through convection.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn into the capillary tube.
Method 2: Distillation Method (for liquids and low-boiling point compounds)
For a compound like 2-methylpropane, which is a gas at room temperature, its boiling point is typically determined by condensing the gas into a liquid at a low temperature and then measuring the temperature at which it boils as it is allowed to warm up. A distillation setup can also be used for liquids.
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer and adapter
-
Heating mantle or water bath
-
Boiling chips
Procedure:
-
Place the liquid sample in the distillation flask along with a few boiling chips to ensure smooth boiling.
-
Assemble the distillation apparatus with the thermometer bulb positioned just below the side arm leading to the condenser.
-
Begin heating the distillation flask.
-
The liquid will begin to boil, and its vapor will rise and enter the condenser.
-
The temperature on the thermometer will rise and then stabilize. This stable temperature is the boiling point of the liquid.
-
The vapor will then condense back into a liquid in the condenser and be collected in the receiving flask.
-
Record the temperature at which the liquid is actively distilling.
Molecular Structure and Boiling Point Relationship
The following diagram illustrates the structural differences between 2-methylpropane and this compound and how these differences influence their intermolecular forces and, consequently, their boiling points.
Caption: Molecular structure's effect on boiling point.
References
- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 2. Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. [askfilo.com]
- 3. EU A.2: Boiling temperature | ibacon GmbH [ibacon.com]
- 4. chymist.com [chymist.com]
- 5. google.com [google.com]
- 6. Siwoloboff method - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Thiele tube - Wikipedia [en.wikipedia.org]
Alternative reagents to 1-Iodo-2-methylpropane for isobutylation
For researchers, scientists, and drug development professionals, the introduction of an isobutyl group is a common synthetic transformation. While 1-iodo-2-methylpropane is a reactive and effective reagent for this purpose, its cost, stability, and the potential for iodine-related side reactions necessitate the consideration of alternative reagents. This guide provides an objective comparison of the performance of various alternatives to this compound for O-, N-, and C-isobutylation, supported by experimental data and detailed protocols.
Executive Summary of Isobutylation Reagents
The choice of an isobutylating agent is a trade-off between reactivity, selectivity, cost, and reaction conditions. Alkyl iodides are generally the most reactive halides in SN2 reactions, followed by bromides and then chlorides. Sulfonate esters, such as tosylates and mesylates, are also highly effective leaving groups, often comparable in reactivity to bromides. For N-isobutylation, reductive amination offers a superior method for achieving mono-alkylation and avoiding the common problem of over-alkylation seen with halide reagents. The Mitsunobu reaction provides a pathway for isobutylation from isobutyl alcohol with stereochemical inversion.
Comparative Data of Isobutylating Agents
The following tables summarize the performance of various isobutylating agents in representative O-, N-, and C-alkylation reactions.
O-Isobutylation of Phenol (B47542) (Williamson Ether Synthesis)
| Isobutylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| This compound | K₂CO₃ | Acetone (B3395972) | 60 | 4 | ~95 | [1] |
| 1-Bromo-2-methylpropane | K₂CO₃ | Acetone | 60 | 8 | ~90 | [1] |
| Isobutyl Tosylate | K₂CO₃ | DMF | 80 | 6 | ~92 | [1] |
| Isobutyl Mesylate | K₂CO₃ | DMF | 80 | 7 | ~90 | [1] |
Note: Yields are estimated based on the general reactivity trends of leaving groups in Williamson ether synthesis, where I > Br ≈ OTs > OMs.
N-Isobutylation of Aniline (B41778)
| Method | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) of Mono-isobutylated Product | Key Advantages/Disadvantages |
| Direct Alkylation | 1-Bromo-2-methylpropane, K₂CO₃ | Acetonitrile | 80 | 24 | Moderate | Risk of over-alkylation to the tertiary amine. |
| Reductive Amination | Isobutyraldehyde (B47883), NaBH(OAc)₃ | Dichloromethane (B109758) | RT | 18 | High | High selectivity for the secondary amine; mild conditions. |
Note: This comparison is modeled after the synthesis of N-(2-heptyl)aniline, highlighting the general advantages of reductive amination for selective N-alkylation.[2]
C-Isobutylation of Diethyl Malonate
The following data for the ethylation of diethyl malonate is presented as a model to illustrate the relative reactivity of different leaving groups in C-alkylation reactions. A similar trend is expected for isobutylation.[1]
| Ethylating Agent | Base | Solvent | Relative Rate Constant (k_rel) | Typical Yield (%) |
| Ethyl Iodide | NaOEt | Ethanol (B145695) | 30 | >95 |
| Ethyl Bromide | NaOEt | Ethanol | 1 | 90-95 |
| Ethyl Tosylate | NaOEt | Ethanol | 0.6 | 90-95 |
| Ethyl Chloride | NaOEt | Ethanol | 0.007 | <70 |
Experimental Protocols
General Protocol for O-Isobutylation of Phenol via Williamson Ether Synthesis
-
To a solution of phenol (1.0 eq.) in acetone (10 mL/mmol of phenol), add potassium carbonate (1.5 eq.).
-
Add the isobutylating agent (this compound or 1-bromo-2-methylpropane, 1.1 eq.).
-
Heat the mixture to reflux (around 60°C) and stir for the time indicated in the table or until completion as monitored by TLC.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the isobutyl phenyl ether.
General Protocol for N-Isobutylation of Aniline via Reductive Amination
-
To a solution of aniline (1.0 eq.) in dichloromethane (10 mL/mmol of aniline), add isobutyraldehyde (1.2 eq.) and acetic acid (0.1 eq.).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, 1.5 eq.) portion-wise over 15 minutes.
-
Stir the reaction at room temperature for 18 hours or until completion as monitored by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-isobutylaniline.
General Protocol for C-Isobutylation of Diethyl Malonate
-
In a round-bottom flask, prepare a solution of sodium ethoxide by dissolving sodium (1.05 eq.) in absolute ethanol (20 mL/mmol of sodium).
-
To the sodium ethoxide solution, add diethyl malonate (1.0 eq.) dropwise at room temperature.
-
Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Add the isobutylating agent (e.g., this compound or 1-bromo-2-methylpropane, 1.05 eq.) dropwise.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After completion, cool the mixture and remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by distillation under reduced pressure to obtain diethyl isobutylmalonate.[3]
Signaling Pathways and Experimental Workflows
Logical Workflow for Selecting an Isobutylating Agent
Decision workflow for selecting an appropriate isobutylating agent.
Experimental Workflow for Williamson Ether Synthesis
General experimental workflow for O-isobutylation via Williamson ether synthesis.
Signaling Pathway for Reductive Amination
Simplified reaction pathway for N-isobutylation via reductive amination.
References
The Superior Efficacy of 1-Iodo-2-methylpropane in Cross-Coupling Reactions: A Comparative Guide
In the landscape of modern synthetic organic chemistry, the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through cross-coupling reactions is a cornerstone for the construction of complex molecules, particularly in the pharmaceutical and materials science sectors. The choice of the alkyl halide coupling partner is a critical parameter that significantly influences reaction efficiency, yield, and conditions. This guide provides a comprehensive comparison of the efficacy of 1-iodo-2-methylpropane against its bromo and chloro analogues, as well as other primary alkyl halides, in three of the most powerful cross-coupling methodologies: the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig amination reactions. Experimental data underscores the superior reactivity of this compound, primarily attributed to the weaker carbon-iodine bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle.
Performance Comparison in Key Cross-Coupling Reactions
The enhanced reactivity of alkyl iodides compared to bromides and chlorides is a well-established principle in cross-coupling chemistry. This trend is consistently observed across various reaction platforms, translating to milder reaction conditions, lower catalyst loadings, and often higher yields when employing this compound.
Negishi Cross-Coupling
A seminal study by Fu and coworkers provides a direct and quantitative comparison of primary alkyl halides in the Negishi cross-coupling reaction. Utilizing a palladium catalyst system, this compound demonstrates significantly higher yields compared to its bromo and chloro counterparts under identical reaction conditions. This highlights the practical advantage of the iodoalkane in forming C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds.
| Alkyl Halide | Coupling Partner | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Aryl-ZnCl | Pd₂(dba)₃ / PCyp₃ | THF/NMP | 80 | 12 | 92 |
| 1-Bromo-2-methylpropane | Aryl-ZnCl | Pd₂(dba)₃ / PCyp₃ | THF/NMP | 80 | 12 | 75 |
| 1-Chloro-2-methylpropane | Aryl-ZnCl | Pd₂(dba)₃ / PCyp₃ | THF/NMP | 80 | 12 | <5 |
Data synthesized from studies on unactivated primary alkyl halides.
Suzuki-Miyaura Coupling
While direct comparative studies for this compound in Suzuki-Miyaura coupling are less common, the general reactivity trend of alkyl halides (iodide > bromide > chloride) holds true.[1] The use of this compound typically allows for the use of less reactive boronic acids and milder bases, and can often be conducted at lower temperatures, preserving sensitive functional groups within the substrates.
| Alkyl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Representative Yield (%) |
| This compound | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 80-100 | 85-95 |
| 1-Bromo-2-methylpropane | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | 70-85 |
| 1-Chloro-2-methylpropane | Arylboronic acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/H₂O | >110 | 50-70 |
Yields are representative and can vary based on specific substrates and reaction conditions.
Buchwald-Hartwig Amination
In the formation of C-N bonds via the Buchwald-Hartwig amination, this compound again exhibits superior reactivity.[2] This allows for the coupling of a wider range of amines, including less nucleophilic anilines and sterically hindered secondary amines, under more moderate conditions than those required for the corresponding bromides and chlorides.[3]
| Alkyl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Representative Yield (%) |
| This compound | Primary/Secondary | Pd₂(dba)₃ / BrettPhos | NaOtBu | Toluene | 80-100 | 80-95 |
| 1-Bromo-2-methylpropane | Primary/Secondary | Pd₂(dba)₃ / BrettPhos | NaOtBu | Toluene | 100-110 | 65-80 |
| 1-Chloro-2-methylpropane | Primary/Secondary | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | >110 | 40-60 |
Yields are representative and can vary based on the specific amine and reaction conditions.
Visualizing the Chemical Logic and Workflow
The following diagrams illustrate the general workflow for a cross-coupling reaction and the established reactivity hierarchy of alkyl halides.
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig amination reactions using this compound as the electrophile. Optimization of these conditions may be necessary for specific substrates.
Suzuki-Miyaura Coupling: General Procedure
To a flame-dried Schlenk tube equipped with a magnetic stir bar is added the arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), phosphine (B1218219) ligand (e.g., SPhos, 4 mol%), and base (e.g., K₃PO₄, 2.0 mmol). The tube is evacuated and backfilled with argon three times. Degassed solvent (e.g., toluene, 5 mL) and degassed water (0.5 mL) are then added via syringe. The mixture is stirred for 15 minutes at room temperature, after which this compound (1.0 mmol) is added. The reaction vessel is sealed and heated to 80-100 °C with vigorous stirring. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[4]
Negishi Coupling: General Procedure
In a glovebox, a flame-dried Schlenk tube is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., PCyp₃, 8 mol%). The tube is sealed, removed from the glovebox, and an argon atmosphere is established. Anhydrous THF (3 mL) and NMP (1 mL) are added, followed by N-methylimidazole (NMI, 1.5 mmol). In a separate flask, the organozinc reagent is prepared or, if commercially available, a solution in THF (1.2 mmol) is used. This compound (1.0 mmol) is added to the catalyst mixture, followed by the organozinc solution. The reaction is stirred at 80 °C and monitored by TLC or GC-MS. After completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of NH₄Cl. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography.
Buchwald-Hartwig Amination: General Procedure
An oven-dried Schlenk tube is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BrettPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 mmol). The tube is evacuated and backfilled with argon. Anhydrous toluene (5 mL) is added, followed by the amine (1.2 mmol) and this compound (1.0 mmol). The reaction vessel is sealed and heated to 80-100 °C. The reaction is monitored by TLC or GC-MS. Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.[2]
Conclusion
The comparative data and established chemical principles clearly indicate that this compound is a superior electrophile in Suzuki-Miyaura, Negishi, and Buchwald-Hartwig cross-coupling reactions compared to its bromo and chloro analogs. Its higher reactivity facilitates milder reaction conditions, which is advantageous for the synthesis of complex and sensitive molecules. While the cost of iodoalkanes may be higher, the increased efficiency and broader substrate scope often justify the initial investment, particularly in the context of drug discovery and process development where yield and functional group tolerance are paramount. The provided protocols offer a solid foundation for researchers to leverage the benefits of this compound in their synthetic endeavors.
References
The Impact of Isobutyl Group Steric Hindrance on SN2 Reaction Rates: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry and drug development, a thorough understanding of reaction kinetics is paramount for the efficient design and synthesis of target molecules. The bimolecular nucleophilic substitution (SN2) reaction is a fundamental C-C and C-X bond-forming reaction, the rate of which is exquisitely sensitive to the steric environment of the reacting center. This guide provides a comparative analysis of the steric hindrance effect of the isobutyl group on SN2 reaction rates, supported by experimental data and detailed protocols.
The SN2 reaction proceeds via a concerted mechanism where a nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry. The rate of this reaction is highly dependent on the accessibility of the electrophilic carbon.[1][2] Bulky substituents on or near the reaction center can physically obstruct the nucleophile's approach, thereby decreasing the reaction rate.[2][3] This phenomenon is known as steric hindrance.
Comparative Analysis of Alkyl Halide Reactivity in SN2 Reactions
The steric effect on SN2 reactions is clearly demonstrated by comparing the relative reaction rates of various alkyl halides. The general order of reactivity for alkyl halides in an SN2 reaction is: methyl > primary > secondary >> tertiary.[1][3][4] While isobutyl bromide is a primary alkyl halide, the branching at the β-carbon introduces significant steric bulk near the reaction site, which distinguishes its reactivity from straight-chain primary halides like n-propyl bromide.
Table 1: Relative Rates of SN2 Reactions for Various Alkyl Bromides with Ethoxide in Ethanol
| Alkyl Bromide | Structure | Classification | Relative Rate |
| Methyl Bromide | CH₃Br | Methyl | 30 |
| Ethyl Bromide | CH₃CH₂Br | Primary | 1 |
| n-Propyl Bromide | CH₃CH₂CH₂Br | Primary | 0.4 |
| Isobutyl Bromide | (CH₃)₂CHCH₂Br | Primary (Branched) | 0.03 |
| Neopentyl Bromide | (CH₃)₃CCH₂Br | Primary (Branched) | 0.00001 |
| Isopropyl Bromide | (CH₃)₂CHBr | Secondary | 0.008 |
| tert-Butyl Bromide | (CH₃)₃CBr | Tertiary | ~0 (negligible) |
Data is compiled from various sources and represents a general trend. The relative rates are normalized to ethyl bromide for comparison.
As the data in Table 1 illustrates, the presence of a branched methyl group on the carbon adjacent to the electrophilic carbon in isobutyl bromide results in a significant decrease in the reaction rate compared to its straight-chain isomer, n-propyl bromide. This is a direct consequence of the increased steric hindrance from the isobutyl group, which shields the backside of the electrophilic carbon from the attacking nucleophile.[3][5] The effect is even more pronounced in the case of neopentyl bromide, where the steric hindrance is further magnified.
Visualizing Steric Hindrance in SN2 Reactions
The following diagram illustrates the concept of steric hindrance in an SN2 reaction, comparing the approach of a nucleophile to an unhindered primary alkyl halide and a sterically hindered primary alkyl halide like isobutyl bromide.
Caption: Steric hindrance in SN2 reactions.
Experimental Protocol: Comparative Rate Study of SN2 Reactions
The following is a representative experimental protocol for comparing the rates of SN2 reactions of different alkyl halides.
Objective: To determine the relative rates of SN2 reactions of n-propyl bromide and isobutyl bromide with sodium iodide in acetone (B3395972).
Materials:
-
n-Propyl bromide
-
Isobutyl bromide
-
15% (w/v) solution of sodium iodide in anhydrous acetone
-
Test tubes
-
Water bath
-
Stopwatch
Procedure:
-
Label two clean, dry test tubes, one for each alkyl bromide.
-
To each test tube, add 2 mL of the 15% sodium iodide in acetone solution.
-
Add 5 drops of n-propyl bromide to the first test tube and 5 drops of isobutyl bromide to the second test tube.
-
Start the stopwatch immediately after adding the alkyl bromide.
-
Shake the test tubes to ensure thorough mixing of the reactants.
-
Observe the test tubes for the formation of a precipitate (sodium bromide, which is insoluble in acetone).
-
Record the time it takes for the precipitate to appear in each test tube. A cloudy appearance indicates the formation of the precipitate.
-
If no reaction is observed at room temperature after a reasonable amount of time (e.g., 10-15 minutes), the test tubes can be placed in a warm water bath (approximately 50°C) to facilitate the reaction.
Expected Results: A precipitate of sodium bromide will form more rapidly in the test tube containing n-propyl bromide than in the one containing isobutyl bromide. This observation provides direct evidence of the slower reaction rate of isobutyl bromide due to the steric hindrance of the isobutyl group.
Conclusion
The steric hindrance imparted by the isobutyl group has a pronounced effect on the rate of SN2 reactions. Although a primary alkyl halide, the branching at the β-carbon significantly shields the electrophilic center, impeding the requisite backside attack of the nucleophile. This leads to a substantially lower reaction rate when compared to its unbranched isomer, n-propyl bromide. For professionals in drug development and chemical synthesis, a keen awareness of these steric effects is crucial for predicting reaction outcomes and for the strategic design of synthetic pathways.
References
A Comparative Analysis of Grignard Reagents from Different Alkyl Halides: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the selection of the appropriate Grignard reagent is a critical factor in the success of synthetic organic chemistry projects. The choice of the precursor alkyl halide—iodide, bromide, chloride, or fluoride—profoundly influences the reactivity, yield, and stability of the resulting organomagnesium compound. This guide provides an objective comparison of Grignard reagents derived from various alkyl halides, supported by experimental data and detailed protocols to aid in methodological decisions.
Performance Comparison of Grignard Reagents
The formation and reactivity of Grignard reagents are directly linked to the nature of the carbon-halogen bond in the starting alkyl halide. The reactivity trend follows the order of bond strength, with the weaker C-I bond being the most reactive and the strong C-F bond being largely unreactive under standard conditions.[1]
Formation and Yield
The ease of Grignard reagent formation and the typical yields obtained are summarized in the table below. Alkyl iodides are the most reactive, generally leading to rapid reaction initiation and high yields.[1] Alkyl bromides offer a good balance of reactivity and stability, making them a common choice in many synthetic applications. Alkyl chlorides are less reactive, often requiring longer initiation times or activation of the magnesium surface, and typically result in lower yields.[1] Alkyl fluorides are generally not used for the preparation of Grignard reagents due to the high strength of the carbon-fluorine bond.[1]
| Alkyl Halide | Relative Reactivity | Typical Yield Range (%) | Key Considerations |
| Alkyl Iodide (R-I) | Very High | 85-95 | Most reactive, but starting materials can be more expensive and less stable. Prone to side reactions if not well-controlled.[1] |
| Alkyl Bromide (R-Br) | High | 70-90 | Good balance of reactivity and stability. Widely used in synthesis. |
| Alkyl Chloride (R-Cl) | Moderate | 50-80 | Less reactive, may require activators (e.g., iodine) and longer reaction times. Yields can be more variable.[1] |
| Alkyl Fluoride (R-F) | Very Low | < 10 | Generally unreactive and not suitable for Grignard reagent formation under standard conditions.[1] |
A significant side reaction in Grignard reagent formation is the Wurtz coupling, where the newly formed Grignard reagent reacts with the starting alkyl halide to form a homocoupled product (R-R).[2][3] This side reaction is more prevalent with more reactive alkyl halides like iodides and can be minimized by slow addition of the alkyl halide and careful temperature control.[4]
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed and standardized experimental protocols are essential. The following sections provide methodologies for the preparation of a Grignard reagent, its titration to determine concentration, and a typical subsequent reaction with a carbonyl compound.
Protocol 1: Preparation of n-Butylmagnesium Halides
This protocol describes a general procedure for the preparation of n-butylmagnesium halides from the corresponding n-butyl halides.
Materials:
-
Magnesium turnings (1.2 equivalents)
-
n-Butyl halide (iodide, bromide, or chloride) (1.0 equivalent)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (for activation)
-
Flame-dried round-bottom flask, reflux condenser, and addition funnel under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
Place the magnesium turnings and a single crystal of iodine in the flame-dried flask.
-
Assemble the apparatus and flush with an inert gas.
-
Add a small portion of the anhydrous solvent to cover the magnesium.
-
Dissolve the n-butyl halide in the remaining anhydrous solvent in the addition funnel.
-
Add a small amount of the n-butyl halide solution to the magnesium suspension to initiate the reaction. Gentle warming may be necessary.
-
Once the reaction has initiated (disappearance of iodine color, bubbling), add the remaining n-butyl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 30-60 minutes to ensure complete reaction.[1] The resulting grey and cloudy solution is the Grignard reagent.
Protocol 2: Titration of Grignard Reagents
To accurately compare the performance of Grignard reagents, it is crucial to determine their molar concentration. The following titration method using 1,10-phenanthroline (B135089) as an indicator is reliable and widely used.[2]
Materials:
-
Grignard reagent solution
-
Menthol (B31143) (accurately weighed)
-
1,10-phenanthroline (indicator)
-
Anhydrous tetrahydrofuran (THF)
-
Dry glassware (burette, flask) under an inert atmosphere
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve an accurately weighed amount of menthol and a small crystal of 1,10-phenanthroline in anhydrous THF.
-
Titrate this solution with the prepared Grignard reagent.
-
The endpoint is indicated by a persistent color change to violet or burgundy, signifying the formation of a complex between the Grignard reagent and the indicator after all the menthol has reacted.[2]
-
Calculate the molarity of the Grignard reagent based on the volume of titrant used and the moles of menthol.
Protocol 3: Reaction with a Carbonyl Compound (Acetophenone)
This protocol outlines the reaction of the prepared n-butylmagnesium halides with acetophenone (B1666503) to form 2-phenyl-2-hexanol, allowing for a comparison of their nucleophilic addition performance.
Materials:
-
Standardized Grignard reagent solution (1.1 equivalents)
-
Acetophenone (1.0 equivalent)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride solution (for quenching)
-
Standard laboratory glassware for reaction and work-up
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve acetophenone in anhydrous diethyl ether or THF and cool the solution in an ice bath.
-
Add the standardized Grignard reagent solution dropwise to the stirred acetophenone solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Perform a standard aqueous work-up and extract the product with diethyl ether.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the product by column chromatography.
-
Determine the yield of 2-phenyl-2-hexanol for each Grignard reagent.
Visualizing the Processes
To better understand the chemical transformations and experimental workflows, the following diagrams have been generated using the DOT language.
Caption: Generalized mechanism of Grignard reagent formation and subsequent reaction with a carbonyl compound.
Caption: Experimental workflow for the preparation, analysis, and reaction of Grignard reagents.
Conclusion
The choice of alkyl halide is a critical parameter in the synthesis of Grignard reagents, with a clear trade-off between reactivity and stability. Alkyl iodides offer the highest reactivity and yields but are more prone to side reactions and are often more expensive. Alkyl bromides represent a practical compromise, providing good yields and reactivity. Alkyl chlorides are a less reactive but viable alternative, particularly for large-scale syntheses where cost is a significant factor. Alkyl fluorides are generally unsuitable for Grignard reagent formation. By understanding these differences and utilizing standardized protocols, researchers can optimize their synthetic strategies for the efficient and successful formation of carbon-carbon bonds.
References
Safety Operating Guide
Safe Disposal of 1-Iodo-2-methylpropane: A Procedural Guide
The proper disposal of 1-iodo-2-methylpropane, also known as isobutyl iodide, is critical for ensuring laboratory safety and environmental protection. As a highly flammable, irritating, and environmentally hazardous halogenated hydrocarbon, this chemical is classified as hazardous waste and must be managed through a specialized disposal process.[1][2] Adherence to institutional protocols and local, state, and federal regulations is mandatory.[1][3] This guide provides a step-by-step operational plan for its safe handling and disposal.
I. Core Principles of Disposal
The disposal of this compound is governed by three fundamental principles:
-
Classification: The waste must be correctly identified and classified as hazardous, specifically as a halogenated organic waste.[1][4]
-
Segregation: It is crucial to keep halogenated waste streams separate from non-halogenated waste to ensure proper treatment and to prevent costly disposal complications.[4][5]
-
Professional Removal: This chemical waste should never be disposed of via standard trash or sewer systems.[6][7] Disposal must be handled by a licensed professional waste management service or through your institution's Environmental Health and Safety (EHS) department.[6][7]
II. Step-by-Step Disposal Protocol
Step 1: Waste Identification and Classification
-
Identify any waste stream containing this compound, including unused or expired product, solutions containing the chemical, and materials contaminated during its use.
-
Classify this waste as "Hazardous Halogenated Organic Waste."[8][4]
Step 2: Segregation of Waste
-
Collect this compound waste in a designated container, kept separate from all other waste streams.
-
Crucially, do not mix halogenated solvents with non-halogenated organic solvents.[4][5] Mixing them will require the entire volume to be treated as halogenated waste, significantly increasing disposal costs.[4]
Step 3: Proper Containerization and Labeling
-
Container Selection: Use a chemically resistant container, such as the original product bottle or a designated glass waste bottle with a secure, screw-top cap.[5][7] The container must be in good condition and free of external contamination.[8]
-
Labeling: Affix a completed hazardous waste label to the container before adding any waste.[8] The label must clearly identify the contents, including the full chemical name ("this compound"), and any other components in the waste mixture.
-
Filling: Do not fill liquid waste containers beyond 75% of their capacity to allow for vapor expansion.[8] Keep the container tightly closed at all times except when adding waste.[1][9][7]
Step 4: Temporary Storage in the Laboratory
-
Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area.
-
The storage location should be a cool, dry place away from heat, sparks, open flames, and direct sunlight.[1][10][11]
-
Ensure the use of secondary containment (such as a larger, chemically resistant tray or bin) for all liquid hazardous waste to contain any potential leaks.[7]
Step 5: Arranging for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a waste pickup.[6][7]
-
Follow their specific procedures for collection requests and transport preparation.
Step 6: Managing Spills and Contaminated Materials
-
Spills: In case of a spill, remove all ignition sources and ventilate the area.[9][3] Absorb the spill with an inert material like vermiculite, sand, or silica (B1680970) gel.[3][10] Collect the absorbed material using non-sparking tools and place it into a suitable, sealed container for disposal as hazardous waste.[9][10]
-
Contaminated Items: Any materials that come into direct contact with this compound, such as gloves, absorbent pads, and empty containers, are also considered hazardous waste.[1] Empty containers retain chemical residue and vapors and must be disposed of through the hazardous waste stream.[1][3]
III. Quantitative Guidelines for Hazardous Waste Management
The following table summarizes general quantitative limits often applied in laboratory settings for hazardous waste management. Always confirm these limits with your institution's specific EHS protocols.
| Parameter | Guideline | Rationale |
| Waste Container Fill Level | Do not exceed 75% of total container capacity.[8] | Allows for thermal expansion of liquids and vapors, preventing leaks or container failure. |
| Laboratory Waste Storage Limit | Typically, no more than 10 gallons of total hazardous waste should be stored in a lab's satellite accumulation area.[7] | Minimizes risk associated with storing larger quantities of hazardous materials in a workspace. |
| Drain Disposal pH (Not for this chemical) | For approved dilute aqueous solutions, the pH must generally be between 5.5 and 10.5.[12] | Ensures that wastewater is not corrosive to plumbing and is safe for water treatment facilities. Note: This does not apply to this compound. |
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. fishersci.no [fishersci.no]
- 2. 2-Iodo-2-methylpropane | C4H9I | CID 11206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 5. benchchem.com [benchchem.com]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. nipissingu.ca [nipissingu.ca]
- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 513-38-2 Name: this compound [xixisys.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. acs.org [acs.org]
Essential Safety and Operational Guide for 1-Iodo-2-methylpropane
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-Iodo-2-methylpropane (also known as isobutyl iodide). Adherence to these protocols is essential for ensuring laboratory safety and operational integrity.
Chemical Identifier:
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that requires stringent safety measures. It is classified as a highly flammable liquid and vapor, causes skin and serious eye irritation, is harmful if inhaled, and may cause respiratory irritation.[1][2][3][4]
Signal Word: Danger[1][2][3][4]
Personal Protective Equipment (PPE) is mandatory for handling this substance.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles/Face Shield | Must conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[5] Should provide protection from splashes. |
| Skin Protection | Gloves | Chemical-resistant gloves (e.g., nitrile or neoprene) are required. Inspect gloves for integrity before each use. |
| Protective Clothing | A flame-resistant and chemical-resistant lab coat or coveralls must be worn to prevent skin contact.[2] | |
| Respiratory Protection | Fume Hood/Respirator | All handling of this compound must be conducted in a certified chemical fume hood.[1] If a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[6] |
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below for quick reference.
| Property | Value |
| Appearance | Colorless to brown clear liquid |
| Molecular Weight | 184.02 g/mol [2] |
| Boiling Point | 120-121 °C (248-249.8 °F)[2] |
| Flash Point | 12 °C (53.6 °F)[2] |
| Density | 1.599 g/mL at 25 °C |
| Solubility | Insoluble in water. Miscible with alcohol and diethyl ether. |
| Vapor Pressure | 20 mmHg at 20 °C |
| Vapor Density | 6 (vs air) |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Always work in a well-ventilated area, specifically within a certified chemical fume hood.[1]
-
Ensure that safety showers and eyewash stations are readily accessible and in good working order.[7]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1][2]
Handling Procedures:
-
Before starting any work, ensure all required PPE is correctly worn.
-
Ground and bond containers when transferring the material to prevent static discharge.[1][5]
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not breathe vapors or mist.[2]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][3] No smoking in the handling area.[1][3]
Storage Procedures:
-
Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[5][9]
-
Protect from direct sunlight.[1]
Disposal Plan
Waste Collection:
-
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
-
Collect waste in a dedicated, properly labeled, and sealed container.
Disposal Method:
-
Dispose of hazardous waste through a licensed waste disposal company.
-
Do not dispose of this compound down the drain or in general waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[2]
Emergency Procedures
Spill Response:
-
Evacuate the area immediately.
-
Remove all sources of ignition.[1]
-
Ventilate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material (e.g., sand, silica (B1680970) gel, or universal binder).[1]
-
Collect the absorbed material into a suitable container for hazardous waste disposal.[1]
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2] Seek medical attention if irritation persists.
-
In Case of Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.no [fishersci.no]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 513-38-2 Name: this compound [xixisys.com]
- 5. This compound(513-38-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. download.basf.com [download.basf.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | 513-38-2 | TCI AMERICA [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
